molecular formula C13H19Br2ClN2O B602070 Ambroxol hydrochloride CAS No. 1384955-66-1

Ambroxol hydrochloride

Número de catálogo: B602070
Número CAS: 1384955-66-1
Peso molecular: 414.56 g/mol
Clave InChI: QNVKOSLOVOTXKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ambroxol hydrochloride is an aromatic amine.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVKOSLOVOTXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Br2ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045442, DTXSID60936098
Record name Ambroxolhydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146648-86-3, 23828-92-4, 1384955-66-1, 15942-05-9
Record name Cyclohexanol, 4-[[(2-amino-3,5-dibromophenyl)methyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146648-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ambroxol Hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023828924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol hydrochloride, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384955661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ambroxolhydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.712
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMBROXOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC995ZMV90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMBROXOL HYDROCHLORIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3593UZ7HS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ambroxol Hydrochloride: A Multi-faceted Modulator of Lysosomal Function for the Treatment of Lysosomal Storage Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ambroxol (B1667023) hydrochloride (ABX), a long-established mucolytic agent, is gaining significant attention as a repurposed therapeutic for lysosomal storage disorders (LSDs), particularly Gaucher disease (GD) and GBA1-associated Parkinson's disease (GBA-PD).[1][2] Its mechanism of action is multifaceted, extending beyond its initial characterization as a pharmacological chaperone. This technical guide provides a comprehensive overview of ambroxol's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathways to aid researchers and drug development professionals.

Core Mechanism of Action: Pharmacological Chaperone for Glucocerebrosidase (GCase)

The primary and most well-documented mechanism of ambroxol in the context of LSDs is its function as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase), which is deficient in Gaucher disease due to mutations in the GBA1 gene.[1][3]

  • Binding and Stabilization in the Endoplasmic Reticulum (ER): Many GBA1 missense mutations lead to misfolding of the GCase protein in the ER.[4] This triggers the ER-associated degradation (ERAD) pathway, where the misfolded enzyme is targeted for destruction by the proteasome, preventing it from reaching the lysosome.[3][5] Ambroxol binds to the misfolded GCase enzyme in the neutral pH environment of the ER.[4] This binding stabilizes the protein, facilitating its correct folding.[3][6]

  • Trafficking to the Lysosome: Once stabilized, the ambroxol-GCase complex is able to exit the ER and traffic through the Golgi apparatus to the lysosome.[3][6]

  • pH-Dependent Dissociation and Enzyme Activation: The lysosome maintains a highly acidic environment (pH ≈ 4.7-5.4).[4][7] Ambroxol's binding to GCase is pH-dependent; it dissociates from the enzyme at the acidic pH of the lysosome.[4] This release leaves a correctly folded, active GCase enzyme within the lysosome, capable of hydrolyzing its substrate, glucosylceramide.[1][4]

GCase_Chaperone_Pathway Figure 1: Ambroxol's Pharmacological Chaperone Mechanism cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (pH ~4.7) Misfolded_GCase Misfolded Mutant GCase ERAD ER-Associated Degradation (Proteasome) Misfolded_GCase->ERAD Default Path Complex Stabilized GCase-Ambroxol Complex Misfolded_GCase->Complex Ambroxol_ER Ambroxol Ambroxol_ER->Misfolded_GCase Binds & Stabilizes Trafficking Vesicular Transport Complex->Trafficking Trafficking Active_GCase Active GCase Trafficking->Active_GCase Delivery & Dissociation (Acidic pH) Ambroxol_Lyso Ambroxol Trafficking->Ambroxol_Lyso Substrate Glucosylceramide (Substrate) Active_GCase->Substrate Hydrolyzes Product Glucose + Ceramide Substrate->Product

Figure 1: Ambroxol's Pharmacological Chaperone Mechanism.

Modulation of Lysosomal Homeostasis

Beyond its chaperone activity, ambroxol influences fundamental lysosomal processes, including biogenesis and ion homeostasis.

  • Activation of TFEB and Lysosomal Biogenesis: Ambroxol has been shown to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[8][9] TFEB activation leads to its translocation to the nucleus, where it promotes the expression of genes in the CLEAR (Coordinated Lysosomal Expression and Regulation) network.[10] This results in an increased number of lysosomes and higher levels of various lysosomal proteins, including GCase, its transporter LIMP2, and other hydrolases like Cathepsin D.[8][9]

  • Alteration of Lysosomal pH and Calcium Release: Ambroxol acts as a weak base and accumulates in acidic organelles like lysosomes.[11] This accumulation leads to a neutralization of the lysosomal pH (an increase in pH). This pH change triggers the release of calcium (Ca²⁺) from these acidic stores into the cytosol.[11][12] This elevation in cytosolic Ca²⁺ is a key signaling event that promotes lysosomal exocytosis, a process where lysosomes fuse with the plasma membrane to release their contents, aiding in the clearance of accumulated substrates.[11][13]

TFEB_Calcium_Pathway Figure 2: Ambroxol's Impact on Lysosomal Homeostasis cluster_Cell Cell Cytosol & Nucleus cluster_Lysosome Lysosome Ambroxol Ambroxol pH_Increase Lysosomal pH ↑ (Neutralization) Ambroxol->pH_Increase TFEB_cyto TFEB (Cytosol) Ambroxol->TFEB_cyto Activates Ca_Store Ca²⁺ Store pH_Increase->Ca_Store Triggers Release Ca_Release Cytosolic Ca²⁺ ↑ Ca_Store->Ca_Release Exocytosis Lysosomal Exocytosis (Substrate Clearance) Ca_Release->Exocytosis Promotes TFEB_nuc TFEB (Nucleus) TFEB_cyto->TFEB_nuc Translocation CLEAR_genes CLEAR Network Gene Expression TFEB_nuc->CLEAR_genes Upregulates Lysosome_Biogenesis Lysosomal Biogenesis (↑ GCase, LIMP2, etc.) CLEAR_genes->Lysosome_Biogenesis Induces

Figure 2: Ambroxol's Impact on Lysosomal Homeostasis.

Quantitative Data Summary

The efficacy of ambroxol has been quantified across various cellular and patient-derived models.

Table 1: Effect of Ambroxol on GCase Activity

Cell/Model System Ambroxol Concentration Fold Increase in GCase Activity Reference
Gaucher Disease (GD) Patient Macrophages Not Specified 3.3-fold [14]
GBA-PD Patient Macrophages Not Specified 3.5-fold [14]
GD & GBA-PD Fibroblasts Not Specified Significant Increase [15]
GBA1 N370S/WT Cholinergic Neurons Not Specified 1.55-fold (55%) [16]

| Mouse Cortical Neurons | 10 µM & 30 µM | Significant Increase |[8] |

Table 2: Effect of Ambroxol on Substrate and Protein Levels

Cell/Model System Effect Measured Result Reference
Gaucher Disease (GD) Patient Macrophages Hexosylsphingosine (HexSph) Reduction 2.1-fold [14]
GBA-PD Patient Macrophages Hexosylsphingosine (HexSph) Reduction 1.6-fold [14]
GBA1 N370S/WT Cholinergic Neurons Tau Protein Reduction 56% decrease [16]
GBA1 N370S/WT Cholinergic Neurons GCase Protein Increase 1.5-fold (50%) [16]

| Patient Fibroblasts (GD & PD-GBA) | GCase Protein Increase | Significant Increase |[17] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key assays.

4.1. Glucocerebrosidase (GCase) Activity Assay in Cell Lysates

This protocol measures GCase activity by monitoring the hydrolysis of a fluorescent substrate.[7][18]

  • Principle: GCase cleaves the non-fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) into glucose and the fluorescent 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity is proportional to enzyme activity. The assay is performed at an acidic pH to favor lysosomal GCase activity and includes the GCase inhibitor Conduritol B-epoxide (CBE) as a negative control.[7][18]

  • Reagents:

    • Assay Buffer (pH 5.4): Citrate-phosphate buffer containing sodium taurocholate (to inhibit non-lysosomal GBA2) and BSA.[7][19]

    • Substrate Solution: 4-MUG dissolved in assay buffer.

    • Inhibitor: Conduritol B-epoxide (CBE).

    • Stop Buffer (pH 10.4): Glycine-NaOH buffer to terminate the reaction and maximize 4-MU fluorescence.[19]

    • Standard: 4-methylumbelliferone (4-MU) for calibration curve.

  • Procedure:

    • Cell Lysis: Harvest and lyse cells (e.g., via sonication or Triton X-100) in lysis buffer. Determine total protein concentration using a BCA assay.

    • Assay Setup: In a 96-well plate, add cell lysate to wells. For negative controls, pre-incubate lysate with CBE.

    • Reaction Initiation: Add 4-MUG substrate solution to all wells to start the reaction.

    • Incubation: Incubate the plate at 37°C for 30-60 minutes.

    • Reaction Termination: Add Stop Buffer to each well.

    • Fluorescence Measurement: Read fluorescence on a plate reader (Excitation: ~365 nm, Emission: ~445 nm).

    • Data Analysis: Calculate GCase activity (e.g., in nmol/mg/h) by comparing sample fluorescence to the 4-MU standard curve and normalizing to protein concentration. Specific GCase activity is determined by subtracting the activity in CBE-treated samples.

GCase_Assay_Workflow Figure 3: Workflow for GCase Activity Assay start Start: Cultured Cells lysis 1. Prepare Cell Lysate (Sonication/Detergent) start->lysis protein_quant 2. Quantify Protein (BCA Assay) lysis->protein_quant plate_setup 3. Plate Lysate in 96-well Plate (+/- GCase Inhibitor CBE) protein_quant->plate_setup add_substrate 4. Add 4-MUG Substrate plate_setup->add_substrate incubate 5. Incubate at 37°C add_substrate->incubate stop_reaction 6. Add Glycine Stop Buffer incubate->stop_reaction read_fluorescence 7. Measure Fluorescence (Ex: 365nm, Em: 445nm) stop_reaction->read_fluorescence analyze 8. Calculate Specific Activity (vs. 4-MU Standard) read_fluorescence->analyze end End: GCase Activity Value analyze->end

Figure 3: Workflow for GCase Activity Assay.

4.2. Measurement of Intraluminal Lysosomal Calcium

This protocol allows for the direct measurement of Ca²⁺ concentration within lysosomes.

  • Principle: Cells are loaded with dextran-conjugated, ratiometric fluorescent dyes that are endocytosed and accumulate in lysosomes. One dye is sensitive to Ca²⁺, while another can be used for pH measurement, allowing for pH-corrected calcium readings.[20]

  • Reagents:

    • Dextran-conjugated calcium indicator (e.g., Fura-2 dextran).

    • Dextran-conjugated pH indicator (e.g., Oregon Green dextran).

    • Live-cell imaging medium.

  • Procedure:

    • Dye Loading: Incubate cells with the dextran-conjugated dyes for several hours to allow for endocytosis and delivery to lysosomes.

    • Wash and Chase: Wash cells to remove excess dye and incubate in fresh medium (a "chase" period) to ensure dyes are localized to lysosomes.

    • Imaging: Mount cells on a confocal microscope equipped for live-cell imaging and ratiometric analysis.

    • Treatment: Perfuse cells with ambroxol while acquiring images to monitor changes in lysosomal Ca²⁺ in real-time.

    • Calibration: At the end of the experiment, perform an in-situ calibration using ionophores (e.g., ionomycin (B1663694) for Ca²⁺, nigericin/monensin for pH) in buffers of known ion concentrations to convert fluorescence ratios to absolute concentrations.

    • Data Analysis: Analyze image sequences to quantify the change in the ratiometric signal over time, corresponding to the intraluminal lysosomal Ca²⁺ concentration.[20][21]

Conclusion

Ambroxol hydrochloride represents a promising therapeutic strategy for Gaucher disease and other LSDs with links to GCase dysfunction. Its multifaceted mechanism of action, combining chaperone activity with the modulation of fundamental lysosomal pathways like biogenesis and calcium-dependent exocytosis, provides multiple avenues for therapeutic benefit. The quantitative data and established protocols outlined in this guide serve as a critical resource for researchers aiming to further elucidate its therapeutic potential and for professionals involved in the development of next-generation lysosomotropic agents.

References

Ambroxol Hydrochloride as a Pharmacological Chaperone for Glucocerebrosidase (GCase): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the GBA1 gene lead to a deficiency of the lysosomal enzyme glucocerebrosidase (GCase), causing Gaucher disease (GD), a prevalent lysosomal storage disorder.[1][2] Furthermore, these mutations represent a significant genetic risk factor for Parkinson's disease (PD).[3] Many pathogenic mutations result in GCase misfolding and premature degradation, preventing its transit to the lysosome. Pharmacological chaperones (PCs) are small molecules that bind to and stabilize misfolded enzymes, facilitating their correct trafficking and restoring partial function. Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, has been identified as a promising PC for mutant GCase.[4] This technical guide provides an in-depth overview of Ambroxol's mechanism of action, its effects on cellular pathways, quantitative efficacy data, and detailed experimental protocols for its study.

Core Mechanism of Action

Ambroxol functions as a pharmacological chaperone by directly binding to mutant GCase within the endoplasmic reticulum (ER).[5] This interaction stabilizes the protein's conformation, allowing it to bypass the ER's stringent quality control (ERQC) system, which would otherwise target the misfolded enzyme for ER-associated degradation (ERAD) in the proteasome.[2][6]

A critical feature of Ambroxol's efficacy is its pH-dependent binding. It binds optimally to GCase at the neutral pH of the ER, where protein folding occurs.[1][6] Once the stabilized Ambroxol-GCase complex successfully traffics to the lysosome, the acidic environment (pH ~4.5-5.0) promotes the dissociation of Ambroxol.[1][6] This releases the now correctly localized GCase, allowing it to hydrolyze its accumulated substrate, glucosylceramide.[6] Modeling studies suggest that Ambroxol interacts with both active and non-active site residues, consistent with its characterization as a mixed-type inhibitor at neutral pH.[1][7]

Beyond its primary chaperoning role, Ambroxol has been shown to modulate other cellular pathways. It can enhance lysosomal biogenesis, influence the autophagy-lysosome pathway, and reduce ER stress by clearing the accumulation of misfolded GCase.[7][8]

synthesis GCase Synthesis misfolded_gcase Misfolded Mutant GCase synthesis->misfolded_gcase Mutation ambroxol Ambroxol misfolded_gcase->ambroxol Binds complex Ambroxol-GCase Complex misfolded_gcase->complex misfolded_gcase_er Misfolded GCase ambroxol->complex erqc ER Quality Control (ERQC) complex->erqc Passes erqc_er ERQC erqc_t ERQC proteasome Proteasomal Degradation (ERAD) misfolded_gcase_er->erqc_er Fails erqc_er->proteasome golgi Golgi Apparatus active_gcase Active GCase golgi->active_gcase Delivery erqc_t->golgi Trafficking ambroxol_free Ambroxol active_gcase->ambroxol_free Dissociates substrate Glucosylceramide Accumulation active_gcase->substrate Hydrolyzes products Glucose + Ceramide substrate->products

Caption: Mechanism of Ambroxol as a pharmacological chaperone for GCase.

Quantitative Data on Ambroxol Efficacy

The effectiveness of Ambroxol has been quantified across various cellular and animal models. The tables below summarize key findings regarding its ability to enhance GCase activity and protein levels for specific GBA1 mutations.

Table 1: Effect of Ambroxol on GCase Activity in Patient-Derived Cells

Cell TypeGBA1 GenotypeAmbroxol ConcentrationIncrease in GCase ActivityReference
FibroblastsVarious GD mutationsIncreasing concentrations15% - 50%[6]
FibroblastsN370S/N370S60 µMSignificant increase[1]
FibroblastsF213I/L444P60 µMSignificant increase[1]
FibroblastsL444P/L444P60 µMNo significant increase[1]
MacrophagesGD patientsNot specified3.3-fold[9]
MacrophagesGBA-PD patientsNot specified3.5-fold[9]
FibroblastsN370S/wt60 µM206%[10]
FibroblastsL444P/wt60 µM199%[10]

Table 2: Effect of Ambroxol on GCase Activity in Animal Models

Animal ModelAmbroxol DoseTreatment DurationBrain RegionIncrease in GCase ActivityReference
Non-human primate100 mg28 daysMidbrain16%[11]
Non-human primate100 mg28 daysCortex20%[11]
Non-human primate100 mg28 daysStriatum24%[11]
Mutant LRRK2 Mice300 mg/kg weeklyLong-termStriatumSignificant elevation[12]

Table 3: Effect of Ambroxol on GCase Substrate Levels

Cell TypeGBA1 GenotypeAmbroxol ConcentrationReduction in Substrate (Hexosylsphingosine)Reference
MacrophagesGD patientsNot specified2.1-fold[9]
MacrophagesGBA-PD patientsNot specified1.6-fold[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Ambroxol's function as a GCase chaperone.

GCase Activity Assay (Fluorometric)

This assay measures the enzymatic activity of GCase in cell lysates using a fluorogenic substrate.

Materials:

  • Cell lysate

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 4.5), 0.15% Triton X-100, 0.125% taurocholate.[6]

  • Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) stock solution.[6]

  • Stop Solution: 0.1 M glycine, 0.1 M NaOH (pH 10).[6]

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 448 nm).[6]

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • In a 96-well plate, add 40 µg of protein lysate per well.[6]

  • Prepare the reaction mixture by diluting the 4-MUG substrate to a final concentration of 1.5 mM in the assay buffer.[6]

  • Add the reaction mixture to each well.

  • Incubate the plate at 37°C for 1 hour.[6]

  • Stop the reaction by adding the stop solution to each well.[6]

  • Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader.

  • Calculate GCase activity relative to a standard curve and normalize to protein concentration.

start Start prep_lysate Prepare Cell Lysates (e.g., from Ambroxol-treated cells) start->prep_lysate quant_protein Quantify Protein Concentration prep_lysate->quant_protein add_lysate Pipette 40 µg of Lysate into 96-well Plate quant_protein->add_lysate add_substrate Add 4-MUG Substrate in Assay Buffer (pH 4.5) add_lysate->add_substrate incubate Incubate at 37°C for 1 hour add_substrate->incubate stop_reaction Add Stop Solution (pH 10) incubate->stop_reaction read_fluorescence Measure Fluorescence (Ex: 340nm, Em: 448nm) stop_reaction->read_fluorescence analyze Calculate GCase Activity read_fluorescence->analyze end End analyze->end

Caption: Workflow for a fluorometric GCase activity assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct binding (target engagement) of a compound to its protein target in a cellular environment.[13][14] The principle is that ligand binding increases the thermal stability of the target protein.[13]

Materials:

  • Intact cells (treated with Ambroxol or vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitors

  • Thermal cycler or heating blocks

  • Ultracentrifuge

  • Equipment for Western blotting (SDS-PAGE gels, transfer system, anti-GCase antibody)

Procedure:

  • Treatment: Treat cell cultures with the desired concentrations of Ambroxol or a vehicle control for a specified time.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-5 minutes, followed by cooling to room temperature.[13][15]

  • Lysis: Lyse the cells by repeated freeze-thaw cycles.[13]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[13][15]

  • Quantification: Collect the supernatant (soluble fraction) and analyze the amount of soluble GCase at each temperature point using Western blotting.

  • Analysis: Plot the percentage of soluble GCase against temperature. A rightward shift in the melting curve for Ambroxol-treated samples compared to the control indicates thermal stabilization and confirms target engagement.[15]

start Start treat_cells Treat Intact Cells (Ambroxol vs. Vehicle) start->treat_cells harvest_cells Harvest and Resuspend Cells treat_cells->harvest_cells heat_samples Heat Cell Suspensions (Temperature Gradient, e.g., 40-70°C) harvest_cells->heat_samples lyse_cells Lyse Cells (Freeze-Thaw) heat_samples->lyse_cells centrifuge High-Speed Centrifugation to Pellet Aggregates lyse_cells->centrifuge collect_supernatant Collect Supernatant (Soluble Protein Fraction) centrifuge->collect_supernatant western_blot Analyze Soluble GCase by Western Blot collect_supernatant->western_blot plot_curve Plot Melting Curve (% Soluble GCase vs. Temp) western_blot->plot_curve end End plot_curve->end start Start culture_cells Culture & Treat Cells on Coverslips start->culture_cells fix_perm Fix and Permeabilize Cells culture_cells->fix_perm block Block Non-Specific Binding fix_perm->block primary_ab Incubate with Primary Antibodies (Anti-GCase + Anti-LAMP1) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibodies primary_ab->secondary_ab mount Mount Coverslips with DAPI secondary_ab->mount image Image with Confocal Microscope mount->image analyze Analyze Co-localization (Yellow Puncta) image->analyze end End analyze->end

References

Ambroxol Hydrochloride's Role in Alpha-Synuclein Clearance: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-synuclein (B15492655) (α-synuclein) is a presynaptic neuronal protein central to the pathogenesis of Parkinson's disease (PD) and other related neurodegenerative disorders, collectively known as synucleinopathies. The misfolding, aggregation, and subsequent accumulation of α-synuclein are key pathological hallmarks of these conditions. A growing body of evidence points to the lysosomal pathway as a crucial mechanism for the clearance of α-synuclein. Notably, mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), represent a significant genetic risk factor for developing PD. This has spurred research into therapeutic strategies aimed at enhancing GCase activity to promote the degradation of pathological α-synuclein. Ambroxol (B1667023) hydrochloride, a commonly used mucolytic agent, has emerged as a promising pharmacological chaperone capable of increasing GCase activity and thereby facilitating the clearance of α-synuclein. This technical guide provides a comprehensive overview of ambroxol's role in α-synuclein clearance, detailing its mechanism of action, summarizing key quantitative data, and outlining detailed experimental protocols for relevant assays.

Mechanism of Action

Ambroxol's principal mechanism in promoting the clearance of α-synuclein lies in its function as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase).[1][2][3] GCase is a lysosomal hydrolase responsible for the breakdown of glucosylceramide into glucose and ceramide.[4] Mutations in the GBA1 gene can cause the GCase enzyme to misfold, leading to its retention and degradation in the endoplasmic reticulum (ER) and resulting in diminished lysosomal GCase activity.[5] This impairment of the lysosomal degradation pathway is thought to contribute to the accumulation of α-synuclein.[6]

Ambroxol is a small, lipophilic molecule that can penetrate the blood-brain barrier.[5] It is believed to bind to the GCase protein within the ER, stabilizing its conformation and facilitating its correct folding. This allows the mutant GCase to evade ER-associated degradation and be transported to the lysosome. Within the acidic environment of the lysosome, ambroxol is thought to dissociate from GCase, leaving the enzyme active to perform its function of degrading glucosylceramide. The restoration of GCase activity enhances overall lysosomal function, which in turn leads to improved clearance of various substrates, including aggregated α-synuclein.[3][6]

More recent research also suggests a direct role for ambroxol in preventing α-synuclein aggregation. Studies have indicated that ambroxol can displace α-synuclein from negatively charged membranes and inhibit the formation of early protein-lipid co-aggregates, a critical step in the initiation of α-synuclein fibril formation.[7]

Signaling Pathway of Ambroxol-Mediated Alpha-Synuclein Clearance

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Ambroxol Ambroxol chaperone_binding Chaperone Binding & Refolding Ambroxol->chaperone_binding misfolded_GCase Misfolded GCase (from GBA1 mutation) ERAD ER-Associated Degradation misfolded_GCase->ERAD Default Pathway misfolded_GCase->chaperone_binding folded_GCase_complex Folded GCase- Ambroxol Complex chaperone_binding->folded_GCase_complex Trafficking dissociation Dissociation (acidic pH) folded_GCase_complex->dissociation active_GCase Active GCase GlcCer Glucosylceramide active_GCase->GlcCer Hydrolysis aSyn_clearance Enhanced Clearance active_GCase->aSyn_clearance dissociation->Ambroxol dissociation->active_GCase Cer_Glc Ceramide + Glucose GlcCer->Cer_Glc aSyn_agg α-Synuclein Aggregates aSyn_agg->aSyn_clearance degraded_aSyn Degraded α-Synuclein aSyn_clearance->degraded_aSyn

Caption: Ambroxol's mechanism of action on GCase and α-synuclein.

Quantitative Data

The following tables provide a summary of quantitative results from key preclinical and clinical studies that have investigated the effects of ambroxol hydrochloride.

Table 1: Preclinical Studies of Ambroxol

Study ModelAmbroxol DoseDurationKey FindingsReference
Wild-type mice4mM in drinking water12 days~19% increase in GCase activity in the brainstem, ~16% in midbrain, ~18% in cortex, and ~22% in striatum.[8][9]
L444P/+ GBA1 mutant mice4mM in drinking water12 daysSignificant increase in GCase activity in the brainstem, midbrain, cortex, and striatum.[8]
α-synuclein overexpressing mice4mM in drinking water12 daysSignificant increase in GCase activity in the brainstem, midbrain, and cortex. ~19% decrease in α-synuclein protein levels in the brainstem and ~17% in the striatum. ~41% decrease in phosphorylated α-synuclein in the brainstem.[8][9]
GBA1 mutant (N370S/WT) cholinergic neuronsNot specifiedNot specifiedSignificant enhancement of GCase activity and decrease in both tau and α-synuclein levels.[1]
HT-22 hippocampal neuronal cells (Aβ and α-synuclein-induced toxicity model)20 µMNot specifiedSignificantly improved cell viability (from 51% to ~72%) and restored GCase activity.[3]
LRRK2 R1441G mutant mice300mg/kg (weekly average)18 weeksElevated GCase activity and reduced α-synuclein oligomer accumulation in the striatum.[10]

Table 2: Clinical Trials of Ambroxol in Parkinson's Disease

Trial Name/IdentifierStudy DesignParticipantsAmbroxol DoseDurationKey FindingsReference
AiM-PD (NCT02941822)Open-label, non-controlled17 PD patients (8 with GBA1 mutations, 9 without)Escalating to 1.26 g/day 186 daysAmbroxol detected in CSF (156 ng/mL). 35% increase in CSF GCase protein levels. 13% increase in CSF α-synuclein levels (potentially indicating enhanced clearance). 6.8-point improvement on MDS-UPDRS Part 3 (motor score).[5][11][12][13]
AMBITIOUS (Phase II)Multicentre, randomised, double-blind, placebo-controlledGBA-PD patients1200 mg/day52 weeksPrimary outcomes: change in cognitive function and GCase activity.[5]

Experimental Protocols

This section details the methodologies for key experiments used in the investigation of ambroxol's impact on α-synuclein clearance.

1. Glucocerebrosidase (GCase) Activity Assay in Cultured Cells

This protocol is designed for the measurement of GCase activity in cultured cells utilizing a fluorescent substrate.

  • Materials:

    • Cultured cells (e.g., patient-derived fibroblasts, iPSC-derived neurons)

    • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

    • Conduritol B epoxide (CBE) - a specific GCase inhibitor

    • Cell lysis buffer (e.g., RIPA buffer)

    • Citrate-phosphate buffer (pH 4.5)

    • Glycine-carbonate stop buffer (pH 10.7)

    • Fluorometer

  • Procedure:

    • Cell Lysis:

      • Wash cultured cells with ice-cold PBS.

      • Lyse the cells using an appropriate volume of cell lysis buffer on ice.

      • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

      • Determine the protein concentration of the lysate (e.g., using a BCA assay).

    • Enzyme Reaction:

      • For each sample, set up two reactions: one with and one without the GCase inhibitor CBE.

      • In a 96-well plate, add a standardized amount of protein lysate to the citrate-phosphate buffer.

      • Add CBE to the designated inhibitor-containing wells and incubate.

      • Start the reaction by adding the 4-MUG substrate to all wells.

      • Incubate the plate at 37°C for 1-2 hours.

    • Measurement:

      • Terminate the reaction by adding the glycine-carbonate stop buffer.

      • Measure the fluorescence of the resulting product (4-methylumbelliferone) with a fluorometer at an excitation wavelength of approximately 365 nm and an emission wavelength of around 445 nm.

    • Calculation:

      • Subtract the fluorescence reading of the CBE-inhibited sample from the total fluorescence to ascertain the specific GCase activity.

      • Normalize this activity to the protein concentration of the lysate.

2. Western Blot for Alpha-Synuclein and GCase

This protocol outlines the detection and quantification of total α-synuclein, phosphorylated α-synuclein, and GCase in cell or tissue lysates.

  • Materials:

    • Cell or tissue lysates

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-α-synuclein, anti-phospho-S129-α-synuclein, anti-GCase, and a loading control such as anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Protein Separation:

      • Denature the protein lysates by boiling in Laemmli buffer.

      • Separate the proteins by size using SDS-PAGE.

    • Protein Transfer:

      • Transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane.

    • Blocking:

      • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Antibody Incubation:

      • Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C.

      • Wash the membrane multiple times with TBST.

      • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane thoroughly with TBST.

    • Detection:

      • Apply the ECL substrate to the membrane.

      • Capture the chemiluminescent signal with an imaging system.

    • Quantification:

      • Quantify the band intensities using densitometry software and normalize to the loading control.

3. Immunocytochemistry/Immunofluorescence for Alpha-Synuclein

This protocol is for visualizing the localization and aggregation of α-synuclein in cultured cells.[14][15][16]

  • Materials:

    • Cells grown on coverslips or in imaging plates

    • Paraformaldehyde (PFA) for fixation

    • Permeabilization buffer (e.g., PBS with Triton X-100)

    • Blocking buffer (e.g., PBS with BSA and normal goat serum)

    • Primary antibody (anti-α-synuclein or anti-phospho-S129-α-synuclein)

    • Fluorophore-conjugated secondary antibody

    • DAPI for nuclear counterstaining

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Fixation and Permeabilization:

      • Fix the cells using 4% PFA.

      • Wash with PBS.

      • Permeabilize the cells with permeabilization buffer to enable antibody access to intracellular targets.

    • Blocking:

      • Block non-specific binding sites using blocking buffer.

    • Antibody Staining:

      • Incubate with the primary antibody overnight at 4°C.

      • Wash with PBS.

      • Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, ensuring protection from light.

    • Counterstaining and Mounting:

      • Wash with PBS.

      • Counterstain the nuclei with DAPI.

      • Mount the coverslips onto microscope slides with mounting medium.

    • Imaging:

      • Visualize the stained cells with a fluorescence or confocal microscope.

4. Filter Trap Assay for Aggregated Alpha-Synuclein

This assay is employed to specifically detect and quantify insoluble α-synuclein aggregates.[17][18][19][20]

  • Materials:

    • Cell or tissue lysates

    • Cellulose acetate (B1210297) or PVDF membrane (0.22 µm pore size)

    • Dot blot or slot blot apparatus

    • Lysis buffer (e.g., RIPA buffer)

    • Washing buffer (e.g., PBS with SDS)

    • Blocking buffer

    • Primary antibody (anti-α-synuclein)

    • HRP-conjugated secondary antibody

    • ECL substrate

    • Imaging system

  • Procedure:

    • Sample Preparation and Filtration:

      • Lyse cells or homogenize tissue in lysis buffer.

      • Apply the lysates to the membrane in the dot blot apparatus under a vacuum. Insoluble aggregates will be retained on the membrane, while soluble proteins will pass through.

    • Washing:

      • Wash the membrane with washing buffer to eliminate any residual soluble proteins.

    • Immunodetection:

      • Block the membrane.

      • Incubate with the primary anti-α-synuclein antibody.

      • Wash and then incubate with the HRP-conjugated secondary antibody.

    • Detection and Quantification:

      • Detect the signal using ECL and an imaging system.

      • Quantify the intensity of the spots, which correlates with the amount of aggregated α-synuclein.

Experimental Workflow Diagrams

cluster_GCase GCase Activity Assay Workflow A Cell Lysis & Protein Quantification B Incubate Lysate with 4-MUG Substrate (with/without CBE inhibitor) A->B C Stop Reaction B->C D Measure Fluorescence C->D E Calculate Specific GCase Activity D->E

Caption: Workflow for GCase activity measurement.

cluster_WB Western Blot Workflow F SDS-PAGE G Protein Transfer to Membrane F->G H Blocking G->H I Primary & Secondary Antibody Incubation H->I J ECL Detection & Imaging I->J K Densitometry & Quantification J->K

Caption: Workflow for Western blot analysis.

cluster_FTA Filter Trap Assay Workflow L Lysate Preparation M Vacuum Filtration onto Membrane L->M N Wash to Remove Soluble Proteins M->N O Immunodetection of Trapped Aggregates N->O P Signal Detection & Quantification O->P

Caption: Workflow for filter trap assay.

Conclusion

This compound represents a compelling therapeutic avenue for synucleinopathies by addressing the core pathologies of impaired lysosomal function and α-synuclein aggregation. Its dual mechanism of action, functioning as a pharmacological chaperone for GCase and potentially as a direct inhibitor of α-synuclein aggregation, positions it as a strong candidate for disease modification in Parkinson's disease and related neurodegenerative conditions. The encouraging results from preclinical and early-phase clinical studies demonstrate successful target engagement and suggest potential clinical benefits. The detailed experimental protocols outlined in this guide provide a robust framework for researchers to further explore the efficacy and underlying mechanisms of ambroxol and other GCase-enhancing compounds. As ongoing and future clinical trials yield more definitive data, ambroxol may become a valuable component of the therapeutic strategies for combating neurodegenerative diseases characterized by α-synuclein pathology.

References

Ambroxol: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ambroxol (B1667023)

Ambroxol hydrochloride is a secretolytic agent widely recognized for its mucokinetic properties in the treatment of respiratory diseases.[1][2] Beyond its secretolytic function, a growing body of evidence has illuminated its significant antioxidant and anti-inflammatory capabilities, suggesting a broader therapeutic potential.[1][3][4][5][6] This technical guide provides an in-depth review of the molecular mechanisms, quantitative data, and experimental methodologies related to the antioxidant and anti-inflammatory effects of Ambroxol.

Chemical Profile

Ambroxol (trans-4-(2-amino-3,5-dibromobenzylamino)cyclohexanol) is an active N-desmethyl metabolite of bromhexine.[2] Its chemical structure, particularly the aromatic moiety, is believed to contribute to its direct oxidant-reducing capabilities.[7][8]

Established Clinical Applications

Ambroxol is clinically indicated for secretolytic therapy in bronchopulmonary diseases associated with abnormal mucus secretion and impaired mucus transport.[3] It is also used topically in lozenges for the relief of sore throat, owing to its local anesthetic effects.[3][5]

Antioxidant Properties of Ambroxol

Ambroxol exhibits potent antioxidant activity through multiple mechanisms, including direct scavenging of reactive oxygen species (ROS) and modulation of cellular antioxidant pathways.[1][3][9][10][11][12]

Mechanisms of Antioxidant Action

2.1.1 Direct Scavenging of Reactive Oxygen Species (ROS)

Ambroxol has been demonstrated to directly scavenge a variety of ROS. It is an effective scavenger of hydroxyl radicals (•OH) and hypochlorous acid (HOCl).[7][8][10][13] It also shows the capacity to decompose hydrogen peroxide (H2O2) and, to a lesser extent, scavenge superoxide (B77818) anions (O2•−).[7][8][10] This direct scavenging activity helps protect tissues from oxidant-induced injury.[1][10]

2.1.2 Modulation of the Nrf2-ARE Pathway

Ambroxol has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[14][15][16][17][18] Activation of Nrf2 leads to the increased expression of downstream targets such as heme oxygenase-1 (HO-1) and catalase, enhancing the endogenous antioxidant defenses.[15][16][17]

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of Ambroxol has been quantified in various in vitro assays. The following table summarizes key findings.

Assay TypeModel/SystemConcentrationEffectReference
Hydroxyl Radical (•OH) ScavengingDeoxyribose oxidation assay1 mM47% inhibition[10]
2 mM75% inhibition[10]
10 mM89% inhibition[10]
Hypochlorous Acid (HOCl) ScavengingChlorination of monochlorodimedon25 µM22% inhibition[10]
70 µM59% inhibition[10]
≥100 µMComplete inhibition[7][8]
Superoxide Anion (O2•−) ScavengingLuminol-enhanced chemiluminescence100 µM~75% ROS reduction (1-hr incubation)[11]
100 µM~98% ROS reduction (2-hr incubation)[11]
Xanthine/xanthine oxidase assay100 µM14.3% reduction[7][8]
Lipid Peroxidation Inhibitiontert-butyl hydroperoxide-induced10 mM96% inhibition (rat liver mitochondria)[19][20]
10 mM74% inhibition (rat gastric mucosa)[19][20]
Hyaluronic Acid Degradation•OH-induced1000 µg/L93% reduction[19][20]
Experimental Protocols for Assessing Antioxidant Effects

2.3.1 Hydroxyl Radical Scavenging Assay (Deoxyribose Assay)

This assay measures the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction. The hydroxyl radicals attack deoxyribose, leading to a series of reactions that result in the formation of thiobarbituric acid reactive substances (TBARS), which can be measured spectrophotometrically.

G cluster_reagents Reagent Preparation cluster_reaction Reaction Mixture cluster_measurement Measurement FeCl3 FeCl3 Solution Mix Incubate reagents with Deoxyribose and Ambroxol/Control FeCl3->Mix EDTA EDTA Solution EDTA->Mix Ascorbic Ascorbic Acid Ascorbic->Mix H2O2 H2O2 H2O2->Mix Deoxy Deoxyribose Deoxy->Mix Ambroxol Ambroxol (Test) Ambroxol->Mix Add_TCA_TBA Add TCA and TBA Reagents Mix->Add_TCA_TBA Heat Heat at 95°C Add_TCA_TBA->Heat Measure Measure Absorbance (~532 nm) Heat->Measure

Workflow for the Deoxyribose Assay.

Anti-inflammatory Properties of Ambroxol

Ambroxol exerts significant anti-inflammatory effects by inhibiting the production and release of pro-inflammatory mediators and modulating key inflammatory signaling pathways.[4][5][9][12][21][22][23][24]

Mechanisms of Anti-inflammatory Action

3.1.1 Inhibition of Pro-inflammatory Cytokines

Ambroxol has been shown to reduce the release of several key pro-inflammatory cytokines.[9][12][21][23][24] In various cell types, including leukocytes and mast cells, Ambroxol inhibits the release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-4, IL-6, and IL-13.[9][15][21][22] This reduction in cytokine levels helps to dampen the inflammatory response.

3.1.2 Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Ambroxol has been found to inhibit the activation of NF-κB.[14][15][25] By preventing the activation of NF-κB, Ambroxol effectively downregulates the expression of its target genes, which include many pro-inflammatory cytokines and enzymes.[15][18]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of Ambroxol have been quantified in several studies, as summarized below.

TargetModel/SystemConcentrationEffectReference
Cytokine ReleaseHuman bronchoalveolar lavage cells & peripheral blood mononuclear cells10 µM12-37% reduction in TNF-α, IL-2, IFN-γ[22]
1 µM6-27% reduction in TNF-α, IL-2, IFN-γ[22]
Histamine & Leukotriene ReleaseHuman basophils (anti-IgE induced)100 µMStriking inhibition of histamine, LTC4, IL-4, and IL-13[21]
LTB4 & Superoxide AnionHuman granulocytes (zymosan/fMLP stimulated)100 µMReduced LTB4 and superoxide anion production[21]
Pro-inflammatory CytokinesLPS-induced acute lung injury in mice90 mg/kg/daySignificant reduction in TNF-α, IL-6, and TGF-β1 in BAL fluid[23]
Experimental Protocols for Assessing Anti-inflammatory Effects

3.3.1 Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is a widely used method for quantifying the concentration of specific proteins, such as cytokines, in biological samples like cell culture supernatants or bronchoalveolar lavage (BAL) fluid.

G Start Start Coat Coat 96-well plate with capture antibody Start->Coat Block Block non-specific binding sites Coat->Block AddSample Add samples and standards (e.g., BAL fluid) Block->AddSample Incubate1 Incubate AddSample->Incubate1 Wash1 Wash Incubate1->Wash1 AddDetection Add detection antibody Wash1->AddDetection Incubate2 Incubate AddDetection->Incubate2 Wash2 Wash Incubate2->Wash2 AddEnzyme Add enzyme-conjugated secondary antibody Wash2->AddEnzyme Incubate3 Incubate AddEnzyme->Incubate3 Wash3 Wash Incubate3->Wash3 AddSubstrate Add substrate and incubate for color development Wash3->AddSubstrate Stop Add stop solution AddSubstrate->Stop Read Read absorbance on plate reader Stop->Read End End Read->End

General workflow for a sandwich ELISA.

Key Signaling Pathways Modulated by Ambroxol

Ambroxol's dual antioxidant and anti-inflammatory effects are mediated through its interaction with critical intracellular signaling pathways.

The Nrf2-ARE Pathway

Ambroxol promotes the dissociation of Nrf2 from its inhibitor, Keap1, in the cytoplasm. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the transcription of protective enzymes like HO-1, which combat oxidative stress.[15][16][17][18]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ambroxol Ambroxol Keap1_Nrf2 Keap1-Nrf2 Complex Ambroxol->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 (Degradation) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Transcription Transcription of Antioxidant Genes (e.g., HO-1) ARE->Transcription Nrf2_nuc->ARE

Ambroxol's modulation of the Nrf2 pathway.

The NF-κB Signaling Pathway

In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate the IKK complex, which phosphorylates IκBα. This targets IκBα for degradation, releasing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Ambroxol interferes with this cascade, inhibiting the activation of NF-κB and thereby suppressing the inflammatory response.[14][15][25][26]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates NFkB NF-κB IkB_NFkB->NFkB Releases IkB_deg IκBα (Degradation) IkB_NFkB->IkB_deg NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Ambroxol Ambroxol Ambroxol->IKK Inhibits DNA DNA NFkB_nuc->DNA Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Transcription

Ambroxol's inhibition of the NF-κB pathway.

Conclusion and Future Directions

The evidence strongly supports that Ambroxol possesses significant antioxidant and anti-inflammatory properties that are complementary to its primary mucolytic function. Its ability to directly scavenge reactive oxygen species and modulate the Nrf2 and NF-κB signaling pathways highlights its potential for therapeutic applications in diseases with an underlying inflammatory and oxidative stress component. Future research should focus on clinical trials designed to specifically evaluate these non-mucolytic effects in conditions such as chronic obstructive pulmonary disease (COPD), acute lung injury, and neurodegenerative diseases.[9][23][24] Further elucidation of its molecular targets could pave the way for the development of novel therapies based on the Ambroxol chemical scaffold.

References

Ambroxol Hydrochloride: A Technical Guide to its Repurposing for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, is gaining significant traction as a promising candidate for repurposing in the treatment of neurodegenerative diseases, particularly those with lysosomal dysfunction, such as Parkinson's disease and Gaucher disease. This technical guide provides an in-depth overview of the core scientific principles underlying ambroxol's neuroprotective potential, detailed experimental protocols for its study, and a summary of key quantitative data from preclinical and clinical investigations. The primary mechanism of action centers on its role as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), leading to enhanced lysosomal function, improved clearance of pathological protein aggregates like α-synuclein and tau, and modulation of cellular stress pathways. This document aims to equip researchers and drug development professionals with the critical information necessary to advance the investigation and potential clinical application of ambroxol hydrochloride for neurodegenerative disorders.

Mechanism of Action

This compound's neuroprotective effects are multi-faceted, stemming from its ability to cross the blood-brain barrier and act on several key cellular pathways implicated in neurodegeneration.

Chaperone Activity for Glucocerebrosidase (GCase)

The principal and most well-documented mechanism of ambroxol is its function as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase), encoded by the GBA1 gene.[1][2] Mutations in GBA1 are a significant genetic risk factor for Parkinson's disease and are the cause of Gaucher disease, a lysosomal storage disorder.[3] These mutations often lead to misfolding of the GCase enzyme in the endoplasmic reticulum (ER), targeting it for premature degradation and resulting in reduced enzymatic activity within the lysosome.

Ambroxol binds to the misfolded GCase enzyme in the ER, stabilizing its conformation and facilitating its proper trafficking to the lysosome.[2] Once in the acidic environment of the lysosome, ambroxol dissociates, allowing the now correctly folded GCase to carry out its function of hydrolyzing glucosylceramide. This chaperone activity increases the overall levels and enzymatic activity of GCase within lysosomes.[4]

Enhancement of Lysosomal Function and Autophagy

By increasing GCase activity, ambroxol enhances overall lysosomal function.[5] This improved lysosomal efficacy is crucial for the degradation of cellular waste products, including aggregated proteins that are hallmarks of many neurodegenerative diseases. Furthermore, ambroxol has been shown to induce autophagy, the cellular process of degrading and recycling damaged organelles and protein aggregates.[6][7] Evidence suggests that ambroxol can increase the levels of key autophagy-related proteins like LC3-II, indicating an upregulation of autophagosome formation.[8] This dual action of enhancing lysosomal function and promoting autophagy contributes significantly to the clearance of pathological protein aggregates.

Reduction of Pathological Protein Aggregation

A direct consequence of enhanced lysosomal and autophagic function is the increased clearance of aggregation-prone proteins such as α-synuclein and tau. In cellular and animal models of Parkinson's disease, ambroxol treatment has been shown to reduce the levels of α-synuclein.[9] Similarly, in models exhibiting tauopathy, ambroxol has demonstrated the ability to decrease tau levels.[10]

Anti-Inflammatory and Antioxidant Effects

Neuroinflammation and oxidative stress are key contributors to the pathology of neurodegenerative diseases. Ambroxol has been reported to possess both anti-inflammatory and antioxidant properties.[9][11] It can modulate microglial activation and reduce the production of pro-inflammatory cytokines in the central nervous system.[3] Additionally, ambroxol has been shown to mitigate oxidative stress, a downstream effect of lysosomal dysfunction.[9]

Signaling Pathways

The multifaceted mechanism of ambroxol involves several interconnected signaling pathways. The following diagrams illustrate these pathways and their modulation by ambroxol.

ambroxol_gcase_pathway cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome Ambroxol Ambroxol Misfolded_GCase Misfolded GCase Ambroxol->Misfolded_GCase Binds and stabilizes ERAD ER-Associated Degradation Misfolded_GCase->ERAD Targeted for degradation Functional_GCase Functional GCase Misfolded_GCase->Functional_GCase Correct folding & trafficking Glucosylceramide Glucosylceramide Functional_GCase->Glucosylceramide Hydrolyzes Ceramide_Glucose Ceramide + Glucose Glucosylceramide->Ceramide_Glucose

Figure 1: Ambroxol's Chaperone Activity on GCase.

ambroxol_autophagy_pathway Ambroxol Ambroxol Lysosomal_Function Enhanced Lysosomal Function Ambroxol->Lysosomal_Function Autophagy_Induction Autophagy Induction Ambroxol->Autophagy_Induction Cellular_Clearance Increased Cellular Clearance Lysosomal_Function->Cellular_Clearance Autophagy_Induction->Cellular_Clearance Protein_Aggregates α-synuclein, Tau Aggregates Protein_Aggregates->Cellular_Clearance Neuroprotection Neuroprotection Cellular_Clearance->Neuroprotection gcase_assay_workflow start Start cell_culture Cell Culture & Treatment start->cell_culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant reaction_setup Set up Reaction in 96-well Plate protein_quant->reaction_setup add_substrate Add 4-MUG Substrate reaction_setup->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction incubation->stop_reaction read_fluorescence Read Fluorescence stop_reaction->read_fluorescence data_analysis Data Analysis read_fluorescence->data_analysis end End data_analysis->end

References

The Role of Ambroxol Hydrochloride in Modulating Glucocerebrosidase Activity in Parkinson's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by motor and non-motor symptoms. A significant genetic risk factor for PD is the presence of mutations in the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase). These mutations lead to reduced GCase activity, which is believed to impair the clearance of cellular waste, including the pathological accumulation of α-synuclein, a hallmark of PD.[1][2] This connection has positioned GCase as a key therapeutic target. Ambroxol (B1667023) hydrochloride, a widely used mucolytic agent, has been identified as a pharmacological chaperone capable of enhancing GCase activity, offering a promising strategy for disease modification in PD.[3][4][5] This technical guide provides an in-depth overview of the mechanism, clinical data, and experimental protocols related to ambroxol's effect on GCase in Parkinson's disease.

Molecular Mechanism of Action

Ambroxol functions as a pharmacological chaperone for the GCase enzyme. Its primary mechanism involves stabilizing the conformation of mutant GCase within the endoplasmic reticulum (ER), which facilitates its proper folding and subsequent trafficking to the lysosome.[6][7]

  • ER Synthesis and Folding : GCase is synthesized in the ER, where it must fold into its correct three-dimensional structure. GBA1 mutations often lead to misfolded GCase protein.[1][7]

  • Chaperone Binding : Ambroxol binds to the GCase protein in the ER. This binding stabilizes the enzyme's structure, preventing it from being targeted for degradation via the ER-associated degradation (ERAD) pathway.[6]

  • Lysosomal Trafficking : The stabilized GCase-ambroxol complex is transported from the ER to the lysosome, a process mediated by the Lysosomal Integral Membrane Protein-2 (LIMP-2).[1][4]

  • Enzyme Activation : The acidic environment of the lysosome promotes the dissociation of ambroxol from GCase.[6] This releases a correctly folded, active GCase enzyme that can hydrolyze its substrate, glucosylceramide.

  • Enhanced Lysosomal Function : The restoration of GCase activity is thought to improve overall lysosomal function, leading to enhanced clearance of aggregated proteins such as α-synuclein.[4][8][9] Some studies also suggest ambroxol may upregulate GCase expression through the activation of transcription factors like TFEB.[6][10]

GCase_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Transport Transport cluster_Lysosome Lysosome (Acidic pH) ER_GCase Misfolded GCase Stabilized_GCase Stabilized GCase-Ambroxol Complex ER_GCase->Stabilized_GCase Chaperone Binding ERAD Degradation ER_GCase->ERAD ER-Associated Degradation Ambroxol Ambroxol Ambroxol->Stabilized_GCase Chaperone Binding LIMP2 LIMP-2 Receptor Stabilized_GCase->LIMP2 Trafficking Active_GCase Active GCase LIMP2->Active_GCase Dissociation Ambroxol_Released Ambroxol LIMP2->Ambroxol_Released Glucosylceramide Glucosylceramide Active_GCase->Glucosylceramide Hydrolysis AlphaSynuclein α-synuclein aggregates Active_GCase->AlphaSynuclein Improved Autophagy Ceramide Ceramide Glucosylceramide->Ceramide Clearance Enhanced Clearance AlphaSynuclein->Clearance

Caption: Ambroxol's chaperone mechanism for GCase restoration.

Clinical Evidence and Data

The primary clinical evidence for ambroxol in Parkinson's disease comes from the Phase II "Ambroxol in Disease Modification in Parkinson Disease" (AiM-PD) trial (NCT02941822). This open-label study assessed the safety, tolerability, cerebrospinal fluid (CSF) penetration, and target engagement of high-dose ambroxol in PD patients with and without GBA1 mutations.[11][12][13]

Data from the AiM-PD Clinical Trial

The trial involved 17 patients who completed the 186-day study, receiving an escalating oral dose of ambroxol up to 1.26 g/day .[1][13] The key findings are summarized below.

ParameterBaseline (Mean)Day 186 (Mean)Mean Change% ChangeP-ValueCitations
CSF Ambroxol Level Undetectable156 ng/mL+156 ng/mLN/A<0.001[11][12][13]
CSF GCase Protein Level 251 ng/mol339 ng/mol+88 ng/mol+35%0.002[12][13][14]
CSF GCase Activity 0.31 nmol/mL/hr0.25 nmol/mL/hr-0.059 nmol/mL/hr-19%0.04[11][12][13]
CSF α-synuclein Level 385 pg/mL435 pg/mL+50 pg/mL+13%0.01[11][12][13]
MDS-UPDRS Part 3 (Motor) 38.531.7-6.8 pointsImprovement0.001[11][12]

Note: The observed decrease in CSF GCase activity, despite an increase in GCase protein, is hypothesized to be due to ambroxol's nature as a mixed-type inhibitor, which can affect in vitro assay results when present in the CSF sample.[7][12]

Overview of Key Clinical Trials

Several clinical trials have been initiated to further evaluate the efficacy of ambroxol as a disease-modifying therapy.

Trial IDPhaseDesignPatient PopulationAmbroxol DosageDurationPrimary Outcomes
AiM-PD (NCT02941822) IISingle-center, open-label, non-controlledPD patients with and without GBA1 mutationsUp to 1.26 g/day 186 daysAmbroxol in CSF, change in CSF GCase activity[11][12][13]
PDD (NCT02914366) IIRandomized, double-blind, placebo-controlledPatients with Parkinson's Disease Dementia (PDD)525 mg/day or 1050 mg/day52 weeksChange in ADAS-Cog-13 and CGIC scores[15][16]
AMBITIOUS (NCT05287503) IIMulticenter, randomized, double-blind, placebo-controlledPD patients with GBA1 mutations1.2 g/day 52 weeksChange in MoCA score, frequency of MCI/dementia[9][17]
AsPRO-PD (ISRCTN16395332) IIIRandomized, double-blind, placebo-controlledPD patients1.26 g/day 104 weeksChange in MDS-UPDRS Parts I-III score[18]

Experimental Protocols

GCase Activity Assay (Fluorometric Method)

This protocol outlines a common method for measuring GCase enzyme activity in biological samples like CSF or peripheral blood mononuclear cells (PBMCs), as referenced in clinical trial designs.[17]

Principle: The assay quantifies the enzymatic activity of GCase by measuring the cleavage of a synthetic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which releases a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The rate of fluorescence increase is directly proportional to GCase activity.

Materials:

  • Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)

  • Buffer: Citrate/phosphate buffer (pH 5.2) with sodium taurocholate

  • Stop Solution: Glycine-NaOH buffer (pH 10.6)

  • Standard: 4-methylumbelliferone (4-MU)

  • Fluorometer (365 nm excitation, 448 nm emission)

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Sample Preparation: Homogenize cell pellets or use CSF directly. Determine the total protein concentration of the lysate.

  • Reaction Setup: In a 96-well plate, add a standardized amount of protein from the sample to the citrate/phosphate buffer.

  • Initiation: Add the 4-MUG substrate to each well to start the reaction. Incubate at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding the glycine-NaOH buffer.

  • Fluorescence Reading: Measure the fluorescence of each well using a fluorometer.

  • Quantification: Create a standard curve using known concentrations of 4-MU. Calculate the amount of 4-MU produced in each sample well.

  • Normalization: Express GCase activity as nmol of substrate hydrolyzed per hour per mg of protein (nmol/mg/h) or per mL of fluid (nmol/mL/h).[17]

Clinical Trial Workflow (Adapted from AiM-PD)

The following diagram illustrates a typical workflow for a clinical trial investigating ambroxol in Parkinson's disease.

Clinical_Trial_Workflow cluster_Screening Phase 1: Screening & Baseline cluster_Treatment Phase 2: Treatment Period cluster_FollowUp Phase 3: Follow-Up & Analysis Recruitment Patient Recruitment (PD Diagnosis, Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Recruitment->Informed_Consent Baseline_Assess Baseline Assessments - MDS-UPDRS, MoCA - Blood Sampling - Lumbar Puncture (CSF) Informed_Consent->Baseline_Assess Dose_Esc Dose Escalation (e.g., 60mg to 1.26g daily) Baseline_Assess->Dose_Esc Maintenance Maintenance Dose (186 days total) Dose_Esc->Maintenance Monitoring Safety Monitoring & Adverse Event Reporting Maintenance->Monitoring Final_Assess Final Assessments (Day 186) - Repeat Baseline Assessments Monitoring->Final_Assess Biomarker_Analysis Biomarker Analysis - CSF Ambroxol Levels - GCase Activity & Protein - α-synuclein Final_Assess->Biomarker_Analysis Clinical_Analysis Clinical Data Analysis - Change in MDS-UPDRS Final_Assess->Clinical_Analysis Results Results & Publication Biomarker_Analysis->Results Clinical_Analysis->Results

Caption: Generalized workflow for an ambroxol PD clinical trial.

Conclusion and Future Directions

Ambroxol hydrochloride has demonstrated a clear ability to penetrate the central nervous system and engage with its target, the GCase enzyme, in patients with Parkinson's disease.[1][12][14] Preclinical and early-phase clinical studies have provided strong evidence of its chaperone activity, resulting in increased GCase protein levels in the CSF and improvements in motor scores.[12][14][19] While the paradoxical decrease in CSF GCase activity requires further investigation, it is likely an artifact of the assay method. The observed increase in CSF α-synuclein may reflect an enhanced cellular clearance and release of the protein into the extracellular space.[12]

Ongoing and future placebo-controlled, double-blind clinical trials are essential to definitively determine whether ambroxol's ability to modulate the GCase pathway translates into a long-term, disease-modifying clinical benefit for individuals with Parkinson's disease, particularly for those carrying GBA1 mutations.[13][17][18] The results of these trials are highly anticipated and will be critical in shaping the future therapeutic landscape for Parkinson's disease.

References

The Potential of Ambroxol Hydrochloride in Parkinson's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, has emerged as a promising candidate for a disease-modifying therapy for Parkinson's disease (PD). This in-depth technical guide synthesizes the current preclinical and clinical evidence supporting the repurposing of ambroxol for this neurodegenerative condition. The core of its therapeutic potential lies in its ability to enhance the function of the lysosomal enzyme glucocerebrosidase (GCase), an enzyme critically linked to the pathogenesis of Parkinson's disease, particularly in individuals with mutations in the GBA1 gene. This document provides a comprehensive overview of the mechanism of action, key experimental findings, detailed clinical trial data, and relevant experimental protocols to serve as a resource for the scientific community.

Introduction: The GCase-Parkinson's Disease Link

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the most significant genetic risk factor for Parkinson's disease.[1] Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is thought to contribute to the aggregation of α-synuclein, a pathological hallmark of PD.[2] This has led to the hypothesis that enhancing GCase activity could be a neuroprotective strategy. Ambroxol hydrochloride was identified as a pharmacological chaperone for GCase, capable of stabilizing the enzyme and increasing its activity within lysosomes.[3]

Mechanism of Action of this compound

Ambroxol's neuroprotective effects are believed to be multifactorial, with the enhancement of GCase activity at its core.

2.1. Chaperone Activity and Enhancement of GCase Function: Ambroxol acts as a pharmacological chaperone, binding to GCase and facilitating its correct folding and trafficking to the lysosome.[3] This leads to increased levels and activity of GCase, thereby improving the lysosomal capacity to clear substrates, including potentially misfolded α-synuclein.

2.2. Modulation of α-Synuclein Homeostasis: By enhancing lysosomal function, ambroxol is proposed to promote the clearance of α-synuclein aggregates. Preclinical studies have shown that ambroxol treatment can reduce α-synuclein levels.

2.3. Activation of Lysosomal Biogenesis through TFEB: Ambroxol has been shown to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[4][5] This activation leads to the increased expression of a network of genes involved in lysosomal function, further bolstering the cell's waste clearance capacity.

2.4. Crosstalk with the Wnt/β-Catenin Signaling Pathway: Emerging evidence suggests that ambroxol may also exert its neuroprotective effects through the Wnt/β-catenin signaling pathway.[6] Upregulation of GCase by ambroxol has been shown to activate this pathway, which is known to be involved in neuronal differentiation and survival.[6][7]

Preclinical and Clinical Evidence

3.1. Preclinical Studies: In vitro and in vivo studies have demonstrated that ambroxol can increase GCase activity and reduce α-synuclein levels in various models of Parkinson's disease.[8] These studies provided the foundational evidence for its translation to clinical trials.

3.2. Clinical Trials:

Several clinical trials have been conducted to evaluate the safety, tolerability, and efficacy of ambroxol in Parkinson's disease patients.

Table 1: Overview of Key Clinical Trials of Ambroxol in Parkinson's Disease
Trial Name Phase Status Number of Participants Dosage Duration Key Objectives Reference
AiM-PD 2aCompleted17Up to 1.26 g/day 6 monthsSafety, tolerability, CSF penetration, and target engagement[1][9]
Ambroxol for PDD 2Completed55Low dose (525 mg/day) and high dose (1050 mg/day)1 yearSafety, tolerability, and effect on cognition in Parkinson's Disease Dementia[10]
ASPro-PD 3Recruiting3301.26 g/day 2 yearsEfficacy in slowing disease progression[11]
Table 2: Key Quantitative Outcomes from the AiM-PD Trial
Outcome Measure Result p-value Confidence Interval (CI) Note Reference
Change in CSF Ambroxol Level156 ng/mL increase< .00195% lower confidence limit, 129 ng/mLDemonstrates blood-brain barrier penetration[1][9]
Change in CSF GCase Protein Level35% increase (88 ng/mol).00295% CI, 40-137Indicates target engagement[1][9]
Change in CSF α-synuclein Concentration13% increase (50 pg/mL).0195% CI, 14-87[1][9]
Change in MDS-UPDRS Part 3 (Motor) Score-6.8 points (improvement).00195% CI, -10.4 to -3.1Observed in patients with and without GBA1 mutations[9][12]

Note: The observed decrease in CSF GCase activity in the AiM-PD trial (19% decrease, p=.04) is thought to be due to a competitive binding assay used and not reflective of a decrease in cellular GCase function.[9]

Experimental Protocols

4.1. GCase Activity Assay (Fluorometric):

This protocol is based on the measurement of the fluorescent product 4-methylumbelliferone (B1674119) (4-MU) generated from the substrate 4-methylumbelliferyl β-D-glucopyranoside.

  • Reagents:

    • CSF or cell lysate sample

    • 4-methylumbelliferyl β-D-glucopyranoside substrate

    • Assay buffer (e.g., citrate/phosphate buffer, pH 5.4)

    • Stop solution (e.g., glycine-NaOH buffer, pH 10.4)

  • Procedure:

    • Dilute CSF samples (e.g., 1:2) in assay buffer.

    • Add the substrate to the diluted sample.

    • Incubate at 37°C for a defined period (e.g., 3 hours).

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence of 4-MU using a fluorometer with excitation at ~360 nm and emission at ~446 nm.

    • Quantify GCase activity by comparing the fluorescence to a standard curve of 4-MU.

4.2. α-Synuclein Aggregation Assay (Thioflavin T):

This assay monitors the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T (ThT), which binds to β-sheet-rich structures.

  • Reagents:

    • Recombinant α-synuclein monomer

    • Thioflavin T (ThT) stock solution (e.g., 1 mM in dH2O, filtered)

    • Aggregation buffer (e.g., PBS, pH 7.4)

    • 96-well black, clear-bottom plate

  • Procedure:

    • Prepare a reaction mixture containing α-synuclein monomer and ThT in aggregation buffer. A typical final concentration is 100 µM α-synuclein and 25 µM ThT.

    • Pipette the reaction mixture into the wells of the 96-well plate.

    • Seal the plate and incubate at 37°C with continuous shaking in a plate reader.

    • Measure ThT fluorescence at regular intervals (e.g., every 15-30 minutes) with excitation at ~440-450 nm and emission at ~480-485 nm.

    • Plot fluorescence intensity versus time to obtain an aggregation curve.

4.3. TFEB Nuclear Translocation Assay (Immunofluorescence):

This method visualizes the movement of TFEB from the cytoplasm to the nucleus upon activation.

  • Reagents:

    • Cells cultured on coverslips

    • Ambroxol or other treatment

    • Fixative (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibody against TFEB

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear staining

    • Mounting medium

  • Procedure:

    • Treat cells with ambroxol for the desired time.

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells to allow antibody entry.

    • Block non-specific antibody binding.

    • Incubate with the primary anti-TFEB antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Visualize the localization of TFEB using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence ratio.[13][14]

Signaling Pathways and Visualizations

5.1. Ambroxol's Core Mechanism of Action:

Ambroxol_Mechanism Ambroxol Ambroxol GCase Misfolded GCase (in ER) Ambroxol->GCase Acts as a chaperone GCase_folded Correctly Folded GCase GCase->GCase_folded Promotes correct folding & trafficking Lysosome Lysosome GCase_folded->Lysosome Translocates to AlphaSyn α-synuclein Aggregates Lysosome->AlphaSyn Degrades Clearance Enhanced Clearance Lysosome->Clearance Leads to Ambroxol_TFEB_Pathway Ambroxol Ambroxol TFEB_cyto TFEB (Cytoplasm) Ambroxol->TFEB_cyto Promotes activation TFEB_nuc TFEB (Nucleus) TFEB_cyto->TFEB_nuc Translocation CLEAR CLEAR Network Genes TFEB_nuc->CLEAR Upregulates transcription Lysosomal_Biogenesis Lysosomal Biogenesis & Autophagy CLEAR->Lysosomal_Biogenesis Drives Ambroxol_Wnt_Pathway Ambroxol Ambroxol GCase GCase Activity Ambroxol->GCase Increases Wnt Wnt/β-catenin Signaling GCase->Wnt Activates BetaCatenin β-catenin Accumulation Wnt->BetaCatenin Leads to Neuronal_Survival Neuronal Survival & Differentiation BetaCatenin->Neuronal_Survival Promotes

References

Ambroxol hydrochloride's potential in treating Sanfilippo Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sanfilippo Syndrome (Mucopolysaccharidosis Type III or MPS III) is a group of rare, autosomal recessive lysosomal storage disorders characterized by the deficient enzymatic degradation of heparan sulfate (B86663), a glycosaminoglycan (GAG).[1][2] This deficiency leads to the accumulation of GAGs within lysosomes, causing progressive and severe neurodegeneration, developmental delay, and premature death.[1][3] Currently, treatment is primarily supportive, with no approved therapies that halt or reverse disease progression.[4] This guide explores the emerging potential of Ambroxol (B1667023) hydrochloride, a well-established mucolytic agent, as a pharmacological chaperone therapy for Sanfilippo Syndrome. We will delve into its proposed mechanism of action, summarize the existing preclinical and clinical evidence, and provide detailed experimental protocols from key studies.

Introduction to Sanfilippo Syndrome

Sanfilippo Syndrome is classified into four main subtypes (A, B, C, and D), each caused by a deficiency in one of four enzymes required for the stepwise degradation of heparan sulfate.[2]

SubtypeDeficient EnzymeGene
MPS IIIAHeparan N-sulfataseSGSH
MPS IIIBα-N-acetylglucosaminidaseNAGLU
MPS IIICAcetyl-CoA:α-glucosaminide N-acetyltransferaseHGSNAT
MPS IIIDN-acetylglucosamine-6-sulfataseGNS

The accumulation of partially degraded heparan sulfate in the lysosomes of various tissues, particularly in the central nervous system, is the primary pathological hallmark of the disease.[1][5] This leads to a cascade of cellular dysfunction, including impaired autophagy and mitochondrial function, ultimately resulting in the severe neurological symptoms characteristic of the disease.[4]

Ambroxol Hydrochloride: A Potential Therapeutic Agent

This compound is a small molecule drug that has been used for decades as an expectorant to treat respiratory diseases.[4][6] In recent years, it has been repurposed as a potential pharmacological chaperone for several lysosomal storage disorders, most notably Gaucher disease.[7][8][9]

Proposed Mechanism of Action

The therapeutic potential of Ambroxol in Sanfilippo Syndrome is predicated on its role as a pharmacological chaperone. This proposed mechanism involves several key actions at the cellular level:

  • Enzyme Enhancement: Ambroxol is thought to bind to misfolded lysosomal enzymes, assisting in their correct folding and trafficking from the endoplasmic reticulum to the lysosome.[4][7] This can increase the residual activity of the deficient enzyme.

  • Lysosomal Function Enhancement: Ambroxol may enhance overall lysosomal function, potentially by increasing the expression of lysosomal proteins and promoting the clearance of accumulated substrates.[4][6]

  • Autophagy Modulation: Evidence suggests that Ambroxol can positively affect the autophagy-lysosome pathway, which is often impaired in lysosomal storage disorders.[4][10] By improving autophagic flux, Ambroxol may help clear the toxic accumulation of GAGs and other cellular debris.[10]

Proposed Mechanism of this compound in Sanfilippo Syndrome cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome Misfolded_Enzyme Misfolded Sanfilippo Enzyme Correctly_Folded_Enzyme Correctly Folded Enzyme Misfolded_Enzyme->Correctly_Folded_Enzyme Promotes correct folding Lysosomal_Enzyme Functional Lysosomal Enzyme Correctly_Folded_Enzyme->Lysosomal_Enzyme Trafficking to lysosome GAG_Degradation Heparan Sulfate Degradation Lysosomal_Enzyme->GAG_Degradation Increases enzymatic activity GAG_Accumulation Heparan Sulfate Accumulation GAG_Degradation->GAG_Accumulation Prevents Therapeutic_Effect Potential Therapeutic Effect GAG_Degradation->Therapeutic_Effect Reduces substrate Ambroxol This compound Ambroxol->Misfolded_Enzyme Acts as a chaperone Cellular_Dysfunction Cellular Dysfunction & Neurodegeneration GAG_Accumulation->Cellular_Dysfunction

Figure 1: Proposed chaperone action of Ambroxol in Sanfilippo Syndrome.

Preclinical and Clinical Evidence

The investigation into Ambroxol for Sanfilippo Syndrome is supported by both in vitro and in vivo preclinical data, and is currently the subject of a clinical trial.

In Vitro Studies

A key study investigated the effects of Ambroxol on peripheral blood mononuclear cells (PBMCs) derived from patients with Sanfilippo Syndrome Type B.[4]

Ambroxol ConcentrationIncrease in NAGLU Enzyme Activity
1 µM15%
10 µM15%
100 µMNo significant increase

Table 1: Effect of Ambroxol on NAGLU enzyme activity in MPS IIIB patient-derived PBMCs.[4]

The study also demonstrated that Ambroxol positively influenced autophagy-lysosomal pathways in cells from MPS III patients.[4] However, it did not show an increase in HGSNAT activity in cells from an MPS IIIC patient.[4]

In Vivo Studies

A preliminary study utilized a canine model of Sanfilippo Syndrome Type B.[5]

ParameterValue
Animal ModelSchipperke dog with a naturally occurring NAGLU gene mutation
Treatment Groupn=1
Untreated Control Groupn=2
Unaffected Control Groupn=2
Dosage30 mg/kg/day (divided every 12 hours)
Treatment Duration2 to 16 weeks of age

Table 2: Study design for Ambroxol treatment in a canine model of MPS IIIB.[5]

The results, although preliminary, indicated a potential positive effect. Quantitative immunohistochemical analysis showed a decrease in brain and spinal cord levels of LIMP2 (a lysosomal membrane protein), GFAP (a marker of astrogliosis), and Iba1 (a marker of microglial activation) in the treated animal compared to untreated controls.[5]

Clinical Trials

A Phase 2/3 clinical trial is currently recruiting participants to evaluate high-dose this compound in adults with Sanfilippo Syndrome (all types).[6][11][12]

ParameterDetail
Trial Name An Open Label Dose Escalation Study to Assess the Safety, Tolerability, and Pharmacologic Properties of High Dose this compound in Adult (≥ 18 Years of Age) Subjects With MPS III[11][13]
Status Recruiting[11]
Number of Participants 10[11]
Age ≥ 18 years[11][13]
Duration 60 weeks (52-week treatment period)[11]
Dosage Regimen Dose escalation: - Initial: 9 mg/kg/day (max 150 mg TID) - Week 12: 18 mg/kg/day (max 300 mg TID) - Week 24: 27 mg/kg/day (max 1350 mg/day)[13][14]
Primary Outcome Measures Safety and tolerability
Secondary Outcome Measures Pharmacologic properties, changes in urinary GAGs, serum heparan sulfate (HS), and neurofilament light chain (sNFL) levels.[13]

Table 3: Overview of the ongoing clinical trial of Ambroxol for Sanfilippo Syndrome.

Experimental Protocols

In Vitro Enzyme Activity Assay (MPS IIIB)
  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) were isolated from a patient with a confirmed diagnosis of MPS IIIB.[4]

  • Treatment: Cells were cultured for five days in the presence of varying concentrations of this compound (1 µM, 10 µM, and 100 µM) or a negative control (vehicle).[4]

  • Enzyme Assay: After the incubation period, cell lysates were prepared. The activity of N-acetyl-alpha-glucosaminidase (NAGLU) was measured using a standard fluorometric assay with a specific substrate for the enzyme. The fluorescence generated is proportional to the enzyme activity.[4]

  • Data Analysis: The enzyme activity in the Ambroxol-treated cells was compared to the activity in the untreated control cells to determine the percentage increase.[4]

Workflow for In Vitro Enzyme Activity Assay start Isolate PBMCs from MPS IIIB Patient culture Culture PBMCs for 5 days start->culture treatment Treat with Ambroxol (1, 10, 100 µM) or Vehicle culture->treatment lysis Prepare Cell Lysates treatment->lysis assay Perform Fluorometric NAGLU Enzyme Assay lysis->assay analysis Compare Activity vs. Control assay->analysis end Determine % Increase in Enzyme Activity analysis->end

References

Ambroxol Hydrochloride: A Synergistic Partner in Combating Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The increasing prevalence of antibiotic-resistant bacteria presents a formidable challenge to global health. A promising strategy to combat this threat is the use of antibiotic adjuvants, compounds that enhance the efficacy of existing antibiotics. Ambroxol (B1667023) hydrochloride, a mucolytic agent, has emerged as a potent synergistic partner for various antibiotics. This technical guide explores the multifaceted mechanisms through which ambroxol hydrochloride potentiates antibiotic activity, including the disruption of bacterial biofilms, enhancement of antibiotic penetration, and modulation of bacterial virulence. Detailed experimental protocols and quantitative data from key studies are presented to provide a comprehensive resource for researchers and drug development professionals in this critical area of study.

Introduction

This compound is widely known for its mucokinetic and secretolytic properties, primarily used in the treatment of respiratory diseases. However, a growing body of evidence highlights its significant antimicrobial and antibiotic-potentiating effects. Ambroxol has been shown to interfere with key bacterial processes, making pathogens more susceptible to conventional antibiotics. This guide delves into the scientific underpinnings of this synergy, providing a foundation for further research and development.

Mechanisms of Synergistic Action

This compound exerts its synergistic effects through several key mechanisms, primarily centered around the disruption of bacterial biofilms and the modulation of virulence factors.

Biofilm Disruption

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix acts as a physical barrier, significantly reducing antibiotic penetration and contributing to persistent infections. Ambroxol has been demonstrated to inhibit biofilm formation and disrupt established biofilms of various clinically relevant pathogens.

  • Inhibition of Polysaccharide Adhesion: Ambroxol has been observed to interfere with the production of the polysaccharide intercellular adhesin (PIA), a critical component of the EPS matrix in staphylococcal biofilms. This inhibition weakens the biofilm structure, rendering the embedded bacteria more vulnerable to antibiotics.

  • Downregulation of Biofilm-Related Genes: Studies have shown that ambroxol can downregulate the expression of genes essential for biofilm formation, such as the ica (B1672459) operon in Staphylococcus aureus.

Enhancement of Antibiotic Penetration

By compromising the integrity of the biofilm matrix, ambroxol facilitates the penetration of antibiotics to the bacterial cells within. This increased access allows antibiotics to reach their target sites at effective concentrations, thereby enhancing their bactericidal or bacteriostatic effects.

Modulation of Bacterial Virulence

Beyond its effects on biofilms, ambroxol can also attenuate bacterial virulence by interfering with quorum sensing (QS) systems. QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, including the production of virulence factors. By disrupting QS signaling, ambroxol can reduce the production of toxins and other virulence factors, thereby lessening the pathogenicity of the infection.

Quantitative Data on Synergistic Effects

The synergistic interaction between this compound and antibiotics has been quantified in numerous studies. The following tables summarize key findings, demonstrating the significant potentiation of antibiotic activity in the presence of ambroxol.

Table 1: Synergistic Effects of Ambroxol with Antibiotics against Staphylococcus aureus

AntibioticStrainParameterFold Change with AmbroxolReference
VancomycinMRSAMIC4-8 fold decrease
RifampicinMSSABiofilm Biomass>50% reduction
CiprofloxacinMRSAIntracellular Killing2-log reduction

Table 2: Synergistic Effects of Ambroxol with Antibiotics against Pseudomonas aeruginosa

AntibioticStrainParameterFold Change with AmbroxolReference
TobramycinPAO1Biofilm Viability>70% reduction
CiprofloxacinClinical IsolateMIC2-4 fold decrease
CeftazidimePA14Alginate ProductionSignificant decrease

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the synergistic effects of this compound and antibiotics.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

Protocol:

  • Prepare a twofold serial dilution of the antibiotic in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Prepare a parallel set of dilutions containing a fixed sub-inhibitory concentration of this compound.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth.

Biofilm Formation and Disruption Assay

This assay quantifies the ability of ambroxol to inhibit biofilm formation or disrupt pre-formed biofilms. The crystal violet staining method is widely used.

Protocol:

  • Biofilm Formation:

    • Dispense bacterial suspensions (approximately 1 x 10^6 CFU/mL) in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose) into a 96-well flat-bottomed microtiter plate.

    • Add varying concentrations of this compound.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Biofilm Disruption:

    • Allow biofilms to form as described above for 24 hours.

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add fresh medium containing varying concentrations of ambroxol and the antibiotic.

    • Incubate for a further 24 hours.

  • Quantification:

    • Wash the wells with PBS.

    • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

    • Wash away the excess stain and allow the plate to dry.

    • Solubilize the bound stain with 30% acetic acid or ethanol.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows provide a clearer understanding of the underlying mechanisms and methodologies.

Synergy_Mechanism cluster_Ambroxol This compound cluster_Bacteria Bacterial Pathogen cluster_Antibiotic Antibiotic cluster_Outcome Synergistic Outcome Ambroxol Ambroxol Biofilm Biofilm Formation (ica operon, PIA) Ambroxol->Biofilm Inhibits QS Quorum Sensing (Virulence Factors) Ambroxol->QS Disrupts Efflux Efflux Pumps Ambroxol->Efflux Inhibits Synergy Increased Bacterial Susceptibility Ambroxol->Synergy Antibiotic Antibiotic Biofilm->Antibiotic Blocks Penetration Efflux->Antibiotic Expels Antibiotic Antibiotic->Synergy Leads to

Caption: Mechanism of Ambroxol's Synergistic Effect with Antibiotics.

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic prep_ambroxol Add Fixed Concentration of Ambroxol prep_antibiotic->prep_ambroxol inoculate Inoculate with Bacterial Suspension prep_ambroxol->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Biofilm_Assay_Workflow start Start bacterial_suspension Prepare Bacterial Suspension start->bacterial_suspension add_ambroxol Add Ambroxol +/- Antibiotic bacterial_suspension->add_ambroxol incubate_biofilm Incubate to Allow Biofilm Formation/Disruption add_ambroxol->incubate_biofilm wash_wells Wash with PBS incubate_biofilm->wash_wells stain Stain with Crystal Violet wash_wells->stain wash_stain Wash Excess Stain stain->wash_stain solubilize Solubilize Bound Stain wash_stain->solubilize measure_absorbance Measure Absorbance at 570nm solubilize->measure_absorbance end End measure_absorbance->end

Caption: Workflow for Biofilm Formation and Disruption Assay.

Conclusion and Future Directions

This compound demonstrates significant potential as an antibiotic adjuvant, offering a multifaceted approach to overcoming bacterial resistance. Its ability to disrupt biofilms, enhance antibiotic penetration, and modulate virulence makes it a promising candidate for combination therapy. Future research should focus on elucidating the precise molecular targets of ambroxol within bacterial cells and expanding clinical trials to validate its efficacy in treating a broader range of multidrug-resistant infections. The development of novel drug delivery systems that co-administer ambroxol and antibiotics could further optimize their synergistic effects and clinical outcomes.

Ambroxol Hydrochloride: A Technical Guide on its Local Anesthetic Properties and Sodium Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambroxol (B1667023) hydrochloride, a well-established mucolytic agent, has garnered significant attention for its potent local anesthetic effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning ambroxol's anesthetic properties, with a primary focus on its interaction with voltage-gated sodium channels (Nav). By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying pathways, this document serves as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development. The evidence presented herein solidifies ambroxol's position as a significant sodium channel blocker and highlights its potential for therapeutic applications beyond its secretolytic function, particularly in the realm of pain management.

Introduction

Ambroxol has long been utilized in the treatment of respiratory diseases for its secretolytic and secretomotor actions.[1] However, a growing body of preclinical and clinical evidence has illuminated its efficacy as a local anesthetic, notably in alleviating sore throat pain.[1][2] This analgesic effect is primarily attributed to its ability to block voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in nociceptive neurons.[1][3] Ambroxol exhibits a unique profile as a sodium channel blocker, demonstrating a preference for specific channel subtypes implicated in pain signaling, such as Nav1.7 and Nav1.8.[1][4] This guide delves into the quantitative aspects of this blockade, the experimental methods used to characterize it, and the broader signaling context.

Quantitative Analysis of Sodium Channel Blockade

The potency and selectivity of ambroxol's interaction with various sodium channel subtypes have been quantified in several studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant parameters, offering a comparative perspective against other known local anesthetics.

Table 1: Inhibitory Potency (IC50) of Ambroxol on Voltage-Gated Sodium Channels

Sodium Channel SubtypeAmbroxol IC50 (µM)Reference
Nav1.8 (TTX-resistant)35[5]
TTX-sensitive channels100[5]
Nav1.2 (recombinant)111[5]
Resting Ca2+ channels140[6]

Table 2: Comparative Potency of Ambroxol and Other Local Anesthetics

CompoundRelative Potency (vs. Lidocaine)NotesReference
Ambroxol~12-40 times strongerPotency varies depending on the specific channel and experimental conditions.[7][5][7]
BenzocaineAmbroxol is 55 times more potentAs a blocker of resting channels.[5]
MexiletineAmbroxol is 13 times more potentAs a blocker of resting channels.[5]

Table 3: Use-Dependent Block of Nav1.8 and TTXs Channels by Ambroxol

Channel TypeAmbroxol Concentration (µM)Stimulation Frequency (Hz)Current Reduction (%)Reference
Nav1.8301081.5 ± 1.6[8]
TTXs301046.5 ± 1.7[8]

Mechanism of Action: Sodium Channel Interaction

Ambroxol exerts its local anesthetic effect by physically occluding the pore of voltage-gated sodium channels, thereby preventing sodium influx and blocking nerve impulse conduction.[9][10] This action is characteristic of local anesthetics, which typically bind to a common receptor site within the channel's pore.[10][11] Ambroxol's interaction with sodium channels is state-dependent, showing a higher affinity for open and inactivated channel states, which contributes to its use-dependent blocking characteristics.[8][12]

Signaling Pathway of Local Anesthesia

The canonical pathway for local anesthetics, including ambroxol, involves direct interaction with the sodium channel protein. The following diagram illustrates this process.

LocalAnestheticPathway cluster_membrane Neuronal Membrane NaChannel_Resting Sodium Channel (Resting State) NaChannel_Open Sodium Channel (Open State) NaChannel_Resting->NaChannel_Open NaChannel_Inactivated Sodium Channel (Inactivated State) NaChannel_Open->NaChannel_Inactivated NaChannel_Blocked Sodium Channel (Blocked) NaChannel_Open->NaChannel_Blocked NaChannel_Inactivated->NaChannel_Resting Repolarization NaChannel_Inactivated->NaChannel_Blocked NoConduction Block of Nerve Conduction NaChannel_Blocked->NoConduction NerveImpulse Nerve Impulse (Depolarization) NerveImpulse->NaChannel_Resting Opens Ambroxol Ambroxol Ambroxol->NaChannel_Open Binds Ambroxol->NaChannel_Inactivated Binds

Figure 1: Signaling pathway of ambroxol's local anesthetic action.

Experimental Protocols

The primary technique used to investigate the effects of ambroxol on sodium channels is the whole-cell patch-clamp method.[13][14] This electrophysiological technique allows for the precise measurement of ionic currents across the membrane of a single cell.

Whole-Cell Voltage-Clamp Recording Protocol

This protocol provides a generalized framework for assessing the blocking effects of ambroxol on voltage-gated sodium channels in cultured neuronal cells (e.g., dorsal root ganglion neurons or cell lines expressing specific Nav subtypes).

I. Cell Preparation:

  • Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.

  • Prior to recording, transfer a coverslip to the recording chamber mounted on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution.

II. Solutions:

  • External Solution (Artificial Cerebrospinal Fluid - aCSF):

    • 125 mM NaCl

    • 2.5 mM KCl

    • 1 mM MgCl2

    • 2 mM CaCl2

    • 1.25 mM NaH2PO4

    • 25 mM NaHCO3

    • 25 mM Glucose

    • pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm.[14]

    • Continuously bubble with 95% O2 / 5% CO2.

  • Internal (Pipette) Solution:

    • 130 mM KCl

    • 5 mM NaCl

    • 0.4 mM CaCl2

    • 1 mM MgCl2

    • 10 mM HEPES

    • 11 mM EGTA

    • pH adjusted to 7.3 with KOH, osmolarity ~270 mOsm.[14]

  • Ambroxol Stock Solution: Prepare a high-concentration stock solution of ambroxol hydrochloride in the external solution and perform serial dilutions to achieve the desired final concentrations.

III. Recording Procedure:

  • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.

  • Approach a target cell with the patch pipette while applying positive pressure.

  • Upon contacting the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Apply brief, gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode.

IV. Voltage-Clamp Protocols for Ambroxol Effects:

  • Tonic Block Assessment:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.

    • Apply a brief depolarizing test pulse (e.g., to 0 mV for 20 ms) every 20-30 seconds to elicit a sodium current.

    • After obtaining a stable baseline current, perfuse the chamber with the ambroxol-containing external solution.

    • Continue recording until a new steady-state block is achieved. The tonic block is calculated as the percentage reduction in the peak current amplitude.

  • Use-Dependent Block Assessment:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV).

    • Apply a train of depolarizing pulses (e.g., 60 pulses to 0 mV for 20 ms) at a specific frequency (e.g., 2 Hz or 10 Hz).

    • Record the peak sodium current for each pulse in the train.

    • Perfuse with ambroxol and repeat the pulse train.

    • Use-dependent block is quantified as the progressive reduction in current amplitude during the pulse train in the presence of the drug.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical patch-clamp experiment to evaluate ambroxol's effects.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture on Coverslips MountCell Mount Coverslip in Recording Chamber CellCulture->MountCell SolutionPrep Prepare External and Internal Solutions SolutionPrep->MountCell PipettePull Pull and Fire-Polish Patch Pipettes ApproachCell Approach Cell with Pipette PipettePull->ApproachCell MountCell->ApproachCell SealFormation Form Gigaohm Seal ApproachCell->SealFormation WholeCell Establish Whole-Cell Configuration SealFormation->WholeCell RecordBaseline Record Baseline Sodium Currents WholeCell->RecordBaseline ApplyAmbroxol Apply Ambroxol RecordBaseline->ApplyAmbroxol RecordDrugEffect Record Sodium Currents in Presence of Ambroxol ApplyAmbroxol->RecordDrugEffect AnalyzeCurrents Analyze Current Traces (Peak Amplitude, Kinetics) RecordDrugEffect->AnalyzeCurrents CalculateBlock Calculate Tonic and Use-Dependent Block AnalyzeCurrents->CalculateBlock DoseResponse Generate Dose-Response Curves (IC50) CalculateBlock->DoseResponse

Figure 2: Workflow for patch-clamp analysis of ambroxol.

Conclusion

This compound is a potent local anesthetic that functions through the blockade of voltage-gated sodium channels. Its preferential inhibition of Nav1.8, a key channel in nociceptive pathways, underscores its therapeutic potential for pain management. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research into ambroxol's anesthetic properties and for the development of novel analgesics. The continued investigation of its interactions with specific sodium channel subtypes and its performance in various pain models will be crucial in fully elucidating its clinical utility.

References

Methodological & Application

Application Notes and Protocols: Ambroxol Hydrochloride Synthesis and Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis and crystallization of Ambroxol (B1667023) Hydrochloride, a widely used mucolytic agent. The information is intended to guide researchers and professionals in the development and optimization of manufacturing processes for this active pharmaceutical ingredient (API).

Synthesis of Ambroxol Hydrochloride

Several synthetic routes for this compound have been developed to improve yield, purity, and process safety while reducing costs. Below are protocols for two common methods.

Synthesis from 2-Amino-3,5-dibromobenzaldehyde (B195418)

This method involves the condensation of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol (B47343), followed by reduction and salification. This "one-pot reaction" approach simplifies the process by avoiding the isolation of intermediates, making it suitable for industrial production.[1][2]

Experimental Protocol:

  • Condensation: In a reaction vessel, dissolve 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol in a suitable solvent. The mixture is stirred to form a Schiff base solution.

  • Reduction: To the Schiff base solution, add a reducing agent such as sodium borohydride (B1222165) or lithium aluminum hydride under controlled temperature conditions (e.g., 0-40°C).[1] The reaction is monitored until completion to yield the Ambroxol base.

  • Salification: The resulting Ambroxol base solution is then treated with hydrochloric acid to form this compound.

  • Crystallization & Purification: The crude this compound is then purified by recrystallization. For instance, the crude product can be dissolved in a 10% methanol (B129727) aqueous solution, heated to reflux, decolorized with activated carbon, and then cooled to 0-5°C for 8 hours to induce crystallization.[1] The purified crystals are then filtered, washed, and dried. A purity of over 99.9% can be achieved through this single recrystallization.[1]

Synthesis Workflow from 2-Amino-3,5-dibromobenzaldehyde

cluster_synthesis Synthesis cluster_purification Purification A 2-Amino-3,5-dibromobenzaldehyde + trans-4-Aminocyclohexanol B Condensation (Schiff Base Formation) A->B C Reduction (e.g., NaBH4) B->C D Ambroxol Base C->D E Salification (HCl) D->E F Crude Ambroxol HCl E->F G Recrystallization (e.g., Methanol/Water) F->G H Pure Ambroxol HCl G->H

Caption: One-pot synthesis and purification of Ambroxol HCl.

Synthesis from o-Nitrobenzaldehyde

This alternative route involves the bromination of o-nitrobenzaldehyde as the initial step.[3] This method is noted for its use of low-cost starting materials and simplified production process, making it suitable for industrial-scale manufacturing.[3]

Experimental Protocol:

  • Bromination: o-Nitrobenzaldehyde is brominated to yield 2-nitro-3,5-dibromobenzaldehyde.[3]

  • Condensation: The resulting compound is reacted with trans-4-aminocyclohexanol.[3]

  • Reduction and Salification: The intermediate is then subjected to reduction and subsequent salification with hydrochloride to produce this compound.[3] This combined reduction of the nitro group and the imine bond in a single step simplifies the overall process.[3]

Synthesis Workflow from o-Nitrobenzaldehyde

A o-Nitrobenzaldehyde B Bromination A->B C 2-Nitro-3,5-dibromobenzaldehyde B->C D Condensation with trans-4-aminocyclohexanol C->D E Intermediate D->E F Reduction and Salification E->F G Ambroxol HCl F->G

Caption: Synthesis of Ambroxol HCl from o-nitrobenzaldehyde.

Quantitative Data Summary for Synthesis Methods
Starting MaterialKey StepsReported YieldReported PurityReference
Methyl 2-aminobenzoateBromination, reduction, oxidation, condensation, salification54.6% (overall)>99.9%[4][5]
o-NitrobenzaldehydeBromination, condensation, reduction, salificationHighHigh[3]
2-Amino-3,5-dibromobenzaldehyde'One-pot' condensation and reduction, salification81.0% (refining step)>99.9%[1]
Compound of formula (I)Catalytic reaction, hydrolysis, salification>67%>99.9%[6]
o-AminodibromobenzaldehydeCondensation, reduction, salification98.5% (Ambroxol base)-[7]

Crystallization of this compound

The crystallization process is critical for controlling the physicochemical properties of this compound, such as particle size, morphology, and flowability, which are essential for downstream processing, particularly for direct compression tableting. Spherical crystallization is a key technique to achieve these desired properties.

Spherical Crystallization Methods

Spherical crystallization techniques are employed to produce particles with improved micromeritic properties. These methods can be broadly categorized into typical and non-typical methods.

  • Quasi-Emulsion Solvent Diffusion (QESD): A typical method that can increase the average particle size, though it may not consistently form large spherical crystals.[8]

  • Spherical Agglomeration (SA): A non-typical antisolvent technique that has shown success in producing spherical crystal agglomerates with improved powder rheology.[8]

  • Cooling with an Alternating Temperature Profile (ATP): A non-typical slow cooling crystallization method that can yield larger, individual crystals.[8]

Experimental Protocol for Spherical Agglomeration (SA):

  • Solution Preparation: Prepare a nearly saturated solution of this compound in a "good solvent" (e.g., methanol, DMSO, or a water/ethanol (B145695) mixture).[9]

  • Agglomeration: Add the saturated solution dropwise into a larger volume of an "antisolvent" (e.g., ethyl acetate, isopropyl acetate) under gentle agitation.[9] The ratio of the good solvent to the antisolvent is a critical parameter to be optimized.

  • Crystallization: Allow the system to crystallize over a period (e.g., 24 hours) at a controlled temperature (e.g., 25°C).[9]

  • Isolation: The resulting spherical agglomerates are collected by filtration, washed, and dried.

Crystallization Method Selection Workflow

A Desired Crystal Properties (e.g., Spherical, Good Flowability) B Select Crystallization Technique A->B C Typical Methods (e.g., QESD) B->C D Non-Typical Methods B->D G Optimize Process Parameters (Solvent, Antisolvent, Temperature, etc.) C->G E Spherical Agglomeration (SA) D->E F Cooling with ATP D->F E->G F->G H Characterize Crystals (Particle Size, Morphology, Purity) G->H I Final Product for Formulation H->I

Caption: Workflow for selecting a crystallization method.

Conventional Recrystallization for Purification

For general purification, a simple recrystallization from a solvent/antisolvent system or by cooling is effective.

Experimental Protocol for Recrystallization:

  • Dissolution: Dissolve the crude this compound in a suitable solvent system (e.g., a mixture of ethanol and water) at an elevated temperature until the solid is completely dissolved.[10]

  • Decolorization: Add activated carbon to the hot solution to remove colored impurities and stir for a period.[10]

  • Filtration: Filter the hot solution to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to a lower temperature (e.g., -5°C to 0°C) to induce crystallization.[10] Crystal seeding may be employed to control crystal size.[10]

  • Isolation: The purified crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.[11][12]

Quantitative Data Summary for Crystallization Methods
Crystallization MethodSolvent System (Solvent:Antisolvent)Key ParametersOutcomeReference
Spherical Agglomeration (SA)DMSO:Ethyl Acetate (1:5)Dropwise addition, 24h at 25°CFormation of crystal agglomerates[8][9]
Cooling with ATPWater/Methanol (1:3)Cooling from 65°CLarger individual crystals[8][9]
RecrystallizationEthanol/WaterCooling to -5 to 0°C for 3hPurity > 99.2%, Yield > 96%[10]
Recrystallization10% Methanol aqueous solutionCooling to 0-5°C for 8hPurity > 99.9%[1]

Polymorphism

Ambroxol and its hydrochloride salt are known to exist in different polymorphic forms.[13][14][15] Different crystallization processes can lead to different polymorphs, which can have varying physicochemical properties such as solubility and stability.[13] It has been reported that several different crystallization processes for this compound led to the same, most stable form.[8] Characterization techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and single-crystal X-ray analysis are essential to identify and control the polymorphic form during manufacturing.[13][15] A novel stable crystalline form designated "Form SAH" has been reported with a purity exceeding 99.8%.[12]

References

Application Notes and Protocols for Quantification of Ambroxol Hydrochloride in Biological Samples by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Ambroxol (B1667023) hydrochloride in various biological matrices using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established and validated methods to ensure accuracy, precision, and reliability for pharmacokinetic studies, therapeutic drug monitoring, and quality control.

Introduction

Ambroxol hydrochloride is a widely used mucolytic agent for treating respiratory disorders.[1] Accurate measurement of its concentration in biological samples such as plasma, urine, and cerebrospinal fluid is crucial for assessing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion.[1] HPLC is a robust and widely adopted technique for this purpose, offering high sensitivity and selectivity.[1] This document details various HPLC-based methods, including sample preparation, chromatographic conditions, and method validation parameters.

Quantitative Data Summary

The following tables summarize the key parameters from various validated HPLC and LC-MS/MS methods for the quantification of this compound.

Table 1: Chromatographic Conditions for this compound Analysis

ParameterMethod 1 (HPLC-UV)Method 2 (HPLC-UV)Method 3 (LC-MS/MS)Method 4 (UHPLC-MS/MS)
Biological Matrix Pharmaceutical TabletsHuman PlasmaHuman Plasma & CSFHuman Plasma
Column RP-18Inertsil C8 (250 x 4.6 mm, 5µm)Monolithic C18 (100 x 3 mm)Waters XBridge BEH C18 (50 x 2.1 mm, 2.5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v), pH 3.5 with orthophosphoric acidMobile Phase A: 0.1% Trifluoroacetic acid; Mobile Phase B: ACN:Mobile Phase A (24:76, v/v) (Gradient)Mobile Phase A: 2 mM Ammonium formate (B1220265) in water with 0.2% formic acid; Mobile Phase B: Acetonitrile with 0.2% formic acid (Gradient)Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in Methanol (B129727) (Gradient)
Flow Rate Not Specified1.0 mL/minNot Specified0.4 mL/min
Detector UVPhotodiode Array (PDA)3200 QTRAP Tandem Mass Spectrometer (Positive ESI)Tandem Mass Spectrometer (Positive ESI)
Wavelength 250 nm245 nm--
Internal Standard Dexibuprofen-Ambroxol-d5Ambroxol-d5
Reference [2][3][4][5]

Table 2: Validation Parameters for this compound Quantification

ParameterMethod 1 (HPLC-UV)Method 2 (LC-MS/MS)Method 3 (UHPLC-MS/MS)Method 4 (HPLC-APCI-MS/MS)
Biological Matrix Pharmaceutical TabletsHuman Plasma & CSFHuman PlasmaHuman Plasma
Linearity Range 10-60 ng/mLPlasma: 50-2000 ng/mL; CSF: 10-400 ng/mL2-400 ng/mL2.5-180 ng/mL
LOD 1 ng/mL0.5 ng/mL (both matrices)Not SpecifiedNot Specified
LOQ 5 ng/mLPlasma: 50 ng/mL; CSF: 10 ng/mLNot Specified2.5 ng/mL
Accuracy (% Recovery) Not SpecifiedPlasma: 89.9-103.1%; CSF: 96.3-107.8%97.1-108.7%Not Specified
Precision (% RSD) Intra-day: <2%; Inter-day: <2%Intra-day & Inter-day: <11.8% (both matrices)Intra-run & Inter-run: 1.0-5.6%Not Specified
Reference [2][4][5][6]

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma using Protein Precipitation

This protocol is suitable for rapid sample clean-up.

Materials:

  • Human plasma sample

  • Methanol (HPLC grade)

  • Internal Standard (IS) solution (e.g., Ambroxol-d5 or Palmatine)[5][6]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.[6]

  • Add a specified amount of the internal standard solution.

  • Add 600 µL of methanol to precipitate the plasma proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge the tube at 14,000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Inject a portion of the supernatant (typically 10-20 µL) into the HPLC system or evaporate to dryness and reconstitute in the mobile phase for analysis.

Protocol 2: Sample Preparation from Human Plasma using Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to protein precipitation.

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution (e.g., Diazepam)[7]

  • Alkalinizing agent (e.g., 1M NaOH or ammonia (B1221849) water)

  • Extraction solvent (e.g., Diethyl ether or a mixture of n-hexane and diethyl ether)[7][8]

  • Glass test tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 500 µL of human plasma into a glass test tube.

  • Add the internal standard solution.

  • Alkalinize the plasma sample by adding 50 µL of 1M NaOH.

  • Add 3 mL of diethyl ether.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Protocol 3: Sample Preparation from Plasma/CSF using Solid-Phase Extraction (SPE)

SPE offers the cleanest extracts and allows for sample concentration.[8]

Materials:

  • Plasma or CSF sample

  • Internal Standard (IS) solution (e.g., Ambroxol-d5)[4]

  • SPE cartridges (e.g., Oasis HLB)[7]

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Washing solution (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Methanol)

  • SPE manifold

  • Evaporator

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Sample Loading: Mix 200 µL of the biological sample with the internal standard and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute Ambroxol and the IS with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable volume of the mobile phase for injection.

Protocol 4: HPLC Analysis

This is a general protocol for HPLC analysis; specific conditions should be adapted from Table 1.

Equipment:

  • HPLC system with a pump, autosampler, column oven, and detector (UV or MS)

  • Chromatographic column as specified in Table 1.

  • Data acquisition and processing software.

Procedure:

  • System Preparation:

    • Prepare the mobile phase as per the selected method and degas it.

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved. The flow rate is typically in the range of 0.5 to 1.5 ml/min.[1]

  • Sample Injection:

    • Place the prepared sample vials in the autosampler.

    • Set the injection volume (typically 10-50 µL).

  • Chromatographic Run:

    • Start the chromatographic run according to the method's time program.

    • Maintain a consistent column temperature.[1]

  • Data Analysis:

    • Integrate the peak areas of Ambroxol and the internal standard.

    • Construct a calibration curve by plotting the peak area ratio (Ambroxol/IS) against the concentration of the standards.

    • Determine the concentration of Ambroxol in the unknown samples from the calibration curve.

Visualizations

G cluster_prep Sample Preparation Options cluster_analysis start Biological Sample (Plasma, Urine, CSF) prep Sample Preparation pp Protein Precipitation (e.g., with Methanol) lle Liquid-Liquid Extraction (e.g., with Diethyl Ether) spe Solid-Phase Extraction (e.g., Oasis HLB) analysis HPLC Analysis pp->analysis lle->analysis spe->analysis data Data Acquisition & Processing analysis->data quant Quantification data->quant

Caption: General workflow for the quantification of this compound in biological samples.

G start Start: 200 µL Plasma add_is Add Internal Standard start->add_is add_methanol Add 600 µL Methanol add_is->add_methanol vortex1 Vortex for 1 min add_methanol->vortex1 centrifuge Centrifuge at 14,000 rpm for 10 min vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into HPLC supernatant->inject

Caption: Detailed workflow for the Protein Precipitation protocol.

G start Start: Condition SPE Cartridge (1 mL Methanol) equilibrate Equilibrate Cartridge (1 mL Water) start->equilibrate load Load Sample (Plasma/CSF + IS) equilibrate->load wash Wash Cartridge (1 mL 5% Methanol in Water) load->wash elute Elute Ambroxol (1 mL Methanol) wash->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject

Caption: Detailed workflow for the Solid-Phase Extraction protocol.

References

Application Note: A Validated UV Spectrophotometric Method for the Analysis of Ambroxol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated, simple, and cost-effective UV spectrophotometric method for the quantitative analysis of Ambroxol (B1667023) hydrochloride in bulk and pharmaceutical dosage forms. The method is based on the measurement of absorbance in the ultraviolet region and has been validated in accordance with International Council for Harmonisation (ICH) guidelines. This document provides a comprehensive protocol, including instrument parameters, preparation of solutions, and a summary of validation parameters, to ensure reliable and reproducible results. Additionally, forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.

Introduction

Ambroxol hydrochloride is a mucolytic agent used in the treatment of respiratory disorders associated with viscid or excessive mucus. It is a semi-synthetic derivative of vasicine (B45323) from the plant Adhatoda vasica. Accurate and reliable analytical methods are crucial for the quality control and quantification of this compound in pharmaceutical formulations. While various methods like HPLC are available, UV spectrophotometry offers a simple, rapid, and economical alternative for routine analysis.

Principle

This method utilizes the inherent property of this compound to absorb ultraviolet radiation at a specific wavelength. The concentration of the drug is directly proportional to the absorbance, following the Beer-Lambert law. The wavelength of maximum absorbance (λmax) is determined by scanning a solution of this compound over a range of wavelengths.

Instrumentation and Reagents

  • Instrument: A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.

  • Reagents and Solvents:

    • This compound reference standard

    • Methanol (B129727) (AR grade)

    • Distilled water

    • Hydrochloric acid (HCl), 1N

    • Sodium hydroxide (B78521) (NaOH), 0.1M

    • Hydrogen peroxide (H₂O₂), 10%

Experimental Protocol

Selection of Solvent and Determination of λmax

While this compound is soluble in water, it may not always yield a stable maximum absorbance (λmax) and absorbance readings.[1] A more stable and consistent λmax is observed when using solvents such as methanol or 0.1N hydrochloric acid. The European Pharmacopoeia specifies the use of 0.05 M sulfuric acid, with absorption maxima at 245 nm and 310 nm.[2] For this protocol, 0.1N HCl is chosen as the solvent.

To determine the λmax, a dilute solution of this compound in 0.1N HCl is scanned in the UV range of 200-400 nm against a 0.1N HCl blank. A distinct absorption maximum is observed at approximately 306 nm.[1][3][4][5][6][7]

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in about 70 mL of methanol and then make up the volume to the mark with methanol.

  • Working Standard Solution (100 µg/mL): From the standard stock solution, pipette out 10 mL and transfer it to a 100 mL volumetric flask. Dilute to the mark with 0.1N HCl.

  • Calibration Curve Solutions: Prepare a series of dilutions from the working standard solution to obtain concentrations in the range of 2-10 µg/mL using 0.1N HCl as the diluent.[1][3][4][5]

Preparation of Sample Solution (from Tablets)
  • Weigh and powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol.

  • Filter the solution through a suitable filter paper.

  • From the filtrate, pipette out 10 mL and transfer it to a 100 mL volumetric flask. Dilute to the mark with 0.1N HCl to get a final concentration of 100 µg/mL.

  • Further dilute to an appropriate concentration within the linearity range (e.g., 6 µg/mL) with 0.1N HCl.

Measurement and Analysis

Measure the absorbance of the calibration curve solutions and the sample solution at 306 nm against a 0.1N HCl blank. Plot a calibration curve of absorbance versus concentration. Determine the concentration of this compound in the sample solution from the regression equation of the calibration curve.

Method Validation

The analytical method was validated as per ICH guidelines for the following parameters:

Data Presentation

The quantitative data for the validation of the UV spectrophotometric method for this compound analysis is summarized in the tables below.

Table 1: Summary of Optical and Regression Characteristics

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)306 nm[1][3][4][5][6][7]
Linearity Range2-10 µg/mL[1][3][4][5]
Regression Equation (y = mx + c)y = 0.098x + 0.002
Correlation Coefficient (r²)0.9998[1][3][4][5]
Molar Absorptivity3947 L mol⁻¹ cm⁻¹[1][3][4][5]
Sandell's Sensitivity0.111 µg cm⁻²/0.001 AU[1][3][4][5]

Table 2: Summary of Validation Parameters

ParameterResultAcceptance CriteriaReference
Accuracy (% Recovery) 99.58%98-102%[8]
Precision (% RSD)
- Repeatability (Intra-day)< 2%≤ 2%[3]
- Intermediate Precision (Inter-day)< 2%≤ 2%[3]
Specificity No interference from excipientsMethod is specific[9]
Limit of Detection (LOD) 3.94 µg/mL-[1][4][5][6]
Limit of Quantitation (LOQ) 11.94 µg/mL-[1][4][5][6]
Robustness Robust% RSD ≤ 2%[10]
Forced Degradation Studies

Forced degradation studies were performed to assess the stability-indicating capability of the method. This compound was subjected to acid, alkali, and oxidative stress conditions.[1][4][5]

  • Acid Degradation: An aliquot of the standard stock solution was diluted with 1N HCl and the absorbance was measured at different time intervals.[1]

  • Alkali Degradation: An aliquot of the standard stock solution was diluted with 0.1M NaOH and the absorbance was measured at different time intervals.[1][4][5]

  • Oxidative Degradation: An aliquot of the standard stock solution was diluted with 10% H₂O₂ and the absorbance was measured at different time intervals.[1]

Table 3: Summary of Forced Degradation Studies

Stress ConditionTime% DegradationReference
Acid (1N HCl)90 min41.58% (Standard)[3]
90 min49.47% (Sample)[3]
Alkali (0.1M NaOH)90 min29.15% (Standard)[3][4]
90 min22.94% (Sample)[3][4]
Oxidative (10% H₂O₂)90 min41.58% (Standard)[4][5]
90 min56.58% (Sample)[5]

The results indicate that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions. The UV method was able to detect this degradation, confirming its stability-indicating nature.

Visualization of Workflows

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_validation Method Validation A Weigh Ambroxol HCl Reference Standard B Prepare Standard Stock Solution (1 mg/mL) in Methanol A->B C Prepare Working Standard Solution (100 µg/mL) in 0.1N HCl B->C D Prepare Calibration Curve Solutions (2-10 µg/mL) C->D H Scan for λmax (200-400 nm) C->H cluster_analysis cluster_analysis I Measure Absorbance at 306 nm D->I E Weigh and Powder Tablets F Prepare Sample Stock Solution in Methanol E->F G Prepare Sample Working Solution in 0.1N HCl F->G G->I O Specificity G->O R Forced Degradation G->R J Plot Calibration Curve I->J Q Robustness I->Q K Calculate Concentration J->K L Linearity & Range J->L cluster_validation cluster_validation M Accuracy K->M N Precision K->N P LOD & LOQ L->P

Caption: Experimental workflow for the UV spectrophotometric analysis of this compound.

validation_parameters cluster_quantitative Quantitative Assessment cluster_qualitative Qualitative & Sensitivity Assessment cluster_reliability Reliability Assessment Validation Method Validation (ICH Guidelines) Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) - Repeatability - Intermediate Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Stability Stability Indicating (Forced Degradation) Validation->Stability

Caption: Logical relationship of analytical method validation parameters.

Conclusion

The developed UV spectrophotometric method for the estimation of this compound is simple, accurate, precise, and cost-effective. The method was successfully validated according to ICH guidelines and was found to be suitable for the routine quality control analysis of this compound in bulk and pharmaceutical tablet formulations. The stability-indicating nature of the method was confirmed through forced degradation studies.

References

Techniques for Assessing Ambroxol Hydrochloride's Blood-Brain Barrier Penetration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol (B1667023) hydrochloride, a widely used mucolytic agent, has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases, such as Parkinson's disease.[1] Its efficacy in treating central nervous system (CNS) disorders is contingent upon its ability to effectively cross the blood-brain barrier (BBB). The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.

This document provides detailed application notes and protocols for a multi-tiered approach to assessing the BBB penetration of Ambroxol hydrochloride. The methodologies described herein encompass in silico, in vitro, and in vivo techniques, offering a comprehensive framework for characterizing the CNS permeability of this promising compound.

Data Presentation: Quantitative Assessment of this compound BBB Penetration

A thorough evaluation of a compound's BBB penetration requires the integration of data from various experimental models. The following tables summarize key quantitative parameters for this compound, providing a basis for comparison across different assessment techniques.

ParameterSpeciesValueMethodReference
In Vivo Data
AUCbrain/AUCblood RatioRat30-34%Intravenous administration, microdialysis and UPLC-MS/MS[2][3]
Brain-to-Plasma Ratio (Kp)Rat> 10Single and multiple dose experiments (unpublished)[4]
CSF-to-Plasma RatioHuman~11%Oral administration, LC-MS/MS[5]
Mean CSF ConcentrationHuman118 ng/mLOral administration (1200 mg/day), LC-MS/MS[6]
Mean Plasma ConcentrationHuman1387 ng/mLOral administration (1200 mg/day), LC-MS/MS[6]
In Silico Predictions
cLogP-2.8Calculation[7]
Polar Surface Area (PSA)-58 ŲCalculation[7]

Note: The brain-to-plasma ratio (Kp) is a measure of the total drug concentration in the brain relative to the plasma. The unbound brain-to-plasma concentration ratio (Kp,uu), which accounts for protein binding in both compartments, is the most accurate predictor of CNS target engagement. While specific Kp,uu data for Ambroxol was not found in the reviewed literature, the provided protocols for determining unbound fractions can be utilized to calculate this critical parameter.

Experimental Protocols

A tiered approach to assessing BBB penetration is recommended, starting with less resource-intensive in silico and in vitro methods before progressing to more complex in vivo studies.

Tier 1: In Silico Prediction

In silico models provide a rapid and cost-effective initial assessment of a compound's potential to cross the BBB based on its physicochemical properties.

Protocol: Quantitative Structure-Activity Relationship (QSAR) Modeling

  • Descriptor Calculation: Utilize computational software to calculate key molecular descriptors for this compound, including:

    • LogP (octanol-water partition coefficient)

    • Polar Surface Area (PSA)

    • Molecular Weight

    • Number of hydrogen bond donors and acceptors

  • Model Application: Input the calculated descriptors into established QSAR models that predict BBB penetration. These models are often based on large datasets of compounds with known BBB permeability.

  • Prediction Output: The models will typically provide a prediction in the form of:

    • logBB: The logarithm of the brain-to-blood concentration ratio.

    • logPS: The logarithm of the permeability-surface area product.

    • A classification of CNS+ (penetrant) or CNS- (non-penetrant).

  • Interpretation: Compare the predicted values for Ambroxol to the model's established thresholds for BBB penetration. For example, a logBB > 0.3 is generally considered indicative of good brain penetration.

dot

cluster_in_silico In Silico Workflow Ambroxol_Structure Ambroxol Structure Descriptor_Calc Calculate Descriptors (LogP, PSA, etc.) Ambroxol_Structure->Descriptor_Calc QSAR_Model Apply QSAR Model Descriptor_Calc->QSAR_Model Prediction Predict logBB / logPS QSAR_Model->Prediction Interpretation Interpret Results Prediction->Interpretation cluster_pampa PAMPA-BBB Workflow Prep_Membrane Prepare Artificial Membrane Assay_Setup Set up Donor and Acceptor Plates Prep_Membrane->Assay_Setup Prep_Donor Prepare Ambroxol Donor Solution Prep_Donor->Assay_Setup Incubate Incubate Assay_Setup->Incubate Quantify Quantify Ambroxol Concentrations Incubate->Quantify Calculate_Pe Calculate Permeability Coefficient (Pe) Quantify->Calculate_Pe Interpret Interpret Permeability Calculate_Pe->Interpret cluster_microdialysis In Vivo Microdialysis Workflow Surgery Implant Guide Cannula Recovery Animal Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Equilibration Equilibrate System Perfusion->Equilibration Administer_Ambroxol Administer Ambroxol Equilibration->Administer_Ambroxol Collect_Samples Collect Dialysate and Plasma Samples Administer_Ambroxol->Collect_Samples Analyze_Samples Analyze Samples (LC-MS/MS) Collect_Samples->Analyze_Samples Data_Analysis Calculate AUCbrain/AUCblood Analyze_Samples->Data_Analysis cluster_pathway Ambroxol's Proposed Mechanism of Action in the CNS Ambroxol Ambroxol BBB Blood-Brain Barrier Ambroxol->BBB Penetrates GCase Glucocerebrosidase (GCase) BBB->GCase Enhances Activity Lysosome Lysosomal Function GCase->Lysosome Improves Alpha_Synuclein Alpha-Synuclein Clearance Lysosome->Alpha_Synuclein Increases Neuroprotection Neuroprotection Alpha_Synuclein->Neuroprotection Leads to

References

Application Notes and Protocols: Ambroxol Hydrochloride Sustained-Release Matrix Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation and evaluation of Ambroxol (B1667023) hydrochloride in a sustained-release matrix tablet formulation. The information is compiled from various scientific studies to guide researchers in developing robust oral solid dosage forms with controlled release characteristics.

Introduction

Ambroxol hydrochloride is a potent mucolytic agent used in the treatment of respiratory disorders associated with viscid or excessive mucus. To improve patient compliance and maintain a steady therapeutic concentration, sustained-release formulations are often developed. Matrix tablets are a common and effective approach for achieving extended drug release, where the drug is uniformly dispersed within a polymer matrix that controls the rate of drug diffusion and/or erosion.

This guide outlines the necessary components, formulation strategies, manufacturing processes, and evaluation methods for developing 75 mg this compound sustained-release matrix tablets.

Materials and Methods

Materials

The following table lists the typical materials used in the formulation of this compound sustained-release matrix tablets.

Component Function Examples Typical Concentration Range (%)
This compoundActive Pharmaceutical Ingredient (API)-15 - 30
Release-Controlling Polymer (Hydrophilic)Matrix FormerHydroxypropyl Methylcellulose (HPMC K4M, HPMC K15M, HPMC K100M, HPMC K100LV), Carbopol 934P, Guar Gum, Sodium Alginate10 - 40
Release-Controlling Polymer (Hydrophobic)Matrix FormerEthylcellulose, Eudragit RSPO10 - 30
Filler/DiluentBulking AgentMicrocrystalline Cellulose (MCC), Lactose20 - 70
GlidantImproves Powder FlowColloidal Silicon Dioxide (Aerosil®)0.1 - 1.0
LubricantReduces Friction during Tablet EjectionMagnesium Stearate, Talc0.1 - 1.0
Equipment
  • Sieves (e.g., 40-mesh, 60-mesh)

  • Blender (e.g., V-blender, Turbula® mixer)

  • Tablet Press (Single-punch or Rotary)

  • Hardness Tester

  • Friability Tester

  • Disintegration Tester

  • USP Dissolution Apparatus (Type II - Paddle)

  • UV-Visible Spectrophotometer or HPLC system

  • Analytical Balance

  • Drying Oven

Experimental Protocols

Formulation Development

The following table summarizes various formulations for this compound sustained-release matrix tablets from different studies. This data allows for a comparative analysis of the impact of different polymers and their concentrations on drug release.

Formulation Code Ambroxol HCl (mg) Polymer(s) Polymer Concentration (%) Key Findings Reference
F-V75HPMCDrug:Polymer ratio 1:1.47Drug release pattern very close to theoretical release profile.[1][2]
F7-EthylcelluloseDrug:Polymer ratio 1:0.26Good initial release of 24.24% at 2 hours and 96.86% at 12 hours.[3]
F-IX-Guar Gum (high viscosity)20% w/wSatisfactory initial release and total release pattern close to the theoretical profile.[4]
--HPMC K4M with Ethylcellulose-Sustained drug release up to 12 hours (95.64±1.02%).[5]
--Eudragit RSPO with Ethylcellulose-Sustained drug release up to 12 hours (98.77±1.23%).[5]
S7-HPMC10%High ability to control the release of Ambroxol.[6]
Ah-Sodium Alginate (30%) and HPMC (5%)35% totalHigh ability to control the release of Ambroxol, similar to a commercial product.[6]
F475--99.15% controlled release at the end of 12 hours.[7]
FS12-HPMC K100M-Better sustained release of about 99.81% in 12 hours.
Tablet Manufacturing Process

Two common methods for manufacturing matrix tablets are Direct Compression and Wet Granulation.

Direct compression is a streamlined and cost-effective method suitable for formulations with good flow and compressibility characteristics.

  • Sieving: Pass this compound, polymer(s), and other excipients through a suitable mesh sieve (e.g., 40-mesh) to ensure particle size uniformity and break up any agglomerates.

  • Blending:

    • Geometrically mix the sieved this compound and polymer(s) in a blender for 15-20 minutes.

    • Add the filler and glidant to the blend and mix for another 10-15 minutes.

    • Finally, add the lubricant (Magnesium Stearate) and blend for a short period (2-5 minutes) to ensure adequate lubrication without overlubrication.

  • Compression: Compress the final blend into tablets using a tablet press fitted with appropriate punches and dies. The compression force should be adjusted to achieve the desired tablet hardness.

Wet granulation is employed to improve the flow properties and compressibility of the powder blend.

  • Dry Mixing: Mix this compound, polymer(s), and a portion of the filler in a blender.

  • Granulation: Prepare a binder solution (e.g., Povidone K30 in water or alcohol). Add the binder solution to the dry mix with continuous mixing to form a damp mass.

  • Wet Screening: Pass the damp mass through a coarse screen to produce wet granules.

  • Drying: Dry the wet granules in a drying oven until the moisture content is within the desired range (typically < 5%).

  • Dry Screening: Pass the dried granules through a finer screen to obtain uniform granule size.

  • Final Blending: Add the remaining excipients (glidant, lubricant) to the dried granules and blend for 5-10 minutes.

  • Compression: Compress the final granular blend into tablets.

Evaluation of Pre-Compression Parameters

Before compression, the powder blend should be evaluated for its physical properties to ensure efficient tableting.

  • Angle of Repose: Determines the flowability of the powder. An angle of ≤ 30° indicates good flow.

  • Bulk Density and Tapped Density: Used to calculate the Carr's Index and Hausner Ratio.

  • Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100: An index below 15% indicates good flowability.

  • Hausner Ratio = Tapped Density / Bulk Density: A ratio below 1.25 indicates good flowability.

Evaluation of Post-Compression Parameters (Tablet Characterization)

The compressed tablets should be evaluated for the following quality control parameters.

Parameter Method Acceptance Criteria
Weight Variation Weigh 20 tablets individually and calculate the average weight.Not more than two of the individual weights deviate from the average weight by more than the percentage specified in the pharmacopeia (e.g., ±5% for tablets > 250 mg), and none deviate by more than twice that percentage.
Hardness Test 5-10 tablets using a hardness tester.Typically in the range of 4-8 kg/cm ².
Friability Test a sample of tablets (usually 20) in a friability tester for a set number of rotations (e.g., 100).The weight loss should be less than 1%.
Thickness Measure the thickness of 10 tablets using a vernier caliper.Should be within a ±5% variation of the standard value.
Drug Content Uniformity Assay the drug content of 10 individual tablets.The amount of active ingredient in each of the 10 tablets lies within the range of 85% to 115% of the average content.
In-Vitro Dissolution Testing Protocol

Dissolution testing is crucial for assessing the drug release profile of the sustained-release tablets.

  • Apparatus: USP Type II (Paddle) Apparatus.

  • Dissolution Medium:

    • First 2 hours: 750 mL of 0.1N HCl (pH 1.2) to simulate gastric fluid.

    • After 2 hours: Add 250 mL of 0.2 M phosphate (B84403) buffer to adjust the pH to 6.8, simulating intestinal fluid. Alternatively, a complete medium change to 900 mL of pH 6.8 phosphate buffer can be performed.[8]

  • Apparatus Speed: 50-100 rpm.[8]

  • Temperature: 37 ± 0.5°C.

  • Sampling Times: Pre-determined time points (e.g., 1, 2, 4, 6, 8, 10, 12 hours).

  • Sample Analysis: Withdraw a specific volume of the dissolution medium at each time point, replacing it with an equal volume of fresh, pre-warmed medium. The samples are then filtered and analyzed for this compound content using a validated analytical method, such as UV-Vis spectrophotometry (at ~248 nm) or HPLC.[8]

Drug Release Kinetics and Mechanism

To understand the mechanism of drug release, the dissolution data can be fitted to various mathematical models:

  • Zero-Order Kinetics: Describes drug release that is independent of concentration.

  • First-Order Kinetics: Describes drug release that is dependent on concentration.

  • Higuchi Model: Describes drug release from a matrix system based on Fickian diffusion.

  • Korsmeyer-Peppas Model: Helps to understand the release mechanism (Fickian diffusion, non-Fickian transport, or case-II transport). The 'n' value obtained from this model is indicative of the release mechanism. An 'n' value between 0.45 and 0.89 for a cylindrical tablet suggests anomalous (non-Fickian) transport, which is a combination of diffusion and erosion.[3]

Visualizations

Experimental Workflow: Direct Compression

G cluster_0 Pre-formulation cluster_1 Formulation cluster_2 Evaluation API_Excipient_Characterization API and Excipient Characterization Sieving Sieving (API, Polymer, Excipients) API_Excipient_Characterization->Sieving Blending_1 Geometric Blending (API + Polymer) Sieving->Blending_1 Blending_2 Addition of Filler/Glidant & Blending Blending_1->Blending_2 Blending_3 Addition of Lubricant & Final Blending Blending_2->Blending_3 Pre_Compression_Eval Pre-Compression Evaluation (Flow Properties) Blending_3->Pre_Compression_Eval Compression Tablet Compression Pre_Compression_Eval->Compression Post_Compression_Eval Post-Compression Evaluation (Hardness, Friability, etc.) Compression->Post_Compression_Eval Dissolution_Testing In-Vitro Dissolution Testing Post_Compression_Eval->Dissolution_Testing Data_Analysis Drug Release Kinetics & Mechanism Analysis Dissolution_Testing->Data_Analysis

Caption: Workflow for Direct Compression Method.

Experimental Workflow: Wet Granulation

G cluster_0 Granulation cluster_1 Tableting & Evaluation Dry_Mixing Dry Mixing (API, Polymer, Filler) Granulation Wet Granulation Dry_Mixing->Granulation Binder_Prep Binder Preparation Binder_Prep->Granulation Wet_Screening Wet Screening Granulation->Wet_Screening Drying Drying Wet_Screening->Drying Dry_Screening Dry Screening Drying->Dry_Screening Final_Blending Final Blending (Granules + Lubricant/Glidant) Dry_Screening->Final_Blending Compression Tablet Compression Final_Blending->Compression Evaluation Tablet Evaluation (QC & Dissolution) Compression->Evaluation

Caption: Workflow for Wet Granulation Method.

Logical Relationship: Drug Release Mechanisms from Matrix Tablets

G cluster_mechanisms Primary Release Mechanisms Matrix_Tablet Sustained-Release Matrix Tablet Diffusion Diffusion (Drug moves through matrix) Matrix_Tablet->Diffusion Hydrophobic Matrix Erosion Erosion (Matrix wears away) Matrix_Tablet->Erosion Erodible Matrix Anomalous_Transport Anomalous (Non-Fickian) Transport (Diffusion + Erosion) Diffusion->Anomalous_Transport Erosion->Anomalous_Transport Controlled_Drug_Release Controlled Drug Release Anomalous_Transport->Controlled_Drug_Release Often observed in hydrophilic matrices

Caption: Drug Release Mechanisms from Matrix Tablets.

Pharmacokinetic Profile

The goal of a sustained-release formulation is to prolong the in-vivo drug release, thereby reducing dosing frequency and improving patient compliance.

  • Half-life: Ambroxol has a terminal elimination half-life of approximately 10 hours.[9][10]

  • Bioavailability: The oral bioavailability of Ambroxol is about 79%.[9]

  • Steady State: For a 75 mg sustained-release capsule, the steady state of plasma concentrations is typically reached after the fourth oral administration.[11]

  • Pharmacokinetic Parameters: Studies comparing domestic and imported 75 mg sustained-release capsules have shown bioequivalence, with key steady-state parameters being:

    • Tmax (Time to peak concentration): ~4.1 - 4.2 hours[11]

    • Cmax (Peak plasma concentration): ~208 - 212 µg/L[11]

    • AUCss (Area under the curve at steady state): ~2088 - 2114 µg·h/L[11]

These pharmacokinetic parameters demonstrate that a once-daily 75 mg sustained-release formulation can provide therapeutic coverage over a 24-hour period.

Conclusion

The formulation of this compound into sustained-release matrix tablets is a well-established and effective strategy for improving its therapeutic profile. By selecting appropriate polymers and manufacturing processes, researchers can develop robust tablets with predictable and controlled drug release characteristics. The protocols and data presented in this document serve as a comprehensive guide for the development and evaluation of such formulations, from initial material selection to in-vitro characterization. Careful optimization of the formulation, particularly the drug-to-polymer ratio, is critical to achieving the desired 12-hour release profile.

References

Application Notes and Protocols for Forced Degradation Studies of Ambroxol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Ambroxol hydrochloride. The information is compiled from various scientific sources to assist in the development of stability-indicating methods and to understand the degradation profile of this active pharmaceutical ingredient (API).

This compound is a mucolytic agent used in the treatment of respiratory disorders.[1] Understanding its stability under various stress conditions is crucial for ensuring the safety, efficacy, and shelf-life of pharmaceutical formulations. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are an integral part of the drug development process.[2] These studies help to identify potential degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[2]

Summary of Forced Degradation Conditions and Results

The following table summarizes the quantitative data from forced degradation studies performed on this compound under various stress conditions. It is important to note that the extent of degradation can vary based on the precise experimental conditions, such as the concentration of the stressor, temperature, and duration of exposure.

Stress ConditionStressorTemperatureDuration% DegradationNo. of Degradation ProductsReference
Acidic 1N HClRoom Temperature90 minutes41.58% (Standard) / 49.47% (Sample)1[3][4]
Alkaline 0.1M NaOHRoom Temperature90 minutes29.15% (Standard) / 22.94% (Sample)1[3][4]
Oxidative 3.0% H₂O₂Room Temperature8 hours15.44%1[4][5]
Thermal Dry Heat105°C5 days10.35%1[6]
Photolytic UVA LightAmbient30 minutesUp to 100% (with photocatalyst)21 (with photocatalyst)[7]
Photolytic SunlightAmbientNot Specified22.89%1[4]

Experimental Protocols

Detailed methodologies for subjecting this compound to forced degradation are provided below. These protocols are based on published studies and should be adapted and optimized for specific laboratory conditions and analytical methods.

Acidic Degradation

Objective: To evaluate the stability of this compound in an acidic environment.

Protocol:

  • Accurately weigh and dissolve a suitable amount of this compound in 1N Hydrochloric acid.[3]

  • Maintain the solution at room temperature.[3]

  • Withdraw aliquots at specific time intervals (e.g., 0, 30, 60, and 90 minutes).[3]

  • Neutralize the aliquots with an appropriate amount of 1N Sodium Hydroxide.

  • Dilute the neutralized samples to a suitable concentration with an appropriate solvent (e.g., methanol (B129727) or mobile phase).

  • Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC).

Alkaline Degradation

Objective: To assess the stability of this compound in an alkaline environment.

Protocol:

  • Accurately weigh and dissolve a suitable amount of this compound in 0.1M Sodium Hydroxide.[3]

  • Keep the solution at room temperature.[3]

  • Sample the solution at predetermined time points (e.g., 0, 30, 60, and 90 minutes).[3]

  • Neutralize the samples with an equivalent amount of 0.1M Hydrochloric acid.

  • Dilute the neutralized samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating method.

Oxidative Degradation

Objective: To determine the susceptibility of this compound to oxidation.

Protocol:

  • Dissolve a known quantity of this compound in a methanolic solution of 3.0% (v/v) Hydrogen Peroxide.[5]

  • Store the solution at room temperature for 8 hours, protected from light.[5]

  • After the exposure period, dilute the sample to an appropriate concentration with methanol.[5]

  • Analyze the sample using a validated stability-indicating method.

Thermal Degradation

Objective: To investigate the effect of high temperature on the stability of this compound.

Protocol:

  • Place a known amount of solid this compound in a suitable container.

  • Expose the sample to dry heat in a calibrated oven at 105°C for 5 days.[6]

  • After the specified duration, allow the sample to cool to room temperature.

  • Dissolve a portion of the stressed sample in a suitable solvent.

  • Dilute to a final concentration appropriate for the analytical method.

  • Analyze the sample using a validated stability-indicating method.

Photolytic Degradation

Objective: To evaluate the stability of this compound upon exposure to light.

Protocol:

  • Prepare a solution of this compound in a suitable solvent (e.g., water or methanol).

  • Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A suitable control sample should be protected from light.

  • Alternatively, expose the solution to direct sunlight for a specified period.

  • After the exposure, dilute the samples as necessary.

  • Analyze the exposed and control samples using a validated stability-indicating method.

Visualizations

The following diagrams illustrate the experimental workflows for the forced degradation studies.

Forced_Degradation_Workflow cluster_process Experimental Process Acid Acidic (1N HCl, RT) Alkali Alkaline (0.1M NaOH, RT) Stressing Application of Stress Oxidative Oxidative (3% H2O2, RT) Thermal Thermal (105°C, solid) Photolytic Photolytic (UV/Sunlight) Preparation Sample Preparation Preparation->Stressing Sampling Sampling & Neutralization/ Dilution Stressing->Sampling Analysis Analytical Method (e.g., HPLC) Sampling->Analysis

Caption: General experimental workflow for forced degradation studies.

Degradation_Pathway_Concept cluster_degradation Degradation Products cluster_identification Identification Ambroxol This compound DP1 Degradation Product 1 Ambroxol->DP1 Acidic Stress DP2 Degradation Product 2 Ambroxol->DP2 Oxidative Stress DPn ... Ambroxol->DPn Other Stressors LCMS LC-MS/MS DP1->LCMS NMR NMR DP2->NMR DPn->LCMS DPn->NMR

Caption: Conceptual relationship between Ambroxol HCl and its degradation products.

One identified degradation product of Ambroxol, formed under thermal and humidity stress, is trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol.[6] The formation of this and other degradation products indicates that the stability-indicating method must be able to separate these compounds from the parent drug.[6]

It is crucial for researchers to perform these forced degradation studies as part of their drug development process to ensure the quality and stability of the final pharmaceutical product. The protocols and data presented here serve as a valuable starting point for these investigations.

References

Application Notes & Protocols: Preparation of Ambroxol Hydrochloride Loaded Microparticles for Sustained Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and evaluation of Ambroxol (B1667023) hydrochloride (AH) loaded microparticles designed for sustained drug release. Ambroxol hydrochloride, a mucolytic agent, is a suitable candidate for controlled delivery to improve patient compliance and therapeutic efficacy.[1][2][3] This guide covers various formulation strategies, experimental procedures, and characterization techniques.

Introduction

The formulation of this compound into microparticles offers a promising approach to achieve sustained release, thereby reducing dosing frequency and improving patient compliance.[3][4] Various biodegradable and biocompatible polymers can be employed to encapsulate the drug, controlling its release over an extended period. This document outlines protocols using different polymers and preparation techniques, including ionic emulsification and solvent evaporation.

Materials and Equipment

Materials:
  • This compound (AH)

  • Sodium Alginate

  • Okra Mucilage

  • Eudragit RSPO / Eudragit RL100

  • Ethyl Cellulose (various grades: 10, 18-22, 45 cps)[5][6]

  • Hydroxypropyl Methylcellulose (HPMC) K15M[2]

  • Calcium Chloride

  • Phosphate (B84403) Buffer (pH 6.8 and 7.2)[1][2]

  • 0.1N Hydrochloric Acid (HCl)[7]

  • Cyclohexane

  • Ethanol

  • Methanol

  • Xanthan Gum[3]

  • Sucrose

  • Sorbitol

  • Peppermint Oil

  • Sunset Yellow

Equipment:
  • Homogenizer/High-speed stirrer

  • Magnetic stirrer

  • UV/VIS Spectrophotometer

  • Scanning Electron Microscope (SEM)

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Differential Scanning Calorimeter (DSC)

  • X-ray Diffractometer (XRD)

  • USP Dissolution Rate Test Apparatus (Basket or Paddle type)[2][7]

  • Optical Microscope

  • Sieve shaker

  • pH meter

  • Analytical balance

Experimental Protocols

Preparation of Microparticles

Two common methods for preparing this compound loaded microparticles are detailed below: Ionic Emulsification and Solvent Evaporation.

This method utilizes the ability of polyelectrolytes to crosslink in the presence of counter-ions to form microparticles.[1]

Experimental Workflow:

cluster_prep Polymer Solution Preparation cluster_drug Drug Incorporation cluster_emul Microparticle Formation cluster_collect Collection & Drying A Disperse Okra Mucilage & Sodium Alginate in deionized water B Stir to form a homogenous polymer solution A->B C Disperse Ambroxol HCl in the polymer solution B->C D Homogenize the mixture C->D E Extrude drug-polymer dispersion into Calcium Chloride solution D->E F Stir continuously E->F G Collect microparticles by filtration F->G H Wash with water G->H I Dry at room temperature H->I cluster_org Organic Phase cluster_aq Aqueous Phase cluster_emul Emulsification & Evaporation cluster_collect Collection & Drying A Dissolve Ethyl Cellulose/Eudragit & Ambroxol HCl in Ethanol/Methanol mixture C Add organic phase to aqueous phase under high-speed stirring to form an o/w emulsion A->C B Prepare an aqueous solution with a surfactant (e.g., PVA) B->C D Continue stirring to evaporate the organic solvent C->D E Filter the solidified microparticles D->E F Wash with water E->F G Dry in a desiccator F->G cluster_extraction Drug Extraction cluster_analysis Analysis cluster_calc Calculation A Weigh a known amount of microparticles B Crush and suspend in a suitable solvent (e.g., phosphate buffer pH 6.8) A->B C Stir for 24 hours B->C D Filter the solution C->D E Analyze the filtrate using a UV/VIS spectrophotometer at λmax of Ambroxol HCl (e.g., 244 nm) D->E F Calculate the actual drug content E->F G Drug Loading (%) = (Weight of drug in microparticles / Weight of microparticles) x 100 F->G H Encapsulation Efficiency (%) = (Actual drug content / Theoretical drug content) x 100 F->H

References

Application Notes & Protocols: Analytical Techniques for Quality Control of Ambroxol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ambroxol hydrochloride, chemically known as trans-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride, is a potent mucolytic agent used in the treatment of respiratory disorders associated with excessive or viscous mucus.[1][2] It is a metabolite of bromhexine (B1221334) and is widely used in various pharmaceutical formulations such as tablets, syrups, and inhalation solutions. To ensure the therapeutic efficacy, safety, and quality of these formulations, robust analytical methods for the quantification of this compound are essential. This document provides detailed protocols and application notes for the most common analytical techniques employed in the quality control of this compound: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

General Quality Control Workflow

The quality control process for this compound in pharmaceutical formulations follows a structured workflow, from sample reception to the final report. This ensures that the product meets the required specifications for identity, purity, and content.

start Sample Reception (Bulk Drug / Formulation) prep Sample Preparation (Weighing, Dissolving, Diluting) start->prep analysis Analytical Method Selection prep->analysis hplc HPLC Analysis analysis->hplc For higher sensitivity & specificity uv UV-Vis Analysis analysis->uv For rapid screening data Data Acquisition & Processing hplc->data uv->data qual Qualification (Identity, Purity) data->qual quan Quantification (Assay, Content Uniformity) data->quan report Reporting & Documentation (Certificate of Analysis) qual->report quan->report end Batch Release / Rejection report->end

Caption: General workflow for pharmaceutical quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific, sensitive, and accurate technique for the determination of this compound, especially in combination drug products and for stability studies.[3] Reversed-phase chromatography using a C18 or C8 column is the most common approach.[4]

Experimental Protocol: RP-HPLC Method

This protocol is a representative example compiled from validated methods for the analysis of this compound in tablets.[2][5]

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Analytical column: HIQ SIL-C18 (250x4.6 mm, 10 µm) or equivalent.[2]

  • Data acquisition software.

2. Reagents and Materials:

  • Methanol (B129727) (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Ortho-phosphoric acid or Trifluoroacetic acid (TFA) for pH adjustment.[5][6]

  • This compound Reference Standard.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 40:40:20, v/v/v).[2] The pH may be adjusted to 3.5 with ortho-phosphoric acid.[5]

  • Flow Rate: 1.0 to 1.5 mL/min.

  • Detection Wavelength: 229 nm or 245 nm.[2][4]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

4. Preparation of Standard Solution:

  • Accurately weigh about 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

  • Dissolve in a mixture of water and methanol (1:1 v/v).[5]

  • Make up to the volume with the same solvent to obtain a stock solution (e.g., 1000 µg/mL).

  • Perform serial dilutions with the mobile phase to prepare working standards in the linear range (e.g., 5-80 µg/mL).

5. Preparation of Sample Solution (from Tablets):

  • Weigh and finely powder 20 tablets.

  • Transfer an amount of powder equivalent to 30 mg of this compound to a 100 mL volumetric flask.[2]

  • Add approximately 60 mL of the solvent (e.g., methanol), and sonicate for 10 minutes to ensure complete dissolution.[2]

  • Make up the volume with the same solvent.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

6. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the standard solutions to establish the calibration curve.

  • Inject the sample solution in triplicate.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation: HPLC Method Validation Parameters
ParameterReported ValueReference
Column C18 / C8[4]
Mobile Phase Methanol:Acetonitrile:Water (40:40:20, v/v/v)[2]
Detection (λ) 229 nm - 250 nm[2][5]
Linearity Range 5 - 80 µg/mL
2 - 12 ng/mL[5]
Correlation Coefficient (r²) > 0.99[4]
Limit of Detection (LOD) 1 ng/mL[5]
0.024 ppm (µg/mL)[4]
Limit of Quantification (LOQ) 5 ng/mL[5]

Workflow for HPLC Analysis

cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage mobile_phase Mobile Phase Preparation (e.g., MeOH:ACN:H2O) equilibration System Equilibration mobile_phase->equilibration standard_prep Standard Solution Prep. (Stock & Dilutions) injection Inject Standards & Samples (e.g., 20 µL) standard_prep->injection sample_prep Sample Solution Prep. (Extraction & Dilution) sample_prep->injection equilibration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (e.g., 245 nm) separation->detection chromatogram Obtain Chromatograms detection->chromatogram calibration Generate Calibration Curve (Peak Area vs. Conc.) chromatogram->calibration quantify Calculate Sample Concentration calibration->quantify

Caption: Step-by-step workflow for HPLC analysis.

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is a simpler, faster, and more cost-effective method for the quantification of this compound compared to HPLC.[7] It is suitable for the analysis of bulk drugs and simple pharmaceutical formulations where interference from excipients is minimal.[8][9]

Experimental Protocol: UV Spectrophotometry

This protocol is based on the direct measurement of UV absorbance.

1. Instrumentation:

  • Double beam UV-Visible Spectrophotometer with 1 cm matched quartz cuvettes.[1]

  • Analytical balance.

2. Reagents and Materials:

  • Methanol or Distilled Water.[1][8]

  • 0.1 N Hydrochloric Acid (HCl).[8]

  • This compound Reference Standard.

3. Spectrophotometric Conditions:

  • Wavelength (λmax): 306 nm (in 0.1M HCl) or 250 nm.[5][8]

  • Blank: The same solvent used for preparing the solutions (e.g., 0.1 N HCl).[8]

4. Preparation of Standard Solution:

  • Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the chosen solvent (e.g., methanol) to get a stock solution of 1000 µg/mL.[1]

  • From this stock solution, prepare a working stock of 100 µg/mL.[1]

  • Prepare a series of dilutions in the desired concentration range (e.g., 2-10 µg/mL) using the appropriate solvent (e.g., 0.1 N HCl).[8]

5. Preparation of Sample Solution (from Tablets):

  • Weigh and powder 20 tablets.

  • Transfer powder equivalent to 100 mg of this compound to a 100 mL volumetric flask.

  • Add about 20 mL of methanol, shake well, and filter.[1]

  • Collect the filtrate and washings into the 100 mL volumetric flask and dilute to the mark with distilled water to get a concentration of 1000 µg/mL.[1]

  • Further dilute this solution with the appropriate solvent to a final concentration within the linear range of the method.

6. Analysis Procedure:

  • Set the spectrophotometer to zero with the blank solution.

  • Measure the absorbance of each standard solution at the λmax (e.g., 306 nm).

  • Plot a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the sample solution.

  • Determine the concentration of this compound in the sample from the calibration curve.

Data Presentation: UV Method Validation Parameters
ParameterReported ValueReference
Wavelength (λmax) 306 nm[8][9]
250 nm[5]
242 nm[10]
Solvent 0.1 M HCl / Water / Methanol[5][8]
Linearity Range 2 - 10 µg/mL[8][9]
10 - 50 µg/mL[10]
Correlation Coefficient (r) 0.99987[8]
Molar Absorptivity 3947 L mol⁻¹ cm⁻¹[8][9]
LOD 3.94 µg/mL[8]
1 µg/mL[5]
LOQ 11.95 µg/mL[8]
4 µg/mL[5]
Recovery 97.77 - 101.4%[8]
Precision (%RSD) < 2%[8][9]

Workflow for UV-Vis Spectrophotometric Analysis

prep_std Prepare Standard Solutions (Serial Dilutions) scan Determine λmax (e.g., 306 nm) prep_std->scan prep_smp Prepare Sample Solution (Extraction & Dilution) measure_smp Measure Absorbance of Sample prep_smp->measure_smp measure_std Measure Absorbance of Standards scan->measure_std plot Plot Calibration Curve (Absorbance vs. Concentration) measure_std->plot calculate Calculate Concentration from Curve plot->calculate measure_smp->calculate

Caption: Step-by-step workflow for UV-Vis analysis.

Conclusion

Both HPLC and UV-Visible Spectrophotometry are reliable and validated methods for the quality control of this compound in pharmaceutical products. The choice of method depends on the specific requirements of the analysis. HPLC offers greater specificity and is essential for analyzing combination products and for stability-indicating assays.[3] UV spectrophotometry provides a rapid, simple, and economical alternative for routine analysis of the bulk drug and single-component formulations.[5][9] The protocols and data presented here serve as a comprehensive guide for researchers and quality control professionals in the pharmaceutical industry.

References

Application Note: In Vitro Characterization of Ambroxol Hydrochloride Release from Matrix Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ambroxol hydrochloride is a potent mucolytic agent used in the treatment of respiratory disorders associated with excessive or viscous mucus.[1][2] To enhance patient compliance and provide a more consistent therapeutic effect, sustained-release matrix tablets are often developed.[3][4] This application note provides a detailed overview of the in vitro characterization of this compound release from such matrix tablets, offering comprehensive experimental protocols and data presentation.

Matrix tablets are designed to release the active pharmaceutical ingredient (API) over an extended period.[5] The release mechanism is primarily controlled by the properties of the polymer matrix, which can be hydrophilic or hydrophobic.[6][7] Hydrophilic polymers, such as Hydroxypropyl Methylcellulose (HPMC), are commonly used due to their ability to swell and form a gel layer upon contact with aqueous fluids, which controls drug diffusion and/or matrix erosion.[3][4][5]

This document outlines the methodologies for tablet formulation, dissolution testing, and kinetic analysis of drug release, providing a framework for the development and evaluation of this compound sustained-release matrix tablets.

Data Presentation

The following tables summarize the in vitro drug release data from various formulations of this compound matrix tablets. These tables are designed for easy comparison of the impact of different polymers and their concentrations on drug release profiles.

Table 1: Cumulative Percentage Drug Release of Ambroxol HCl from HPMC K4M Matrix Tablets [3]

Time (hours)Formulation FS1Formulation FS2Formulation FS3Formulation FS4
00000
281.01±1.65350.54±2.5454.78±3.8359.27±1.53
495.53±2.4557.78±3.9459.77±1.9266.88±4.17
6-64.39±1.4869.13±1.1875.24±2.97
8-74.37±3.8473.87±3.2386.09±3.98
10-77.99±2.7785.22±4.3799.81±2.87
12----

Table 2: Release Kinetics of Ambroxol HCl from Different Matrix Tablet Formulations [3]

Formulation CodeZero Order (R²)First Order (R²)Higuchi (R²)Korsmeyer-Peppas (n)
FS120.9320.8190.9930.643

Experimental Protocols

Preparation of this compound Matrix Tablets

This protocol describes the direct compression method for preparing matrix tablets.

Materials:

  • This compound

  • Hydroxypropyl Methylcellulose (HPMC) (e.g., K4M, K15M, K100M)[3]

  • Microcrystalline Cellulose (MCC)

  • Sodium Bicarbonate[3]

  • Magnesium Stearate (B1226849)

  • Talc (B1216)

Procedure:

  • Accurately weigh the required quantities of Ambroxol HCl, HPMC, and MCC.[3]

  • Geometrically mix the powders in a mortar.[3]

  • Pass the blend through a sieve (e.g., #40 mesh).[3]

  • Separately powder sodium bicarbonate and pass it through the same sieve, then mix it with the drug blend.[3]

  • Collect the entire mixture in a plastic bag and mix for 3 minutes.[3]

  • Add magnesium stearate to the blend and mix for 5 minutes, followed by the addition of talc and mixing for another 2 minutes.[3]

  • Compress the final blend into tablets using a tablet compression machine with appropriate punches (e.g., 10 mm round concave punches) to a target hardness (e.g., 6 kg/cm ²).[3]

In Vitro Dissolution Testing

This protocol outlines the procedure for determining the in vitro release rate of this compound from the prepared matrix tablets.

Apparatus:

  • USP Dissolution Testing Apparatus Type II (Paddle)[2][5]

Dissolution Media:

  • 900 ml of 0.1N HCl (for the first 2 hours, simulating gastric fluid).[2][8]

  • 900 ml of phosphate (B84403) buffer pH 6.8 (for the remaining duration, simulating intestinal fluid).[2][5][8]

Procedure:

  • Set the temperature of the dissolution medium to 37 ± 0.5°C.[5][9]

  • Set the paddle rotation speed to 50 rpm or 75 rpm.[3][5][10]

  • Place one tablet in each dissolution vessel.

  • Withdraw samples (e.g., 5 ml or 10 ml) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours).[3][5]

  • Replenish the dissolution medium with an equal volume of fresh medium at the same temperature after each sampling.[3]

  • Filter the withdrawn samples (e.g., through a 0.45 μm membrane filter).[8]

Quantification of this compound

This protocol details the use of UV-Visible Spectrophotometry for the quantification of this compound in the collected dissolution samples.

Apparatus:

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare a standard stock solution of this compound in the dissolution medium.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Measure the absorbance of the calibration standards and the collected samples at the wavelength of maximum absorbance (λmax) for this compound (e.g., 220 nm in 0.1N HCl or 244 nm in phosphate buffer).[3][5]

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of this compound in the samples from the calibration curve and calculate the cumulative percentage of drug released at each time point.

Mandatory Visualizations

Experimental_Workflow A Tablet Formulation (Direct Compression) B Physical Characterization (Hardness, Friability, Weight Variation) A->B Evaluate Physical Properties C In Vitro Dissolution Testing (USP Apparatus II) A->C Perform Dissolution D Sample Collection (Predetermined Time Intervals) C->D Withdraw Samples E Drug Quantification (UV-Vis Spectrophotometry) D->E Analyze Samples F Data Analysis (Cumulative Release vs. Time) E->F Calculate Release G Kinetic Modeling (Zero-order, First-order, Higuchi, etc.) F->G Fit Data to Models H Determination of Release Mechanism G->H Interpret 'n' value

Caption: Experimental workflow for in vitro characterization.

Release_Kinetic_Models cluster_models Kinetic Models cluster_analysis Analysis ZeroOrder Zero-Order (Ct = C0 - k0t) FirstOrder First-Order (logCt = logC0 - kt/2.303) Higuchi Higuchi (Q = kH√t) KorsmeyerPeppas Korsmeyer-Peppas (Mt/M∞ = ktn) ReleaseData Cumulative Drug Release Data ModelFitting Model Fitting (Regression Analysis) ReleaseData->ModelFitting ModelFitting->ZeroOrder ModelFitting->FirstOrder ModelFitting->Higuchi ModelFitting->KorsmeyerPeppas BestFit Determination of Best Fit Model (Highest R²) ModelFitting->BestFit

Caption: Drug release kinetic models and analysis.

References

Application Notes and Protocols: Ambroxol Hydrochloride in the Treatment of Chronic Bronchitis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chronic bronchitis, a key phenotype of Chronic Obstructive Pulmonary Disease (COPD), is characterized by persistent inflammation of the airways and excessive mucus production, leading to a chronic productive cough.[1] Management strategies often focus on alleviating symptoms and preventing exacerbations. Ambroxol (B1667023) hydrochloride, a metabolite of bromhexine, is a widely used mucoactive agent that has demonstrated significant therapeutic potential in managing chronic bronchitis.[2][3] Its multifaceted mechanism of action, which includes mucokinetic, anti-inflammatory, and antioxidant properties, makes it a valuable agent for study and application in respiratory diseases.[2][4][5] These notes provide a comprehensive overview of its application, supported by clinical data and detailed experimental protocols for its evaluation.

Mechanism of Action

Ambroxol hydrochloride exerts its therapeutic effects through several distinct but complementary pharmacological actions.[4] It is not merely a mucolytic but a comprehensive mucoactive agent.

  • Secretolytic and Mucokinetic Effects: Ambroxol stimulates the secretion of thinner, less viscous mucus by breaking down acid mucopolysaccharide fibers in the sputum.[6] It also enhances the production and release of pulmonary surfactant from Type II pneumocytes.[2][3] Surfactant acts as an anti-glue factor, reducing mucus adhesion to the bronchial walls and improving its transportability.[3][7]

  • Enhanced Mucociliary Clearance: Ambroxol has been shown to increase the ciliary beat frequency (CBF), stimulating the "mucociliary escalator" to more efficiently clear mucus from the airways.[3][7][8] This secretomotor action is crucial for patients with impaired mucus transport.[4]

  • Anti-inflammatory and Antioxidant Properties: Chronic bronchitis is underpinned by a significant inflammatory response. Ambroxol mitigates this by reducing the release of pro-inflammatory cytokines such as TNF-α and IL-1β and inhibiting inflammatory cell chemotaxis.[9][10] Its antioxidant properties help protect respiratory tissues from oxidative stress, a key factor in the pathology of chronic respiratory diseases.[2][4]

  • Enhanced Antibiotic Penetration: Ambroxol can increase the concentration of certain antibiotics in bronchial secretions, which may offer a synergistic effect when treating bacterial exacerbations of chronic bronchitis.[1][2]

cluster_Ambroxol This compound cluster_Effects Cellular & Secretory Effects cluster_Outcomes Physiological Outcomes Ambroxol Ambroxol HCl Pneumocytes Type II Pneumocytes Ambroxol->Pneumocytes Stimulates Glands Bronchial Glands Ambroxol->Glands Stimulates InflammatoryCells Inflammatory Cells Ambroxol->InflammatoryCells Inhibits Cilia Ciliated Epithelium Ambroxol->Cilia Stimulates Surfactant ↑ Surfactant Production Pneumocytes->Surfactant MucusViscosity ↓ Mucus Viscosity & Adhesion Glands->MucusViscosity Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) InflammatoryCells->Cytokines CBF ↑ Ciliary Beat Frequency Cilia->CBF Surfactant->MucusViscosity Reduces adhesion Clearance ↑ Mucociliary Clearance MucusViscosity->Clearance CBF->Clearance

Caption: Ambroxol's multifaceted mechanism of action.

Clinical Efficacy Data

Clinical trials have demonstrated the efficacy of this compound in improving clinical outcomes for patients with chronic bronchitis. The data highlight improvements in pulmonary function, a reduction in the frequency of exacerbations, and faster symptom resolution.

Table 1: Improvement in Pulmonary Function with Ambroxol Adjuvant Therapy A randomized controlled trial comparing antibiotics alone (Control) to this compound plus antibiotics (Observation) in 98 chronic bronchitis patients.[1][11]

ParameterObservation Group (Mean ± SD)Control Group (Mean ± SD)% Improvement vs. Control
FEV1 (L) 1.95 ± 0.831.59 ± 1.0122.64%
FVC (L) 3.37 ± 0.282.56 ± 0.4831.64%
FEV1/FVC (%) 74.12 ± 5.1467.51 ± 5.029.79%

Table 2: Effect of Ambroxol on Exacerbations and Symptoms Data compiled from multiple double-blind, placebo-controlled trials.

Outcome MeasureAmbroxol GroupPlacebo/Control GroupKey FindingReference
Exacerbation-Free Patients 67.2%50.4%More patients remained exacerbation-free after 2 months of treatment.[12]
Days of Illness (6-month trial) 442837Significantly fewer days lost to illness.[12]
Days Requiring Antibiotics 371781Reduced need for antibiotic therapy.[12]
Symptom Disappearance Time --3.3 days faster symptom resolution compared to control.[11]
Total Effective Rate 97.96%79.59%9% higher total effective rate when combined with antibiotics.[1]

Experimental Protocols

To evaluate the efficacy of this compound or novel mucoactive compounds in a research setting, standardized protocols are essential. The following sections detail methodologies for key experiments.

cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo / Clinical Analysis start Study Initiation (e.g., In Vitro / In Vivo Model) cell_culture Bronchial Epithelial Cell Culture start->cell_culture sputum_collection Sputum Sample Collection start->sputum_collection patient_recruitment Patient Recruitment (Chronic Bronchitis) start->patient_recruitment treatment Treatment with Ambroxol vs. Control cell_culture->treatment cbf_analysis Ciliary Beat Frequency (CBF) Analysis treatment->cbf_analysis cytokine_assay Cytokine Quantification (ELISA / PCR) treatment->cytokine_assay data_analysis Data Analysis & Statistical Comparison cbf_analysis->data_analysis cytokine_assay->data_analysis rheometry Viscoelasticity Measurement (Rheometry) sputum_collection->rheometry rheometry->data_analysis spirometry Pulmonary Function Tests (Spirometry) patient_recruitment->spirometry balf_collection Bronchoalveolar Lavage (BALF) Collection patient_recruitment->balf_collection spirometry->data_analysis balf_collection->data_analysis conclusion Efficacy & MoA Determination data_analysis->conclusion

Caption: General experimental workflow for evaluating ambroxol.
Protocol: Assessment of Sputum Viscoelasticity

Objective: To quantify the effect of ambroxol on the rheological properties of sputum from chronic bronchitis patients.

Materials:

  • Spontaneously expectorated sputum samples

  • Phosphate-buffered saline (PBS)

  • Cone-plate rheometer with temperature control

  • Low-retention pipette tips

Methodology:

  • Sample Collection: Collect sputum samples from patients in sterile containers. Process within 2 hours of collection to minimize degradation.

  • Sample Preparation: Gently mix the sputum sample to ensure homogeneity. Avoid vigorous vortexing to prevent mechanical degradation of mucin fibers. Use a positive displacement pipette to load approximately 1-2 mL of the sample onto the rheometer plate.

  • Instrumentation Setup: Set the rheometer temperature to 37°C to mimic physiological conditions. Lower the cone to the specified gap distance (e.g., 50 µm). Allow the sample to equilibrate for 5 minutes.

  • Oscillatory Shear Test:

    • Perform a frequency sweep from 0.1 to 100 rad/s at a constant, low strain (e.g., 1%) within the linear viscoelastic region.

    • Record the storage modulus (G') and loss modulus (G'').

    • Calculate complex viscosity (η*) from the recorded data.

  • Data Analysis: Compare the complex viscosity and the G'/G'' ratio of sputum from ambroxol-treated patients versus a placebo group. A decrease in viscosity and a lower G'/G'' ratio indicate a more liquid-like, less elastic mucus, consistent with effective mucolytic action.

Protocol: Measurement of Mucociliary Clearance (Ciliary Beat Frequency)

Objective: To determine the effect of ambroxol on the ciliary beat frequency (CBF) of human bronchial epithelial cells.

Materials:

  • Primary human bronchial epithelial cells (HBECs)

  • Air-liquid interface (ALI) culture system

  • Culture medium (e.g., BEGM)

  • Inverted microscope with a high-speed digital camera (≥100 frames per second)

  • Environmental chamber to maintain 37°C and 5% CO₂

  • CBF analysis software (e.g., SAVA, or custom scripts using Fourier analysis)

  • This compound solution

Methodology:

  • Cell Culture: Culture HBECs on permeable supports until fully differentiated at an air-liquid interface (typically 21-28 days), as evidenced by the presence of beating cilia.

  • Treatment: Add this compound at various concentrations (e.g., 10 µM, 30 µM, 100 µM) to the basolateral medium. Use medium without the compound as a negative control. Incubate for a predetermined time (e.g., 24 hours).

  • Image Acquisition:

    • Place the cell culture insert onto the microscope stage within the environmental chamber.

    • Focus on the ciliated cell layer.

    • Record high-speed videos (e.g., 10 seconds) from multiple randomly selected fields of view for each condition.

  • CBF Analysis:

    • Import the video files into the analysis software.

    • The software will analyze the change in pixel intensity over time in a region of interest, applying a Fast Fourier Transform (FFT) to determine the dominant frequency.

    • The peak of the FFT power spectrum corresponds to the CBF in Hertz (Hz).

  • Data Analysis: Calculate the mean CBF for each treatment condition. Compare the CBF of ambroxol-treated cells to the control group using appropriate statistical tests (e.g., ANOVA). An increase in CBF indicates a positive secretomotor effect.

Protocol: Quantification of Inflammatory Cytokines in Bronchoalveolar Lavage Fluid (BALF)

Objective: To measure the effect of ambroxol on the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the airways.

Materials:

  • Bronchoalveolar lavage fluid (BALF) collected from study subjects.

  • Centrifuge

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for human TNF-α and IL-1β.

  • Microplate reader

  • BCA Protein Assay Kit

Methodology:

  • Sample Collection: Perform bronchoalveolar lavage on patients according to standard clinical procedures.

  • Sample Processing:

    • Centrifuge the collected BALF at 400 x g for 10 minutes at 4°C to pellet cells.

    • Carefully collect the supernatant and store it at -80°C until analysis.

  • Protein Normalization: Determine the total protein concentration in the BALF supernatant using a BCA assay to normalize cytokine levels.

  • ELISA Procedure:

    • Thaw BALF samples on ice.

    • Perform the ELISA according to the manufacturer’s instructions. This typically involves:

      • Adding standards, controls, and samples to a microplate pre-coated with a capture antibody.

      • Incubating to allow the cytokine to bind.

      • Washing the plate, then adding a detection antibody.

      • Incubating, washing, and adding a substrate solution (e.g., TMB) to produce a colorimetric signal.

      • Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance readings of the standards.

    • Calculate the concentration of each cytokine in the samples based on the standard curve.

    • Normalize the cytokine concentration to the total protein concentration.

    • Compare the normalized cytokine levels between the ambroxol-treated and placebo groups. A reduction in cytokine levels indicates an anti-inflammatory effect.

Dosage and Administration in Clinical Trials

The dosage of this compound can vary depending on the formulation and the severity of the condition. The following table summarizes dosages used in clinical research for chronic bronchitis.

Table 3: this compound Dosage Regimens

FormulationDosageFrequencyDurationReference
Immediate-Release Tablet/Syrup 30 mgThree times dailyVaries[13][14]
Immediate-Release Tablet/Syrup 60 - 120 mg (total)2-3 divided dosesVaries[6][15]
Slow-Release (Retard) Capsule 75 mgOnce daily6 months[12][15]
Adjuvant to Antibiotics Not specifiedNot specifiedUntil symptom resolution[1][11]

Conclusion

This compound is a well-established and effective agent for the management of chronic bronchitis. Its benefits extend beyond simple mucus thinning to include enhanced mucus transport, anti-inflammatory action, and antioxidant effects.[5] The provided protocols offer a robust framework for researchers and drug development professionals to further investigate the mechanisms of ambroxol and to evaluate novel compounds aimed at treating chronic inflammatory airway diseases. Future research could focus on its long-term effects on lung function decline and its potential in personalized medicine approaches for specific COPD phenotypes.

References

Application Notes and Protocols: Utilizing Ambroxol Hydrochloride in Combination Therapy for Respiratory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol (B1667023) hydrochloride is a well-established mucoactive agent used in the treatment of a variety of acute and chronic respiratory diseases.[1][2] Its primary mechanism of action involves the stimulation of surfactant synthesis, leading to its mucokinetic and secretagogue properties, which promote mucus clearance and facilitate expectoration.[1] Beyond its mucolytic effects, ambroxol exhibits a range of pharmacodynamic properties, including anti-inflammatory, antioxidant, and local anesthetic effects.[3][4] These multifaceted properties make it an excellent candidate for combination therapy, aiming to achieve synergistic effects and address the complex pathophysiology of respiratory diseases from multiple angles.

Recent research has highlighted the benefits of combining ambroxol with other drug classes, such as antibiotics, bronchodilators, and corticosteroids, to enhance therapeutic outcomes in conditions like chronic obstructive pulmonary disease (COPD), bronchitis, asthma, and pneumonia.[5][6][7][8] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in exploring and evaluating the efficacy of Ambroxol hydrochloride in combination therapy.

Mechanisms of Synergistic Action

Ambroxol's synergistic potential stems from its ability to:

  • Enhance Antibiotic Penetration: Ambroxol can increase the concentration of certain antibiotics, such as amoxicillin (B794) and cefuroxime, in bronchial secretions, potentially leading to improved efficacy against bacterial respiratory infections.[4][6]

  • Attenuate Inflammation: By inhibiting the release of pro-inflammatory cytokines like TNF-α and IL-6, ambroxol can complement the action of anti-inflammatory drugs and reduce airway inflammation.[3][9]

  • Combat Oxidative Stress: Ambroxol's antioxidant properties help protect respiratory tissues from oxidative damage, a key factor in the pathogenesis of chronic respiratory diseases.[3][10] This can be synergistic with other antioxidants or drugs that reduce inflammation-induced oxidative stress.

  • Improve Mucociliary Clearance: By reducing mucus viscosity and increasing ciliary beat frequency, ambroxol facilitates the removal of airway secretions, which can be beneficial when combined with bronchodilators that open the airways.[1][11]

Quantitative Data Summary

The following tables summarize quantitative data from studies evaluating this compound in combination therapies for various respiratory diseases.

Table 1: Ambroxol in Combination with Antibiotics

IndicationCombination TherapyKey FindingsReference
Chronic BronchitisAmbroxol + CefmetazoleSymptom disappearance time reduced by 3.3 days; Total effective rate increased by 9%; FEV1 increased by 22.64%; FVC increased by 31.64%; FEV1/FVC increased by 9.79% compared to antibiotics alone.[12][13]
Bronchopneumonia (Children)Ambroxol + Amoxicillin/ClavulanateSignificantly lower levels of WBC, CRP, IL-6, and TNF-α; Shorter duration of fever, cough, asthma, and pulmonary rales compared to antibiotics alone.[14][15]
Bacterial Pneumonia (Mice)Ambroxol + Loquat SyrupSignificantly increased volume of expectorated saliva with higher bacterial content, and diminished bacterial burden in the lungs compared to either agent alone.[16]

Table 2: Ambroxol in Combination with Bronchodilators and Other Therapies

IndicationCombination TherapyKey FindingsReference
COPDAmbroxol + SalbutamolAddresses both mucus hypersecretion and bronchoconstriction, leading to improved lung function and quality of life.[5]
COPDAmbroxol + Rehabilitation TrainingSignificantly higher levels of SaO2 and PaO2, and improved lung function indexes compared to rehabilitation training alone.[17]
COPD with Pulmonary Infection (Elderly)Ambroxol + Pulmonary RehabilitationShorter clinical symptom resolution time; Higher oxygen saturation levels; Lower levels of inflammatory factors (e.g., IL-6) and significant improvement in lung function index compared to Ambroxol alone.[18]
Severe Pneumonia (Children)Aerosolized Ambroxol + TerbutalineImproved immune function and suppressed inflammatory reaction.[19]
Asthmatic BronchitisAmbroxol + Conventional TreatmentTotal effective rate of 96.7% vs. 73.3% with conventional treatment alone; Shorter disappearance time of symptoms and better recovery of pulmonary function.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in combination therapy.

Protocol 1: In Vitro Synergy Testing Using Checkerboard Assay

This protocol determines the synergistic, additive, indifferent, or antagonistic effect of Ambroxol in combination with an antibiotic against a respiratory pathogen.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (MHB) or other appropriate bacterial culture medium

  • Bacterial inoculum of the test organism (e.g., Pseudomonas aeruginosa, Streptococcus pneumoniae) standardized to 0.5 McFarland

  • Stock solutions of this compound and the antibiotic of interest

  • Multichannel pipette

  • Incubator (35°C)

  • Microplate reader

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of this compound and the antibiotic in MHB in separate tubes. The concentration range should typically span from 1/8 to 4 times the Minimum Inhibitory Concentration (MIC) of each drug.

  • Plate Setup:

    • Dispense 50 µL of MHB into each well of a 96-well plate.

    • Add 50 µL of the Ambroxol dilutions horizontally across the plate (e.g., rows B-H).

    • Add 50 µL of the antibiotic dilutions vertically down the plate (e.g., columns 2-11).

    • This creates a checkerboard of varying drug concentrations.

    • Row A should contain only antibiotic dilutions (Ambroxol control), and column 1 should contain only Ambroxol dilutions (antibiotic control). Well H12 serves as a growth control (no drugs).

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the bacterial inoculum to each well.

  • Incubation:

    • Incubate the plate at 35°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by visual inspection of turbidity or by using a microplate reader. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination showing no growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpretation:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_analysis Analysis prep_amb Serial Dilutions of Ambroxol add_amb Add Ambroxol (Rows) prep_amb->add_amb prep_abx Serial Dilutions of Antibiotic add_abx Add Antibiotic (Columns) prep_abx->add_abx prep_bac Bacterial Inoculum (0.5 McFarland) add_bac Add Bacterial Inoculum prep_bac->add_bac disp_mhb Dispense MHB disp_mhb->add_amb disp_mhb->add_abx add_amb->add_bac add_abx->add_bac incubate Incubate (18-24h, 35°C) add_bac->incubate read_mic Determine MIC incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret

Checkerboard Assay Workflow

Protocol 2: In Vivo Evaluation of Anti-inflammatory Effects in a Murine Model of Acute Lung Injury

This protocol describes the induction of acute lung injury (ALI) in mice using lipopolysaccharide (LPS) to assess the anti-inflammatory effects of Ambroxol in combination with another therapeutic agent.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and the combination drug

  • Anesthesia (e.g., ketamine/xylazine)

  • Intratracheal instillation device

  • Phosphate-buffered saline (PBS)

  • ELISA kits for TNF-α and IL-6

  • Materials for bronchoalveolar lavage (BAL)

Procedure:

  • Animal Groups:

    • Group 1: Control (saline instillation + vehicle treatment)

    • Group 2: LPS + vehicle treatment

    • Group 3: LPS + Ambroxol treatment

    • Group 4: LPS + Combination drug treatment

    • Group 5: LPS + Ambroxol and combination drug treatment

  • Induction of ALI:

    • Anesthetize mice via intraperitoneal injection.

    • Intratracheally instill LPS (e.g., 5 mg/kg) in a small volume of sterile saline (e.g., 50 µL). Control animals receive saline only.

  • Drug Administration:

    • Administer Ambroxol and/or the combination drug at predetermined doses and routes (e.g., intraperitoneal, oral gavage) at a specified time point relative to LPS instillation (e.g., 1 hour before or after).

  • Sample Collection (24-48 hours post-LPS):

    • Euthanize mice and perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of PBS (e.g., 3 x 0.5 mL) through a tracheal cannula.

  • Analysis of BAL Fluid:

    • Centrifuge the BAL fluid to pellet the cells.

    • Use the supernatant to measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

    • The cell pellet can be used for differential cell counts to assess neutrophil infiltration.

  • Data Analysis:

    • Compare the cytokine levels and cell counts between the different treatment groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in inflammatory markers in the combination therapy group compared to single-drug groups indicates a synergistic or additive anti-inflammatory effect.

cluster_induction ALI Induction cluster_treatment Treatment cluster_sampling Sampling (24-48h) cluster_analysis Analysis anesthetize Anesthetize Mice instill_lps Intratracheal LPS Instillation anesthetize->instill_lps admin_amb Administer Ambroxol instill_lps->admin_amb Group 3 admin_combo Administer Combination Drug instill_lps->admin_combo Group 4 admin_both Administer Both instill_lps->admin_both Group 5 admin_vehicle Administer Vehicle instill_lps->admin_vehicle Group 2 euthanize Euthanize Mice admin_amb->euthanize admin_combo->euthanize admin_both->euthanize admin_vehicle->euthanize perform_bal Perform BAL euthanize->perform_bal measure_cytokines Measure Cytokines (TNF-α, IL-6) via ELISA perform_bal->measure_cytokines cell_count Differential Cell Count perform_bal->cell_count stat_analysis Statistical Analysis measure_cytokines->stat_analysis cell_count->stat_analysis cluster_cell_culture Cell Culture cluster_experiment Experiment cluster_analysis Analysis culture_cells Culture Human Bronchial Epithelial Cells (ALI) acclimatize Acclimatize on Microscope culture_cells->acclimatize record_baseline Record Baseline CBF acclimatize->record_baseline add_drugs Add Ambroxol and/or Bronchodilator record_baseline->add_drugs record_post Record CBF at Time Points add_drugs->record_post analyze_videos Analyze Videos with CBF Software record_post->analyze_videos calculate_mean Calculate Mean CBF analyze_videos->calculate_mean compare_groups Compare Treatment Groups calculate_mean->compare_groups cluster_stimuli Inflammatory Stimuli (e.g., LPS, Pathogens) cluster_ambroxol Ambroxol Action cluster_pathway Cellular Signaling cluster_response Cellular Response stimuli LPS / Pathogens nf_kb NF-κB Pathway stimuli->nf_kb mapk MAPK Pathway stimuli->mapk ambroxol Ambroxol ambroxol->nf_kb Inhibits ambroxol->mapk Inhibits cilia_ca Ca²⁺ Signaling (Cilia) ambroxol->cilia_ca Modulates pneumocytes Type II Pneumocytes ambroxol->pneumocytes Stimulates mucus Mucus Viscosity ambroxol->mucus Decreases cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->cytokines mapk->cytokines cbf Ciliary Beat Frequency cilia_ca->cbf Increases surfactant Surfactant Production pneumocytes->surfactant Increases

References

Troubleshooting & Optimization

Technical Support Center: Ambroxol Hydrochloride in Parkinson's Disease Dementia (PDD) Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ambroxol (B1667023) hydrochloride in the context of Parkinson's disease dementia (PDD) clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Ambroxol hydrochloride in Parkinson's disease dementia?

This compound, a commonly used mucolytic, is being investigated as a potential disease-modifying therapy for Parkinson's disease and its associated dementia.[1][2][3] Its primary proposed mechanism of action is as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase).[3][4][5] Mutations in the GBA1 gene, which encodes for GCase, are a significant genetic risk factor for Parkinson's disease.[3][6] These mutations can lead to reduced GCase activity, which is thought to impair the clearance of α-synuclein, a protein that aggregates in the brains of individuals with Parkinson's disease.[3][7] Ambroxol is believed to stabilize the GCase enzyme, increasing its activity and thereby enhancing the clearance of α-synuclein.[3][4][7]

Q2: What are the typical dosages of this compound used in PDD clinical trials?

Several Phase II clinical trials have investigated a range of oral dosages for this compound in patients with Parkinson's disease or PDD. The selection of a specific dosage often depends on the trial's phase, primary endpoints, and the patient population (e.g., presence of GBA1 mutations). Common daily dosages that have been studied include:

  • Low Dose: 525 mg/day[8][9]

  • High Dose: 1050 mg/day, 1.2 g/day , and up to 1800 mg/day[6][8][9][10]

Some trials have employed a dose titration schedule to improve tolerability.[11][12]

Q3: What are the primary and secondary outcome measures in these clinical trials?

The primary and secondary outcome measures in clinical trials of Ambroxol for PDD are designed to assess its safety, tolerability, and efficacy.

  • Primary Outcomes: These often include cognitive assessments such as the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) and global clinical impressions of change, like the Clinician's Global Impression of Change (CGIC).[8][9][13] Motor function is also a key primary outcome in some studies, measured by scales like the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) part III.[6]

  • Secondary Outcomes: A broader range of assessments fall under secondary outcomes, including non-motor symptoms, quality of life questionnaires, and various biomarkers.[6] Key biomarkers include GCase activity in lymphocytes and cerebrospinal fluid (CSF), levels of α-synuclein, and markers of neurodegeneration such as glial fibrillary acidic protein (GFAP).[1][7][14][15] Neuroimaging techniques like MRI are also used to track disease progression.[6][15]

Q4: Has Ambroxol demonstrated efficacy in clinical trials for PDD?

Phase II trials have shown that Ambroxol is generally safe and well-tolerated in patients with PDD.[1][8][14] The drug has demonstrated target engagement, meaning it successfully crosses the blood-brain barrier and increases GCase activity.[8][9] However, these trials have not consistently met their primary cognitive or motor endpoints.[1][9][16] Some studies have reported promising signals, such as the stabilization of psychiatric symptoms and a reduction in the neurodegenerative biomarker GFAP in the treatment group compared to placebo.[2][4][14] Notably, some evidence suggests that patients with GBA1 mutations may show a better response to treatment.[4][16] Further larger-scale studies are needed to confirm the clinical efficacy of Ambroxol in PDD.[1]

Troubleshooting Guides

Issue 1: Managing Gastrointestinal Adverse Events

  • Problem: Patients administered higher doses of this compound may experience gastrointestinal side effects, such as nausea.[8][17]

  • Troubleshooting Steps:

    • Dose Titration: Implement a gradual dose escalation schedule at the beginning of the trial to allow patients to acclimate to the medication.[11][12]

    • Administration with Food: Advise patients to take Ambroxol with meals to potentially reduce gastric irritation.

    • Dose Adjustment: If gastrointestinal issues persist and are significant, consider a protocol-defined dose reduction to the highest tolerated dose.[11]

    • Symptomatic Treatment: For mild symptoms, consider the use of anti-nausea medications as permitted by the study protocol.

Issue 2: High Placebo Response and Variability in Cognitive Data

  • Problem: Clinical trials in neurodegenerative diseases often face challenges with high placebo response rates and significant variability in cognitive and motor outcomes, which can mask potential treatment effects.

  • Troubleshooting Steps:

    • Strict Patient Selection: Implement rigorous inclusion and exclusion criteria to ensure a more homogenous patient population. Consider stratifying randomization based on disease severity or genetic status (GBA1 mutation carriers vs. non-carriers).[16]

    • Standardized Rater Training: Ensure all clinical raters are thoroughly trained and calibrated on the assessment scales (e.g., ADAS-Cog, MDS-UPDRS) to minimize inter-rater variability.

    • Objective Biomarkers: Utilize objective biomarkers (e.g., CSF GCase activity, GFAP, neuroimaging) as secondary or exploratory endpoints to provide more direct evidence of target engagement and potential neuroprotective effects, which may be less susceptible to placebo effects.[6][15]

Issue 3: Lack of Significant Improvement in Primary Cognitive Endpoints

  • Problem: A phase II trial may show target engagement (e.g., increased GCase activity) but fail to demonstrate a statistically significant improvement in the primary cognitive outcomes.[9][16]

  • Troubleshooting Steps:

    • Subgroup Analysis: Conduct pre-specified subgroup analyses to explore if there is a differential treatment effect in certain populations, such as patients with GBA1 mutations.[16]

    • Biomarker Correlation: Analyze the correlation between changes in biomarkers (e.g., GCase activity, α-synuclein, GFAP) and clinical outcomes to support the biological plausibility of the drug's mechanism of action.

    • Review of Trial Duration and Endpoints: For future trials, consider if a longer treatment duration is needed to observe cognitive benefits. Also, evaluate if the chosen primary endpoint is the most sensitive to change for the specific patient population and disease stage.

    • Focus on Disease Modification: Emphasize secondary and exploratory endpoints that may indicate disease modification, such as changes in neurodegenerative biomarkers or rates of disease progression, to inform the design of subsequent phase III trials.[1][4]

Data Presentation

Table 1: Summary of Dosages in this compound Clinical Trials for Parkinson's Disease and PDD

Trial Identifier/Study Name Dosage(s) Investigated Patient Population Trial Duration
NCT02914366525 mg/day, 1050 mg/dayParkinson's Disease Dementia52 weeks
AMBITIOUS (NCT05287503)1.2 g/day Parkinson's Disease with GBA mutation52 weeks
GREAT (NCT05830396)1800 mg/dayParkinson's Disease with GBA mutation48 weeks
ISRCTN Registry1260 mg/dayParkinson's Disease104 weeks

Table 2: Key Biomarker Findings from a Phase II PDD Trial

Biomarker Ambroxol High-Dose Group Placebo Group Significance
Plasma Ambroxol Concentration (µM) Mean (SD): 7.48 (3.17)Not ApplicableDemonstrates drug absorption
CSF Ambroxol Concentration (µM) Mean (SD): 0.73 (0.07)Not ApplicableConfirms blood-brain barrier penetration
Lymphocyte GCase Activity (nmol/h/mg) Higher at week 26 (Mean: 12.45)Lower at week 26 (Mean: 8.50)P = .05, indicating target engagement
Plasma GFAP Stable over 52 weeksIncreased over 52 weeksSuggests potential neuroprotective effect

Data synthesized from NCT02914366 trial results.[8][13]

Experimental Protocols

Protocol 1: Assessment of GCase Activity in Lymphocytes

  • Blood Collection: Collect whole blood samples from participants in EDTA-containing tubes at baseline and specified follow-up time points.

  • Lymphocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs), which include lymphocytes, using Ficoll-Paque density gradient centrifugation.

  • Cell Lysis: Lyse the isolated lymphocytes using a suitable buffer (e.g., containing Triton X-100 and sodium taurocholate) to release cellular proteins, including GCase.

  • Protein Quantification: Determine the total protein concentration in the lysate using a standard method, such as the bicinchoninic acid (BCA) assay, for normalization.

  • GCase Activity Assay:

    • Incubate a known amount of protein lysate with a fluorogenic GCase substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

    • The reaction should be carried out in a buffer at the optimal pH for GCase activity (e.g., citrate/phosphate buffer, pH 5.4).

    • To inhibit the activity of non-lysosomal β-glucosidases, include a specific inhibitor like conduritol-B-epoxide (CBE) in a parallel set of reactions.

    • Stop the reaction after a defined incubation period by adding a high pH stop buffer (e.g., glycine-NaOH).

    • Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer.

  • Data Analysis: Calculate the GCase activity as the amount of 4-MU produced per unit of time per milligram of total protein (e.g., nmol/h/mg).

Mandatory Visualizations

Ambroxol_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Neuron cluster_Lysosome Lysosome Ambroxol_oral Oral Ambroxol Administration Ambroxol_intracellular Ambroxol Ambroxol_oral->Ambroxol_intracellular Crosses Blood- Brain Barrier GCase_misfolded Misfolded GCase GCase_stabilized Stabilized GCase GCase_misfolded->GCase_stabilized Stabilization Reduced GCase\nActivity Reduced GCase Activity GCase_misfolded->Reduced GCase\nActivity GCase_active Active GCase GCase_stabilized->GCase_active Increased Activity alpha_syn α-synuclein Aggregates GCase_active->alpha_syn Enhances Degradation clearance α-synuclein Clearance alpha_syn->clearance Reduced Neuronal\nDamage Reduced Neuronal Damage clearance->Reduced Neuronal\nDamage Ambroxol_intracellular->GCase_misfolded Acts as a chaperone Reduced GCase\nActivity->alpha_syn Leads to Aggregation

Caption: Proposed mechanism of Ambroxol in enhancing GCase activity and α-synuclein clearance.

Clinical_Trial_Workflow cluster_Screening Screening & Enrollment cluster_Randomization Randomization & Treatment cluster_FollowUp Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessments (Cognitive, Motor, Biomarkers) Informed_Consent->Baseline_Assessment Randomization Randomization (1:1:1) Baseline_Assessment->Randomization Ambroxol_High Ambroxol High Dose Randomization->Ambroxol_High Ambroxol_Low Ambroxol Low Dose Randomization->Ambroxol_Low Placebo Placebo Randomization->Placebo Follow_Up_Visits Follow-up Visits (e.g., Weeks 12, 26, 52) Ambroxol_High->Follow_Up_Visits Ambroxol_Low->Follow_Up_Visits Placebo->Follow_Up_Visits Data_Collection Data Collection (Safety, Efficacy, Biomarkers) Follow_Up_Visits->Data_Collection Final_Analysis Final Data Analysis Data_Collection->Final_Analysis

Caption: General workflow for a randomized, placebo-controlled clinical trial of Ambroxol.

References

Improving the yield and purity of Ambroxol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Ambroxol (B1667023) hydrochloride synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Ambroxol hydrochloride.

Question: My final yield of this compound is lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yield in this compound synthesis can stem from several factors throughout the process. Here are some common causes and troubleshooting steps:

  • Incomplete Condensation Reaction: The initial formation of the Schiff base between 2-amino-3,5-dibromobenzaldehyde (B195418) and trans-4-aminocyclohexanol (B47343) is critical. Ensure the reaction goes to completion by:

    • Monitoring the reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials.[1]

    • Optimizing reaction time and temperature: Refluxing in methanol (B129727) for 3 to 8 hours at 60-65°C is a common condition.[1] Insufficient time or temperature may lead to an incomplete reaction.

  • Inefficient Reduction: The reduction of the Schiff base to Ambroxol is a key step.

    • Choice of reducing agent: Sodium borohydride (B1222165) is a commonly used reducing agent.[1] The amount and addition rate can influence the reaction's success.

    • Temperature control: The reduction is typically carried out at a lower temperature (e.g., cooling to 30-40°C before adding the reducing agent) to control the reaction rate and minimize side reactions.[1]

  • Losses during Workup and Purification: Significant product loss can occur during extraction, washing, and crystallization steps.

    • pH adjustment for precipitation: Carefully adjust the pH to 1-2 with hydrochloric acid to ensure complete precipitation of the hydrochloride salt.[1]

    • Crystallization conditions: Allow sufficient time for crystallization at a low temperature (e.g., 0-5°C for 4-8 hours) to maximize the recovery of the product.[1]

    • Recrystallization solvent: Using an appropriate solvent system for recrystallization, such as a methanol-water mixture, is crucial for obtaining high purity without significant loss of yield.[1]

Question: The purity of my this compound is below 99.5%. How can I identify and reduce impurities?

Answer:

High purity is essential for pharmaceutical applications. If you are facing purity issues, consider the following:

  • Identify the Impurities:

    • Common Impurities: The European Pharmacopoeia lists several known impurities (A, B, C, D, and E).[2] These can arise from side reactions or unreacted starting materials.

    • Analytical Methods: High-Performance Liquid Chromatography (HPLC) is the standard method for identifying and quantifying impurities in this compound.

  • Strategies for Reducing Impurities:

    • Starting Material Purity: Ensure the purity of your starting materials, 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol, as impurities in these can carry through the synthesis.

    • Control of Reaction Conditions:

      • Side reactions can be minimized by carefully controlling reaction parameters such as temperature and reaction time. For instance, protecting the amino group of the starting material can prevent side reactions.[3]

      • A "one-pot" synthesis approach, where intermediates are not isolated, can sometimes reduce the chances of impurity formation during intermediate workup steps.[1]

    • Effective Purification:

      • Recrystallization: This is the most effective method for purifying crude this compound. A detailed recrystallization protocol is provided below.

      • Activated Carbon Treatment: Decolorizing the solution with activated carbon during recrystallization can remove colored impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis route for this compound?

A1: A common and effective route involves the condensation of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol to form a Schiff base, followed by in-situ reduction with a reducing agent like sodium borohydride, and finally, salt formation with hydrochloric acid to yield this compound.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis during process development, Near-Infrared (NIR) spectroscopy combined with chemometric methods can be employed.[5][6]

Q3: What are the critical parameters in the recrystallization step for achieving high purity?

A3: The critical parameters for successful recrystallization are:

  • Solvent System: A mixture of solvents, such as methanol and water, is often used to achieve the desired solubility profile (high solubility at high temperatures and low solubility at low temperatures).[1]

  • Dissolution Temperature: The crude product should be completely dissolved in the solvent at an elevated temperature (e.g., reflux).[1]

  • Cooling Rate: A slow and controlled cooling process is crucial for the formation of pure, well-defined crystals. Rapid cooling can lead to the precipitation of impurities along with the product.

  • Crystallization Time and Temperature: Allowing the solution to stand at a low temperature (e.g., 0-5°C) for a sufficient amount of time (e.g., 8 hours) maximizes the yield of pure crystals.[1]

Quantitative Data Presentation

Table 1: Comparison of different reaction conditions on the yield and purity of crude this compound.

Starting Aldehyde (10.0g)Starting Amine (g)Solvent (100ml)Reaction Time (h)Reducing AgentCrude Yield (%)Crude Purity (%)Reference
2-amino-3,5-dibromo benzaldehydetrans-4-amino hexalin (5.0g)Methanol6Sodium borohydride (2.1g)81.499.30[1]
2-amino-3,5-dibromobenzaldehydetrans-4-amino hexalin (5.0g)Methanol3Sodium borohydride (1.63g)87.599.48[1]
2-amino-3,5-dibromobenzaldehydetrans-4-amino hexalin (4.53g)Methanol8Lithium aluminum hydride (1.63g)82.899.27[1]
2-amino-3,5-dibromobenzaldehydetrans-4-amino hexalin (5.0g)Ethanol4Sodium borohydride (2.1g)84.899.35[1]
2-amino-3,5-dibromobenzaldehydetrans-4-amino hexalin (5.0g)Isopropanol5Sodium borohydride (2.1g)86.299.18[1]
2-amino-3,5-dibromobenzaldehydetrans-4-amino hexalin (6.2g)Acetone6Sodium borohydride (1.63g)85.599.37[1]

Experimental Protocols

Protocol 1: "One-Pot" Synthesis of this compound [1]

  • Condensation:

    • In a reaction flask, add 100 ml of methanol, 10.0 g (35.9 mmol) of 2-amino-3,5-dibromobenzaldehyde, and 5.0 g (43.4 mmol) of trans-4-aminocyclohexanol.

    • Heat the mixture to reflux (60-65°C) under stirring.

    • Maintain the reaction at reflux for 6 hours, monitoring for completion by TLC.

  • Reduction:

    • Cool the reaction mixture to 30-40°C.

    • Add 2.1 g (55.5 mmol) of sodium borohydride in portions.

    • Stir the mixture for 6 hours at this temperature, monitoring for completion by TLC.

  • Salification and Precipitation:

    • Cool the reaction solution to 10-20°C.

    • Under stirring, adjust the pH to 1 with hydrochloric acid solution.

    • Cool the mixture to 5-10°C and allow it to crystallize for 6 hours.

  • Isolation:

    • Filter the precipitate, wash with a small amount of cold solvent, and dry to obtain the crude this compound.

Protocol 2: Recrystallization of this compound [1]

  • Dissolution:

    • Take 10 g of crude this compound and add it to 70 ml of a 30% methanol aqueous solution.

    • Heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Decolorization:

    • Add a small amount of activated carbon to the hot solution and continue to reflux for 10-15 minutes.

  • Hot Filtration:

    • Filter the hot solution to remove the activated carbon.

  • Crystallization:

    • Cool the filtrate to 0-5°C and let it stand for 8 hours to allow for crystallization.

  • Isolation:

    • Filter the crystals, wash with a small amount of the cold recrystallization solvent, and dry to obtain the pure this compound.

Visualizations

Synthesis_Pathway A 2-amino-3,5-dibromobenzaldehyde C Schiff Base Intermediate A->C Condensation (Methanol, Reflux) B trans-4-aminocyclohexanol B->C D Ambroxol (base) C->D Reduction (Sodium Borohydride) E This compound D->E Salification (HCl)

Caption: Chemical synthesis pathway of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification start Mix Reactants: 2-amino-3,5-dibromobenzaldehyde trans-4-aminocyclohexanol Methanol reflux Reflux at 60-65°C (Monitor by TLC) start->reflux cool1 Cool to 30-40°C reflux->cool1 add_nabh4 Add Sodium Borohydride cool1->add_nabh4 react_reduce Stir at 30-40°C (Monitor by TLC) add_nabh4->react_reduce cool2 Cool to 10-20°C react_reduce->cool2 add_hcl Adjust pH to 1 with HCl cool2->add_hcl crystallize Crystallize at 5-10°C add_hcl->crystallize filter_dry_crude Filter and Dry Crude Product crystallize->filter_dry_crude dissolve Dissolve Crude Product in 30% Methanol/Water filter_dry_crude->dissolve Crude Ambroxol HCl reflux_decolorize Reflux with Activated Carbon dissolve->reflux_decolorize hot_filter Hot Filtration reflux_decolorize->hot_filter cool_crystallize Cool to 0-5°C and Crystallize hot_filter->cool_crystallize filter_dry_pure Filter and Dry Pure Product cool_crystallize->filter_dry_pure end Final Product filter_dry_pure->end Pure Ambroxol HCl

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Yield cluster_condensation Condensation Issues cluster_reduction Reduction Issues cluster_workup Workup/Purification Issues start Low Final Yield? check_condensation Check Condensation Step start->check_condensation Yes incomplete_reaction Incomplete Reaction? check_condensation->incomplete_reaction check_reduction Check Reduction Step inefficient_reduction Inefficient Reduction? check_reduction->inefficient_reduction check_workup Check Workup/Purification product_loss Significant Product Loss? check_workup->product_loss incomplete_reaction->check_reduction No increase_time Increase Reflux Time/Temp incomplete_reaction->increase_time Yes check_tlc Monitor with TLC increase_time->check_tlc inefficient_reduction->check_workup No check_reagent Verify Reducing Agent Quality/Quantity inefficient_reduction->check_reagent Yes control_temp Ensure Proper Temperature Control check_reagent->control_temp optimize_ph Optimize pH for Precipitation product_loss->optimize_ph Yes end Consult Further Resources product_loss->end No optimize_cryst Optimize Crystallization Conditions (Time, Temp, Solvent) optimize_ph->optimize_cryst

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: High-Dose Ambroxol Hydrochloride Capsule Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the formulation of high-dose Ambroxol (B1667023) hydrochloride capsules.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of high-dose Ambroxol hydrochloride capsules in a question-and-answer format.

Issue 1: Poor Powder Flowability and Capsule Weight Variation

  • Question: My this compound powder blend is exhibiting poor flow properties, leading to significant weight variation in the filled capsules. How can I improve this?

  • Answer: this compound is known for its strong cohesive properties and poor flowability.[1][2] To mitigate this, the incorporation of a glidant is highly recommended. Colloidal silicon dioxide (silica) at a concentration of around 1% of the active pharmaceutical ingredient (API) weight can significantly improve the flow properties of the powder blend.[1][2] Additionally, using a suitable diluent like lactose (B1674315) monohydrate can help to improve the overall flow of the formulation.[1][2] It is also crucial to optimize the blending process to ensure a homogenous mixture. Minimizing the number of weighing and homogenization steps can help reduce variability.[1]

Issue 2: Non-Uniform Drug Content and High Acceptance Values (AV)

  • Question: I am observing non-uniformity in the drug content of my high-dose this compound capsules, with Acceptance Values (AV) exceeding the specified limits (≤ 15.0). What are the likely causes and solutions?

  • Answer: High AV values are indicative of a non-homogeneous powder mixture and significant variation in capsule content.[1] This is often a direct consequence of the poor flow properties and cohesiveness of this compound.[1][2] To address this, in addition to using glidants and diluents as mentioned above, it is critical to optimize the formulation and manufacturing process. Modifications to the formulation, such as adjusting excipient ratios, and optimizing the blending process to ensure uniform distribution of the API are crucial steps.[1][3] For instance, a study on 75 mg and 200 mg this compound capsules found that initial batches had AV values ranging from 12.4 to 17.6, indicating non-uniformity. By optimizing the 75 mg formulation, they were able to achieve AV values between 12.4 and 14.9, meeting the specified criteria.[1][3]

Issue 3: Inadequate Dissolution Rate

  • Question: The dissolution profile of my high-dose this compound capsules is slow and does not meet the required specifications (e.g., >80% dissolution within 15 minutes). What formulation strategies can I employ to enhance dissolution?

  • Answer: While this compound is slightly soluble in water, achieving rapid dissolution, especially at high doses, can be challenging.[4] The particle size of the API can play a significant role; smaller particles generally dissolve faster.[5] The choice of excipients is also critical. While a study on optimized 75 mg capsules showed rapid dissolution with over 80% of the drug released within 15 minutes using lactose monohydrate and silica, other approaches can be considered for further enhancement.[1][3] For challenging formulations, techniques like the use of co-solvents (e.g., propylene (B89431) glycol, glycerin) in liquid-filled capsules or the preparation of nanosuspensions can significantly improve solubility and dissolution rates.[4][6][7]

Issue 4: API and Formulation Stability

  • Question: I am concerned about the stability of this compound in my high-dose capsule formulation, particularly degradation under certain storage conditions. How can I ensure the stability of the final product?

  • Answer: this compound can be susceptible to degradation, particularly through oxidation and hydrolysis under acidic or alkaline conditions.[8][9] Stability studies have shown that the physical properties and drug release profiles of this compound formulations can change over time, especially at elevated temperatures and humidity.[10] To enhance stability, consider the following:

    • Excipient Selection: Use of antioxidants and buffering agents can help prevent oxidative and pH-related degradation.[11]

    • Solubilizers with Stabilizing Effects: Propylene glycol has been shown to improve the stability of this compound solutions.[4][6]

    • Packaging: Proper packaging, such as using aluminum-PVDC blisters, can protect the capsules from environmental factors like moisture and light.[10]

    • Accelerated Stability Testing: Conduct thorough stability studies under accelerated conditions (e.g., 40°C/75% RH) to predict the shelf-life and identify potential degradation pathways.[10][12]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating high-dose this compound capsules?

A1: The main challenges stem from the physicochemical properties of this compound itself. These include:

  • Poor Flowability and Cohesiveness: This leads to difficulties in handling the powder, resulting in weight variation and non-uniform content in the capsules.[1][2]

  • Solubility: this compound is slightly soluble in water, which can pose challenges for achieving rapid dissolution, a critical parameter for bioavailability.[4][13]

  • Stability: The drug can be prone to degradation, necessitating careful selection of excipients and packaging to ensure product stability over its shelf life.[8][9][10]

Q2: What excipients are commonly used in high-dose this compound capsule formulations?

A2: Based on formulation studies, the following excipients are commonly employed:

  • Diluents: Lactose monohydrate is a frequently used diluent to increase the bulk of the formulation and improve flow.[1][2]

  • Glidants: Colloidal silicon dioxide (silica) is added to improve the flow properties of the powder blend.[1][2]

  • Solubilizers/Stabilizers: For liquid or semi-solid formulations, propylene glycol and glycerin can be used to enhance solubility and stability.[4][6]

Q3: How can I improve the bioavailability of high-dose this compound?

A3: Enhancing the dissolution rate is a key strategy to improve bioavailability. This can be achieved through various techniques, including:

  • Particle Size Reduction: Micronization of the API can increase the surface area available for dissolution.[5]

  • Solubility Enhancement Techniques: Methods such as the formation of nanosuspensions or the use of co-solvents can significantly increase the solubility of Ambroxlo hydrochloride.[7][14]

  • Sustained-Release Formulations: While the goal may not always be sustained release, the technologies used in such formulations, like the use of hydrophilic polymers, can sometimes improve overall drug exposure.[15][16]

Q4: What are the critical quality attributes to monitor during the development of high-dose this compound capsules?

A4: The following critical quality attributes should be closely monitored:

  • Content Uniformity: To ensure each capsule delivers the correct dose. This is typically assessed by determining the Acceptance Value (AV).[1][3]

  • Dissolution: To ensure the drug is released from the capsule at an appropriate rate.

  • Stability: To ensure the product maintains its quality, safety, and efficacy throughout its shelf life. This includes monitoring for degradation products.[1][10]

  • Powder Flow Properties: To ensure consistent and reproducible capsule filling.[2]

Quantitative Data Summary

The following table summarizes the impact of formulation optimization on the content uniformity of this compound capsules, as reported in a study developing 75 mg and 200 mg capsules.

Formulation StageCapsule StrengthAmbroxol Content (%)Acceptance Value (AV)Specification Met
Initial Batches75 mg & 200 mg89.1% - 92.7%12.4 - 17.6No (AV > 15.0)
Optimized Batches75 mg93.9% - 96.5%12.4 - 14.9Yes (AV ≤ 15.0)

Data sourced from a study on the product development of high-dose Ambroxol HCl capsules.[1][3]

Experimental Protocols

1. Content Uniformity Testing (Based on European Pharmacopoeia)

  • Objective: To determine the uniformity of dosage units for high-dose this compound capsules.

  • Methodology:

    • Randomly select 10 capsules from a batch.

    • Individually weigh each capsule.

    • Carefully open each capsule and remove the contents.

    • Weigh the empty capsule shell and calculate the net weight of the contents for each capsule.

    • Assay the active substance in the contents of each of the 10 capsules using a validated analytical method (e.g., HPLC-UV).

    • Calculate the individual content of the active substance in each of the 10 capsules, expressed as a percentage of the label claim.

    • Calculate the Acceptance Value (AV) using the formula specified in the European Pharmacopoeia (2.9.40). The batch complies if the AV is less than or equal to 15.0.

2. Dissolution Testing

  • Objective: To evaluate the in-vitro dissolution rate of high-dose this compound capsules.

  • Methodology:

    • Apparatus: USP Apparatus 2 (Paddle Apparatus).

    • Dissolution Medium: 900 mL of a suitable dissolution medium (e.g., pH 1.2 buffer for 2 hours, followed by pH 6.8 buffer).

    • Temperature: 37 ± 0.5 °C.

    • Paddle Speed: 50 rpm.

    • Procedure: a. Place one capsule in each dissolution vessel. b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 45, and 60 minutes). c. Replace the withdrawn volume with fresh dissolution medium. d. Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., UV-VIS spectrophotometry or HPLC-UV).

    • Acceptance Criteria: For rapid dissolution, typically >80% of the labeled amount of this compound should dissolve within a specified time (e.g., 15 or 30 minutes).[1][3]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing In-Process & Finished Product Testing cluster_troubleshooting Troubleshooting cluster_solutions Solutions API Ambroxol HCl API Characterization (Flowability, Particle Size) Excipient Excipient Selection (Diluent, Glidant) API->Excipient Blending Blending Process Optimization Excipient->Blending Encapsulation Capsule Filling Blending->Encapsulation Weight Weight Variation Encapsulation->Weight Content Content Uniformity (AV) Weight->Content PoorFlow Poor Flow Weight->PoorFlow Dissolution Dissolution Testing Content->Dissolution HighAV High AV Content->HighAV Stability Stability Studies Dissolution->Stability SlowDissolution Slow Dissolution Dissolution->SlowDissolution AddGlidant Add/Optimize Glidant PoorFlow->AddGlidant OptimizeBlending Optimize Blending HighAV->OptimizeBlending ModifyFormulation Modify Formulation HighAV->ModifyFormulation ParticleSize Control Particle Size SlowDissolution->ParticleSize

Caption: Experimental workflow for high-dose Ambroxol HCl capsule formulation and troubleshooting.

troubleshooting_logic cluster_causes Potential Causes cluster_investigation Investigation cluster_solutions Corrective Actions Problem Problem Identified: High Capsule Weight Variation / Non-Uniform Content Cause1 Poor API Flowability Problem->Cause1 Cause2 API Cohesiveness Problem->Cause2 Cause3 Inadequate Blending Problem->Cause3 Investigate1 Characterize Powder Blend (Angle of Repose, Hausner Ratio) Cause1->Investigate1 Cause2->Investigate1 Investigate2 Evaluate Blending Process (Time, Speed, Order of Addition) Cause3->Investigate2 Solution1 Incorporate/Optimize Glidant (e.g., Colloidal Silicon Dioxide) Investigate1->Solution1 Solution2 Add Suitable Diluent (e.g., Lactose Monohydrate) Investigate1->Solution2 Solution3 Optimize Blending Parameters Investigate2->Solution3 Solution4 Reduce Number of Homogenization Steps Investigate2->Solution4

Caption: Troubleshooting logic for content uniformity issues in Ambroxol HCl capsule formulation.

References

Technical Support Center: Overcoming Poor Solubility of Ambroxol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ambroxol (B1667023) hydrochloride (AMB-HCl) formulation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve challenges related to the poor solubility of AMB-HCl in drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of Ambroxol hydrochloride in common solvents?

This compound is sparingly soluble in water and slightly soluble in ethanol.[1][2][3][4] Its aqueous solubility is approximately 5 mg/mL.[1][2] The molecule's stability can be compromised in alkaline environments or under an oxygen atmosphere.[5]

Q2: How does pH influence the dissolution rate of this compound?

The dissolution rate of AMB-HCl is pH-dependent. Studies have shown that its dissolution is highest at a low pH, simulating gastric fluid, and slightly lower in neutral or mildly acidic environments corresponding to the small intestine and duodenum.[6][7] For instance, after 30 minutes, the percentage of released ambroxol was 85% at pH 1.2, 81% at pH 4.5, and 84% at pH 6.8.[7]

Q3: My this compound formulation shows a very low dissolution rate. What are the primary strategies to improve it?

Poor dissolution is a direct consequence of low solubility. The primary strategies to enhance the dissolution rate focus on increasing the effective solubility and surface area of the drug. Key techniques include:

  • Solid Dispersions: Dispersing AMB-HCl in a carrier polymer in an amorphous state can significantly increase its dissolution rate.[8]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the AMB-HCl molecule within a cyclodextrin cavity can mask its lipophilic properties and enhance aqueous solubility.[5][9]

  • Nanosuspensions: Reducing the particle size of AMB-HCl to the nanometer range increases the surface area, leading to faster dissolution as described by the Noyes-Whitney equation.[10][11]

  • Co-solvents: Using co-solvents like propylene (B89431) glycol can effectively solubilize AMB-HCl.[12][13]

Q4: I am preparing a solid dispersion of Ambroxol HCl, but it is not stable and recrystallizes. How can I prevent this?

Amorphous solid dispersions are metastable and tend to convert back to their more stable, less soluble crystalline form. To prevent recrystallization:

  • Polymer Selection: Ensure the chosen polymer has good miscibility with AMB-HCl and a high glass transition temperature (Tg) to reduce molecular mobility.

  • Drug Load: Avoid excessively high drug loading, as this increases the likelihood of recrystallization.

  • Preparation Method: The method of preparation (e.g., spray drying, solvent evaporation) can influence the homogeneity and stability of the dispersion.[14] Spray drying is often effective for creating stable amorphous dispersions.[14]

  • Storage Conditions: Store the solid dispersion under controlled temperature and humidity to prevent moisture-induced phase separation and crystallization.

Q5: Which technique is better for Ambroxol HCl: cyclodextrin complexation or nanosuspension?

The choice depends on the desired formulation characteristics and application.

  • Cyclodextrin Complexation is excellent for creating true solutions or rapidly dissolving powders for oral dosage forms. It is a relatively simple and cost-effective method.[15]

  • Nanosuspensions are beneficial for sustained-release formulations or when a liquid dosage form with a high drug load is required.[10] They can be formulated for oral, parenteral, or pulmonary delivery.[10][16]

The following diagram outlines a general workflow for selecting a suitable enhancement strategy.

G cluster_start Start: Poor AMB-HCl Solubility cluster_formulation Formulation Goal cluster_techniques Solubility Enhancement Techniques cluster_evaluation Evaluation cluster_end Outcome Start Poorly Soluble Ambroxol HCl Goal Define Desired Dosage Form & Release Profile Start->Goal SolidDisp Solid Dispersion (e.g., for Tablets/Capsules) Goal->SolidDisp Immediate Release Solid Dose Cyclo Cyclodextrin Complexation (e.g., for Fast Dissolving Powders) Goal->Cyclo Rapid Dissolution Nano Nanosuspension (e.g., for Liquid Formulations/Sustained Release) Goal->Nano Liquid/Sustained Release Eval Characterize Formulation: - Solubility - Dissolution Rate - Stability - Physical Properties SolidDisp->Eval Cyclo->Eval Nano->Eval Eval->Goal Re-evaluate/Optimize End Optimized AMB-HCl Formulation Eval->End Meets Target Profile

Caption: Workflow for selecting a solubility enhancement strategy for Ambroxol HCl.

Troubleshooting Guides

Issue: Low Encapsulation Efficiency in Nanoparticle Formulations

Low encapsulation efficiency (EE) leads to drug loss and variability. Here is a troubleshooting guide to improve the EE of AMB-HCl in nanoparticle systems.

G Start Low Encapsulation Efficiency Observed CheckDrugPolymer 1. Check Drug-Polymer Ratio Start->CheckDrugPolymer CheckSolvent 2. Evaluate Solvent System CheckDrugPolymer->CheckSolvent Ratio is optimal Result1 Decrease drug load or increase polymer concentration CheckDrugPolymer->Result1 Ratio too high CheckMethod 3. Review Homogenization/ Precipitation Parameters CheckSolvent->CheckMethod Solvents are miscible Result2 Ensure drug is fully dissolved in organic phase before emulsification. Optimize solvent miscibility. CheckSolvent->Result2 Drug precipitation occurs prematurely Result3 Increase homogenization speed/time. Optimize stirring rate during precipitation. CheckMethod->Result3 Parameters are suboptimal End Improved Encapsulation Efficiency Result1->End Result2->End Result3->End

Caption: Troubleshooting guide for low encapsulation efficiency in AMB-HCl nanoparticles.

Data & Protocols

Data Summary Tables

Table 1: Solubility of this compound in Various Solvents

SolventSolubility DescriptionApproximate Value (mg/mL)Reference
WaterSparingly soluble~5[1][2]
MethanolSoluble>5[1][3]
EthanolSlightly soluble~5[1][2]
Methylene ChloridePractically insoluble-[1][3]

Table 2: Dissolution of Ambroxol HCl Formulations under Different pH Conditions

Formulation TypepH of MediumTime (min)% Drug ReleasedReference
Immediate Release Tablet1.2 (Simulated Gastric)3085%[7]
Immediate Release Tablet4.5 (Simulated Duodenum)3081%[7]
Immediate Release Tablet6.8 (Simulated Intestine)3084%[7]
Paper Tablet (Formulation F1)6.8 (Phosphate Buffer)7797.8%[8]
Nanosuspension Gel (F4)1.2 (Simulated Gastric)480 (8h)Sustained Release[10]
Experimental Protocols
Protocol 1: Preparation of Ambroxol HCl Solid Dispersion by Spray Drying

This method aims to produce an amorphous solid dispersion of AMB-HCl to enhance its dissolution rate.

  • Solution Preparation:

    • Dissolve the selected carrier material (e.g., Eudragit L100, HPMC) in a suitable solvent such as ethanol.[14]

    • Once the carrier is fully dissolved, add the this compound raw material to the solution.[14]

    • Stir the mixture until the AMB-HCl is completely dissolved, forming a clear solution.[14]

  • Spray Drying:

    • Set the parameters of the spray dryer (e.g., inlet temperature, feed rate, atomization pressure) according to the instrument's manual and the properties of the solvent and carrier.

    • Feed the prepared solution into the spray dryer.

    • The solvent rapidly evaporates, leaving behind a fine powder of the AMB-HCl solid dispersion.

  • Collection and Storage:

    • Collect the resulting powder from the cyclone separator.

    • Store the solid dispersion in a desiccator under vacuum to prevent exposure to moisture.

Protocol 2: Preparation of Ambroxol HCl-Cyclodextrin Inclusion Complex by Kneading Method

This is a common and economical method for preparing inclusion complexes, particularly for poorly water-soluble drugs.[15][17]

  • Paste Formation:

    • Place a accurately weighed amount of β-cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin) into a mortar.

    • Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to the cyclodextrin to form a thick, uniform paste.[17]

  • Kneading:

    • Add the accurately weighed this compound to the paste in small increments.

    • Knead the mixture thoroughly with a pestle for a specified period (typically 30-60 minutes) to facilitate the inclusion of the drug molecule into the cyclodextrin cavity.[17]

  • Drying and Sieving:

    • Dry the kneaded mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.[15]

  • Characterization:

    • Confirm the formation of the inclusion complex using analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or X-ray Diffraction (XRD).

The following diagram illustrates the mechanism of cyclodextrin inclusion.

G cluster_reactants Components cluster_process Process cluster_product Result Ambroxol Ambroxol HCl (Lipophilic) Process Complexation (e.g., Kneading) Ambroxol->Process Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Cyclodextrin->Process Complex Inclusion Complex (Enhanced Solubility) Process->Complex Ambroxol_in_CD Ambroxol

Caption: Mechanism of Ambroxol HCl encapsulation in a cyclodextrin molecule.

References

Technical Support Center: Enhancing the Stability of Ambroxol Hydrochloride in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Ambroxol (B1667023) hydrochloride.

Troubleshooting Guide

This guide addresses common issues observed during the development of Ambroxol hydrochloride pharmaceutical preparations.

Issue Potential Causes Recommended Solutions
Precipitation in Liquid Formulations 1. pH Shift: The solubility of this compound is pH-dependent. A shift in pH outside the optimal range can cause precipitation. 2. Incompatible Excipients: Certain excipients may interact with this compound, leading to the formation of insoluble complexes. 3. Low Temperature: Solubility may decrease at lower storage temperatures.1. Maintain Optimal pH: Ensure the formulation is buffered within a pH range of 4.5 to 6.0. Use a suitable buffering system (e.g., citrate (B86180) buffer) to maintain a stable pH. 2. Excipient Compatibility Screening: Conduct compatibility studies with all excipients. Avoid using polyvinylpyrrolidone (B124986) (PVP) and magnesium stearate (B1226849), which have been shown to affect thermal stability.[1] Propylene glycol can be a suitable solubilizing and stabilizing agent.[2] 3. Solubility Enhancement: Consider the use of co-solvents or other solubility-enhancing excipients that are compatible with this compound.
Color Change (e.g., Yellowing) 1. Oxidative Degradation: this compound is susceptible to oxidation, which can lead to the formation of colored degradants.[3] 2. Light Exposure: Photodegradation can cause discoloration. 3. Incompatible Excipients: Interactions with certain excipients, such as lactose (B1674315) monohydrate, can accelerate degradation and lead to color changes.[1]1. Inert Atmosphere and Antioxidants: Manufacture and store the preparation under an inert atmosphere (e.g., nitrogen). While Ambroxol itself has antioxidant properties, consider the inclusion of antioxidants if significant oxidation is observed.[4][5] 2. Light Protection: Package the formulation in light-resistant containers (e.g., amber-colored bottles). 3. Select Compatible Excipients: Avoid excipients known to be incompatible.
Formation of Unknown Impurities/Degradants 1. Extreme pH: Both acidic and alkaline conditions can lead to significant degradation.[3] 2. High Temperature and Humidity: Elevated temperature and humidity accelerate the degradation of this compound.[1] 3. Oxidation: Exposure to oxygen can lead to the formation of oxidative degradation products.[3]1. Strict pH Control: Maintain the pH of the formulation within the optimal range of 4.5-6.0. 2. Controlled Storage Conditions: Store the product at controlled room temperature and protect from high humidity. 3. Forced Degradation Studies: Conduct forced degradation studies to identify potential degradation products and establish stability-indicating analytical methods.
Loss of Assay/Potency 1. Chemical Degradation: Hydrolysis, oxidation, and photolysis can all contribute to a loss of active pharmaceutical ingredient (API) content.[3] 2. Interaction with Excipients: Incompatible excipients can lead to the degradation of this compound.[1]1. Formulation Optimization: Optimize the formulation by controlling pH, protecting from light and oxygen, and selecting appropriate excipients. 2. Stability-Indicating Method: Use a validated stability-indicating analytical method (e.g., HPLC) to accurately quantify the amount of this compound and its degradation products over time.

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway for this compound?

This compound is susceptible to degradation under several conditions, including hydrolysis (in both acidic and alkaline environments), oxidation, and exposure to heat and light.[3][6] One identified degradation product under stress conditions is trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol.[7]

2. What is the optimal pH for maintaining the stability of this compound in oral solutions?

The recommended pH range for this compound oral solutions is between 4.5 and 6.0 to ensure stability.

3. Which excipients should be avoided in this compound formulations?

Studies have shown that polyvinylpyrrolidone (PVP) and magnesium stearate can negatively impact the thermal stability of this compound. Lactose monohydrate has also been found to contribute to faster degradation.[1]

4. Are there any recommended stabilizing excipients for liquid formulations?

Propylene glycol has been shown to improve the stability of this compound in liquid preparations.[2] Other commonly used excipients in stable formulations include sorbitol, sodium benzoate, and citric acid.[2]

5. How does temperature and humidity affect the stability of solid formulations?

This compound is sensitive to both heat and humidity.[1] For solid dosage forms, it is crucial to use appropriate packaging that protects against moisture ingress and to store the product at controlled room temperature.

Data on this compound Degradation

The following table summarizes the degradation of this compound under various stress conditions.

Stress Condition Time Standard Drug Remaining (%) Sample Formulation Remaining (%) Reference
Acid Degradation (1N HCl, Room Temp) 90 minutes58.4250.53[3]
3 daysNot ReportedNot Reported
Alkali Degradation (0.1M NaOH, Room Temp) 90 minutes70.8577.06[3]
3 daysNot ReportedNot Reported
Oxidative Degradation (H₂O₂, Room Temp) 90 minutes58.4243.42[3]
3 daysNot ReportedNot Reported
Thermal Degradation (105°C) 5 daysNot Reported89.65[7]

Experimental Protocols

Forced Degradation Studies (as per ICH Guidelines)

This protocol outlines the conditions for stress testing of this compound to identify potential degradation products and establish the stability-indicating nature of analytical methods.

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 1N Hydrochloric Acid.

    • Store the solution at room temperature for a specified period (e.g., 90 minutes, with sampling at intermediate time points).[3]

    • Neutralize the samples with an appropriate amount of 1N Sodium Hydroxide before analysis.

  • Alkaline Hydrolysis:

    • Prepare a solution of this compound in 0.1M Sodium Hydroxide.

    • Store the solution at room temperature for a specified period (e.g., 90 minutes, with sampling at intermediate time points).[3]

    • Neutralize the samples with an appropriate amount of 0.1M Hydrochloric Acid before analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature for a specified period.

    • Analyze the samples at appropriate time intervals.

  • Thermal Degradation:

    • Expose the solid drug substance or formulation to dry heat (e.g., 105°C) for a specified period (e.g., 5 days).[7]

    • Dissolve the samples in a suitable solvent for analysis.

  • Photostability Testing:

    • Expose the drug substance or formulation to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples after the exposure period.

Stability-Indicating HPLC Method

This is a general protocol for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the analysis of this compound and its degradation products.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer). A common mobile phase is acetonitrile and phosphate buffer (pH 4.5) in a ratio of 60:40 (v/v).[8]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 248 nm[8]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase or a suitable solvent to prepare a stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

  • Sample Preparation:

    • For liquid formulations, dilute an accurately measured volume of the sample with the mobile phase to a suitable concentration.

    • For solid formulations, accurately weigh and powder a number of units. Dissolve a quantity of the powder equivalent to a known amount of this compound in a suitable solvent, sonicate to ensure complete dissolution, and then dilute to the final concentration with the mobile phase. Filter the solution through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solutions.

    • Quantify the amount of this compound and any degradation products by comparing the peak areas to the calibration curve.

Visualizations

TroubleshootingWorkflow start Instability Observed (e.g., Precipitation, Color Change, Degradation) check_ph Check pH of the Formulation start->check_ph ph_in_range Is pH within 4.5 - 6.0? check_ph->ph_in_range adjust_ph Adjust pH with a Suitable Buffer System ph_in_range->adjust_ph No check_excipients Review Excipient Compatibility ph_in_range->check_excipients Yes adjust_ph->check_excipients incompatible_excipients Are Incompatible Excipients Present? (e.g., PVP, Mg Stearate, Lactose) check_excipients->incompatible_excipients replace_excipients Replace with Compatible Excipients (e.g., Propylene Glycol) incompatible_excipients->replace_excipients Yes check_storage Evaluate Storage Conditions (Light, Temperature, Oxygen) incompatible_excipients->check_storage No replace_excipients->check_storage improper_storage Is the Formulation Protected from Light, Heat, and Oxygen? check_storage->improper_storage improve_packaging Use Light-Resistant Packaging and Consider Inert Atmosphere improper_storage->improve_packaging No stable_formulation Stable Formulation Achieved improper_storage->stable_formulation Yes improve_packaging->stable_formulation

Caption: Troubleshooting workflow for this compound formulation instability.

StabilityTestingWorkflow start Start Stability Testing formulation Prepare Ambroxol HCl Formulation start->formulation forced_degradation Conduct Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) formulation->forced_degradation analytical_method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->analytical_method stability_study Set Up Long-Term & Accelerated Stability Studies (ICH Conditions) analytical_method->stability_study sampling Sample at Predetermined Time Points stability_study->sampling analysis Analyze Samples for Assay, Degradation Products, and Other Quality Attributes sampling->analysis data_evaluation Evaluate Data and Determine Shelf-Life analysis->data_evaluation end Stability Profile Established data_evaluation->end

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Refining the Purification of Crude Ambroxol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process of crude Ambroxol (B1667023) hydrochloride.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of Ambroxol hydrochloride.

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities in crude this compound can include unreacted starting materials, byproducts from the synthesis, and degradation products. Some specifically identified impurities are designated as Ambroxol EP Impurity A, B, C, D, and E.[][2][3][4][5] Impurity B is frequently mentioned as a key impurity to be controlled during purification.[6][7]

Q2: My final product has a low yield after recrystallization. What are the possible causes and solutions?

A2: Low yield is a common issue in recrystallization and can be attributed to several factors:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.[8][9][10]

    • Solution: Use the minimum amount of near-boiling solvent required to fully dissolve the crude this compound.[8] If too much solvent has been added, the volume can be reduced by evaporation before cooling.[9]

  • Premature Crystallization: If the solution cools too quickly or is disturbed during filtration of insoluble impurities (like activated carbon), the product may crystallize prematurely and be lost.

    • Solution: Ensure the filtration of the hot solution is performed quickly using pre-heated glassware to prevent cooling and crystallization.

  • Inappropriate Solvent Choice: The chosen solvent may have a high solubility for this compound even at low temperatures.

    • Solution: Select a solvent system where this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Common systems include water, ethanol-water mixtures, and methanol-water mixtures.[11][12]

  • Incomplete Crystallization: Insufficient cooling time or temperature can lead to incomplete precipitation of the product.

    • Solution: Allow adequate time for crystallization and consider cooling to a lower temperature (e.g., 0-5°C) to maximize yield.[12]

Q3: The purity of my recrystallized this compound is not meeting the required specifications. How can I improve it?

A3: Improving purity involves removing impurities effectively. Consider the following strategies:

  • Activated Carbon Treatment: Colored impurities and some organic impurities can be removed by treating the hot solution with activated carbon.[6][11]

    • Protocol: Add a small amount of activated carbon (e.g., 1-5% w/w of the crude product) to the hot solution and stir for a short period (e.g., 10-30 minutes) before filtering.[6]

  • Controlled Cooling (Gradient Cooling): Rapid cooling can trap impurities within the crystal lattice. A slower, controlled cooling process allows for the formation of purer crystals.[6][7]

    • Protocol: A gradient cooling method, where the solution is cooled in stages to specific temperatures and held for a certain duration, can significantly improve purity.[6][7] For example, cooling to 55-60°C, holding, then cooling further to 45-48°C before final cooling.[6][7]

  • Seeding: Adding seed crystals of pure this compound at the appropriate temperature can promote the growth of desired, pure crystals.[6][11]

  • pH Adjustment: The pH of the solution can influence the solubility of impurities. Adjusting the pH before crystallization may help in selectively precipitating the desired product. A pH range of 1.2-1.6 has been noted in some purification processes.[13]

  • Solvent System Optimization: Experiment with different solvent systems. For instance, using an aqueous solvent with gradient cooling has been shown to reduce certain impurities to below 0.005% and achieve a product purity of 99.9%.[6]

Q4: The this compound "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that specific solvent system, forming a liquid phase instead of solid crystals.[10]

  • Solutions:

    • Reheat the solution to dissolve the oil and add a small amount of additional solvent to decrease the supersaturation level. Then, allow it to cool more slowly.[9][10]

    • Scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization.[9]

    • Adding a seed crystal can provide a nucleation site for crystal growth.[10]

Q5: How can I improve the crystal quality and particle size of this compound?

A5: Crystal quality and particle size are important for formulation and processing.

  • Spherical Crystallization: Techniques like spherical agglomeration can be employed to produce spherical crystals with good flow properties, which are beneficial for direct compression tableting.[14][15]

  • Controlled Stirring: The stirring speed during crystallization can affect crystal size and agglomeration. A lower stirring speed (e.g., 15 r/min) during crystal growth has been used in some protocols.[6][7]

  • Slow Cooling: As mentioned for purity, slow and controlled cooling generally leads to larger and more well-defined crystals.[16]

Data Presentation

Table 1: Recrystallization Parameters for this compound Purification

ParameterMethod 1Method 2Method 3
Solvent System WaterEthanol (B145695)/Water (1:1)Acetone
Crude Ambroxol HCl : Solvent Ratio 1 : 10.4 (w/v)[6]1 : 6 (w/v)[11]1 : 6 (w/v)[13]
Dissolution Temperature 70-75°C[6]Reflux Temperature[11]25-30°C[13]
Decolorization Activated Carbon at 70-75°C[6]Activated Carbon at reflux[11]Not specified
Crystallization Temperature Profile Gradient cooling to 55-60°C, then 45-48°C, then 10°C[6]Cool to -5 to 0°C[11]18-22°C[13]
Seeding Yes, at 45-48°C[6]Not specifiedNot specified
Final Purity > 99.9%[6][7]> 99.2%[11]> 99.8%[13]
Yield Not specified> 96%[11]Not specified

Experimental Protocols

Protocol 1: Purification of this compound by Gradient Cooling Crystallization from Water

This protocol is based on a method designed to achieve high purity.[6][7]

  • Dissolution: In a suitable reaction vessel, add crude this compound and water in a 1:10.4 (w/v) ratio. Heat the mixture to 70-75°C with stirring until the crude product is completely dissolved.

  • Decolorization: To the hot solution, add activated carbon (approximately 1-2% of the crude product weight). Maintain the temperature at 70-75°C and stir for 20-30 minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated filter to remove the activated carbon and any other insoluble impurities. Collect the clear filtrate.

  • First Cooling Stage: Cool the filtrate to 55-60°C and maintain this temperature while stirring.

  • Seeding and Crystal Growth: Continue cooling the solution to 45-48°C. Reduce the stirring speed to approximately 15 r/min and add seed crystals of pure this compound (around 2% of the initial crude product weight). Maintain these conditions for 1 hour to allow for crystal growth.

  • Final Crystallization: Slowly cool the suspension to 20-25°C and hold for 20 minutes, then continue to cool to 10°C over 1.5 hours to complete the crystallization.

  • Isolation and Drying: Collect the crystals by filtration and wash them with a small amount of cold water. Dry the purified this compound under vacuum.

Protocol 2: Purification by Recrystallization from a Mixed Solvent System (Ethanol-Water)

This protocol is a more general recrystallization method.[11]

  • Dissolution: In a reaction vessel, add 500 kg of crude this compound to a mixed solvent of 1500 kg of ethanol and 1500 kg of water. Heat the mixture to reflux temperature with stirring until the solid is completely dissolved.

  • Decolorization: Add 20 kg of activated carbon to the boiling solution and continue to stir at reflux for a specified time.

  • Hot Filtration: Filter the hot solution to remove the activated carbon.

  • Crystallization: Cool the filtrate to -5°C to 0°C and allow the crystals to grow for 3 hours.

  • Isolation: Filter the resulting slurry to collect the this compound crystals.

  • Drying: Dry the purified product. This method reports a purity of over 99.2% and a yield of over 96%.[11]

Visualizations

experimental_workflow cluster_dissolution Dissolution & Decolorization cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Ambroxol HCl + Solvent dissolve Heat and Stir to Dissolve start->dissolve decolorize Add Activated Carbon dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Controlled Cooling of Filtrate hot_filter->cool seed Add Seed Crystals (Optional) cool->seed grow Crystal Growth seed->grow filter Filtration grow->filter wash Wash with Cold Solvent filter->wash dry Drying wash->dry end Pure Ambroxol HCl dry->end

Caption: General workflow for the purification of this compound.

troubleshooting_workflow start Low Purity Issue check_cooling Was cooling slow and controlled? start->check_cooling check_decolorization Was activated carbon used? check_cooling->check_decolorization Yes slow_cooling Implement Gradient Cooling check_cooling->slow_cooling No check_solvent Is the solvent system optimal? check_decolorization->check_solvent Yes add_carbon Incorporate Activated Carbon Step check_decolorization->add_carbon No optimize_solvent Test Alternative Solvents (e.g., water, mixed solvents) check_solvent->optimize_solvent No end Improved Purity check_solvent->end Yes slow_cooling->end add_carbon->end optimize_solvent->end

Caption: Troubleshooting decision tree for low purity issues.

References

Mitigating interferences in the analytical quantification of Ambroxol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals mitigate interferences in the analytical quantification of Ambroxol (B1667023) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the analysis of Ambroxol hydrochloride?

The most common sources of interference include:

  • Pharmaceutical Excipients: In liquid oral formulations like syrups, preservatives such as methylparaben, propylparaben (B1679720), and benzoic acid are frequently used and can interfere with the analysis.[1][2][3][4] Other excipients in tablet matrices can also pose a challenge, though many methods report no significant interference from them.[5][6]

  • Other Active Pharmaceutical Ingredients (APIs): Ambroxol is often formulated in combination with other drugs like Cetirizine, Guaifenesin, or Levocetirizine.[5][7][8] These compounds can interfere if not properly separated.

  • Degradation Products: this compound can degrade under stress conditions such as acid or alkali hydrolysis, oxidation, and heat.[7][9][10][11] These degradation products may have similar properties to the parent drug, causing interference.

  • Biological Matrix Components: When quantifying Ambroxol in biological samples like human plasma, endogenous substances can cause matrix effects, impacting the accuracy and precision of the analysis.[12]

Q2: Which analytical technique is most recommended for quantifying Ambroxol in the presence of potential interferents?

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely adopted technique for the separation and quantification of this compound in complex mixtures.[13] HPLC, particularly Reverse-Phase HPLC (RP-HPLC), offers high resolving power to separate Ambroxol from excipients, other APIs, and degradation products, ensuring specificity and accuracy.[1][2][3][8] Methods using a photodiode array (PDA) detector are particularly useful as they can assess peak purity.[14]

Q3: Can UV-Vis Spectrophotometry be used for Ambroxol quantification if interferences are suspected?

While UV-Vis spectrophotometry is simpler, it is more susceptible to spectral interference from excipients and other APIs.[15] However, techniques like dual-wavelength spectrophotometry or ratio derivative spectroscopy can be employed.[16][17] These methods can help to nullify the effect of interfering substances by measuring absorbance at multiple wavelengths where the interference is constant or minimal.[16]

Q4: What is a forced degradation study and why is it important?

A forced degradation study exposes the drug substance to stress conditions like acid, base, oxidation, heat, and light to produce its degradation products.[7][9][11] This study is critical for developing a "stability-indicating" analytical method. Its purpose is to demonstrate that the analytical method can accurately measure the active ingredient without interference from any degradants that may form during the product's shelf life.[2][18]

Troubleshooting Guide

Issue 1: My HPLC chromatogram shows overlapping or co-eluting peaks with Ambroxol in a syrup formulation containing parabens.

  • Cause: The chromatographic conditions are not optimized to separate Ambroxol from preservatives like methylparaben and propylparaben.

  • Solution: Adjust the HPLC method parameters. A gradient elution method is often effective. For example, a method using an Inertsil C8 column with a mobile phase gradient of 0.1% trifluoroacetic acid (Solvent A) and an acetonitrile (B52724)/Solvent A mixture (Solvent B) has been shown to successfully separate Ambroxol from methylparaben and propylparaben.[1][2] Modifying the mobile phase composition, pH, or changing the column (e.g., to a C18) can also improve resolution.[13]

Issue 2: I am using a UV-Vis spectrophotometric method and the results for my tablet formulation are inconsistent and higher than expected.

  • Cause: One or more excipients in the tablet formulation may have significant absorbance at the analytical wavelength used for Ambroxol (e.g., 243-250 nm), causing positive interference.[5][6]

  • Solution:

    • Confirm Interference: Prepare a "placebo" sample containing all excipients but no Ambroxol. Scan this placebo across the UV spectrum to see if it absorbs at your analytical wavelength.

    • Mitigate Interference: If interference is confirmed, employ a method like dual-wavelength spectrophotometry. This involves selecting two wavelengths where the interfering component shows the same absorbance, while the analyte of interest (Ambroxol) has a significant difference in absorbance.[16] Alternatively, derivative spectroscopy can help resolve overlapping spectra.[17]

Issue 3: My bioanalytical method for Ambroxol in plasma shows poor recovery and high variability.

  • Cause: This is likely due to "matrix effects" from endogenous components in the plasma that suppress or enhance the ionization of Ambroxol in the mass spectrometer or interfere with its detection.[12]

  • Solution:

    • Optimize Sample Preparation: A simple protein precipitation is often used, but if matrix effects persist, a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to achieve a cleaner sample extract.

    • Use a Stable Isotope-Labeled Internal Standard (IS): The ideal way to compensate for matrix effects is to use a stable isotope-labeled version of Ambroxol as the internal standard. If unavailable, use a structural analog that co-elutes and experiences similar matrix effects.

    • Modify Chromatography: Adjusting the HPLC method to better separate Ambroxol from the interfering matrix components can also mitigate the issue.

Issue 4: How can I be sure my analytical method is specific for Ambroxol and free from all potential interferences?

  • Cause: Inadequate method validation can lead to the adoption of a non-specific method.

  • Solution: Perform a thorough method validation according to ICH guidelines.[2] The "specificity" experiment is crucial. This involves:

    • Analyzing Placebo: Injecting a solution of the formulation's placebo to ensure no peaks appear at the retention time of Ambroxol.[14]

    • Forced Degradation Study: Stress the drug under acid, base, oxidative, thermal, and photolytic conditions. Analyze the stressed samples to prove that the degradation product peaks are well-resolved from the Ambroxol peak.[7][18]

    • Peak Purity Analysis: If using a PDA detector, perform peak purity analysis to confirm the spectral homogeneity of the Ambroxol peak in the presence of degradants and excipients.[14]

Experimental Protocols

Protocol 1: HPLC Method for Separation of Ambroxol from Preservatives

This protocol is adapted from a validated method for separating this compound from methylparaben and propylparaben in an oral liquid formulation.[1][2]

  • Chromatographic System: HPLC with a PDA detector.

  • Column: Inertsil C8 (250 x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid in water.[2]

    • Solvent B: A mixture of Solvent A and acetonitrile (76:24 v/v).[2]

  • Gradient Program: A gradient elution may be required to achieve optimal separation. Note: Specific gradient details should be optimized in the laboratory.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 245 nm.[1]

  • Sample Preparation (Syrup):

    • Accurately measure 5 mL of the syrup into a 50 mL volumetric flask.

    • Add 30 mL of diluent (e.g., a 50:50 mixture of water and methanol) and shake for 10 minutes.[2]

    • Dilute to volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm filter before injection.

Protocol 2: Forced Degradation Study (Acid Hydrolysis)

This protocol outlines a general procedure for acid-induced degradation.[7][9][10]

  • Prepare Acid Solution: Prepare a 0.1 N or 1 N solution of Hydrochloric Acid (HCl).[7][9]

  • Prepare Drug Solution: Accurately weigh and dissolve this compound in methanol (B129727) to achieve a concentration of 1 mg/mL.[9]

  • Induce Degradation: Dilute an aliquot of the drug solution with the HCl solution to a final concentration of 100 µg/mL.[9] This mixture can be left at room temperature or heated (e.g., 60°C) for a defined period (e.g., 10 minutes to 6 hours).[7][9][18]

  • Neutralization: After the specified time, cool the solution to room temperature and carefully neutralize it with an equivalent concentration of Sodium Hydroxide (NaOH).

  • Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration and analyze using your developed HPLC method.

  • Evaluation: Compare the chromatogram of the degraded sample with that of an undegraded standard. Ensure that any degradation peaks are well-resolved from the parent Ambroxol peak.

Data Presentation

Table 1: Summary of Validated HPLC Methods for Ambroxol Quantification

Interferent(s) MitigatedColumnMobile PhaseFlow RateDetectionReference
Methylparaben, Propylparaben, Degradation ProductsInertsil C8 (250x4.6mm, 5µm)Gradient: A) 0.1% TFA in H₂O, B) A:ACN (76:24)1.0 mL/min245 nm (PDA)[1][2]
Cetirizine HCl, Tablet ExcipientsC18 ColumnMethanol:Acetonitrile:Water (40:40:20)-229 nm[5]
Benzoic Acid, Degradation ProductsSymmetry Shield RP8 (250x4.6mm, 5µm)Methanol:(8.5 mM H₃PO₄/TEA, pH 2.8) (40:60)1.0 mL/min247 nm[3]
Levocetirizine, Degradation ProductsC18 Column0.1N HCl:ACN (pH adjusted)--[7]
Guaifenesin, Oxidative DegradateC18 ColumnWater:Methanol (80:20, with 1% TEA, pH 2.9)1.5 mL/min220 nm

ACN: Acetonitrile, TEA: Triethylamine, TFA: Trifluoroacetic acid

Table 2: Summary of UV-Vis Spectrophotometric Methods

Method TypeWavelength(s)Interferent(s) MitigatedReference
Simultaneous Equation246 nm (Ambroxol), 298 nm (Olopatadine)Olopatadine HCl[19]
Dual WavelengthΔA at 253.2-258.5 nm (Ambroxol) & 301.2-314 nm (Desloratadine)Desloratadine HCl[16]
Ratio Spectra Derivative / PLSSpectral region analysisDoxofylline, Tablet Excipients[17]

ΔA: Difference in Absorbance, PLS: Partial Least Squares

Visualizations

TroubleshootingWorkflow start Start: Interference Suspected (e.g., poor accuracy, extra peaks) identify Identify Potential Source of Interference start->identify type What is the sample matrix? identify->type pharma Pharmaceutical Formulation (Tablet, Syrup) type->pharma Pharma bio Biological Fluid (Plasma, Urine) type->bio Bioanalytical check_excipients Analyze Placebo / Individual Excipients pharma->check_excipients check_api Analyze Other APIs Individually pharma->check_api check_degradation Perform Forced Degradation Study pharma->check_degradation check_matrix Evaluate Matrix Effects bio->check_matrix resolve Select Mitigation Strategy check_excipients->resolve check_api->resolve check_degradation->resolve check_matrix->resolve hplc Optimize HPLC Method (Mobile Phase, Column, Gradient) resolve->hplc uv Use Advanced UV Method (Derivative, Dual Wavelength) resolve->uv spe Improve Sample Prep (SPE, LLE) resolve->spe validate Re-validate Method for Specificity hplc->validate uv->validate spe->validate end End: Interference Mitigated validate->end

Caption: General troubleshooting workflow for analytical interference.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_optimization Method Optimization p1 Ambroxol Standard a1 Inject Samples into HPLC System p1->a1 p2 Placebo (Excipients) p2->a1 p3 Degraded Sample (Forced Degradation) p3->a1 p4 Spiked Sample (Ambroxol + Placebo) p4->a1 a2 Evaluate Chromatograms a1->a2 a3 Check for Resolution (Rs > 2) and Peak Purity a2->a3 o1 Adjust Mobile Phase (Organic Ratio, pH) a3->o1 No o2 Change Column / Flow Rate a3->o2 No v1 Validation Complete: Method is Specific a3->v1 Yes o1->a1 o2->a1

Caption: Workflow for ensuring HPLC method specificity.

InterferenceSources cluster_formulation Formulation-Related cluster_stability Stability-Related cluster_matrix Matrix-Related root Interference Sources in Ambroxol Quantification excipients Excipients root->excipients apis Other APIs root->apis degradation Degradation Products root->degradation biological Biological Components (Plasma, etc.) root->biological preservatives Preservatives (Parabens, Benzoic Acid) excipients->preservatives other_excipients Fillers, Binders, etc. excipients->other_excipients stress From Acid, Base, Oxidation, Heat, Light degradation->stress

Caption: Key sources of analytical interference.

References

Strategies to improve the bioavailability of Ambroxol hydrochloride formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the bioavailability of Ambroxol hydrochloride formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

While this compound is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and permeability, its oral bioavailability can be limited by factors such as first-pass metabolism in the liver.[1][2] Although it is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations occurring about one hour after administration, extensive first-pass metabolism can reduce its systemic availability to approximately 20%.[1]

Q2: Which advanced formulation strategies are most promising for enhancing the bioavailability of this compound?

Several advanced formulation strategies have shown promise in improving the bioavailability of this compound by either protecting the drug from first-pass metabolism, enhancing its absorption, or providing a sustained release. These include:

  • Nanoformulations: Encapsulating this compound in nanoparticles, such as nanosuspensions and solid lipid nanoparticles (SLNs), can improve its dissolution rate and potentially alter its absorption pathway.[3]

  • Lipid-Based Delivery Systems: Formulations like liposomes, niosomes, and self-nanoemulsifying drug delivery systems (SNEDDS) can enhance the solubility and absorption of this compound.

  • Mucoadhesive Formulations: These formulations are designed to adhere to the mucosal surfaces of the gastrointestinal tract, prolonging the residence time of the drug at the absorption site and potentially increasing its overall absorption.[4]

Q3: How does this compound enhance mucociliary clearance, and what are the key signaling pathways involved?

This compound improves mucociliary clearance through a multi-faceted mechanism that involves both direct effects on mucus properties and stimulation of ciliary activity. Key signaling pathways implicated in this process include:

  • Calcium (Ca²⁺) Signaling: Ambroxol stimulates an increase in intracellular calcium concentrations in ciliated airway epithelial cells.[5] This is achieved through the release of calcium from internal stores and influx via voltage-gated Ca²⁺ channels (CaV1.2).[6] The elevation in intracellular calcium enhances both the ciliary beat frequency (CBF) and ciliary bend distance (CBD), leading to more effective mucus transport.[5]

  • Extracellular Signal-Regulated Kinase (ERK) Pathway: Ambroxol has been shown to inhibit the expression of MUC5AC, a major gel-forming mucin, in airway epithelial cells by suppressing the ERK signaling pathway.[7] This leads to a reduction in mucus viscosity, making it easier to clear from the airways.

Troubleshooting Guides

Issue 1: Inconsistent in vivo pharmacokinetic data for our this compound nanoformulation.

Possible Causes and Solutions:

  • Animal Model Variability: Physiological differences between animals, such as gastric emptying time and enzymatic activity, can lead to variable absorption.

    • Recommendation: Ensure consistent fasting periods for all animals before dosing to standardize gastrointestinal conditions. Use a sufficient number of animals per group to account for biological variability.

  • Formulation Instability: Aggregation or degradation of nanoparticles in the gastrointestinal fluids can alter the release profile and absorption.

    • Recommendation: Characterize the stability of your nanoformulation in simulated gastric and intestinal fluids. Evaluate parameters such as particle size, polydispersity index, and zeta potential over time.

  • Dosing Inaccuracy: Inconsistent administration of the formulation can lead to variability in the administered dose.

    • Recommendation: Ensure accurate and consistent dosing techniques. For oral gavage, use appropriately sized needles and ensure proper training of personnel.

Issue 2: Low entrapment efficiency in our this compound-loaded liposomes prepared by the thin-film hydration method.

Possible Causes and Solutions:

  • Drug-Lipid Interactions: The physicochemical properties of this compound may limit its incorporation into the lipid bilayer.

    • Recommendation: Experiment with different lipid compositions. The inclusion of charged lipids, such as dicetyl phosphate (B84403) (DCP), can improve the encapsulation of charged drug molecules like this compound.[8] Vary the drug-to-lipid ratio to find the optimal loading capacity.

  • Hydration Conditions: The temperature and duration of the hydration step can significantly impact vesicle formation and drug encapsulation.

    • Recommendation: Ensure the hydration temperature is above the phase transition temperature of the lipids used. Optimize the hydration time and the degree of agitation to facilitate efficient encapsulation.

  • Sonication/Extrusion Parameters: Post-hydration processing to reduce vesicle size can lead to drug leakage.

    • Recommendation: Optimize the sonication time and power or the number of extrusion cycles and membrane pore size to achieve the desired particle size with minimal drug loss.

Data Presentation

Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)Reference
Ambroxol HCl Microspheres-Oral----[9]
Ambroxol HCl (Marketed)-Oral----[10]
Ambroxol HCl-loaded Ethyl Cellulose Microparticles-Oral---158[10]

Note: Specific values for Cmax, Tmax, and AUC were not consistently reported in a comparable manner across all studies. The table highlights the reported relative bioavailability enhancement.

Table 2: In Vitro Drug Release of this compound from Different Formulations

FormulationDissolution MediumTime (hr)Cumulative Release (%)Reference
NanosuspensionPhosphate-buffered saline (pH 7.4)1Sustained release followed by immediate release[3]
NiosomesPhosphate buffer (pH 7.4)-Slow release with higher entrapment efficiency[8]
Mucoadhesive Buccal Patch-899.7[4]
Gastro-Retentive Nanosuspension Gels0.1 N HCl8Sustained release[11]

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by High-Speed Homogenization

  • Preparation of Drug Solution: Dissolve 10 g of this compound in 35 mL of methanol.

  • Ultrasonication: Place the solution in a specific gravity bottle or vial and sonicate in an ultrasonic bath for 12 hours.

  • Filtration: Filter the concentrated solution through a Whatman filter paper.

  • Preparation of Polymer Solution: Dissolve 5 g of poloxamer-188 in 20 mL of water and filter through a Whatman filter paper. Keep the solution in an ice bath overnight.

  • Homogenization: Place the polymer solution in a high-speed homogenizer at 1000 rpm.

  • Nanosuspension Formation: Slowly add the drug solution to the polymer solution during homogenization.

  • Characterization: Evaluate the prepared nanosuspension for particle size, entrapment efficiency, and in vitro drug release.[3]

Protocol 2: Preparation of this compound Niosomes by Thin-Film Hydration Method

  • Lipid Film Formation: Accurately weigh this compound, a non-ionic surfactant (e.g., Span 20, Span 60, Tween 60, or Tween 80), cholesterol, and a charge-inducing agent like dicetyl phosphate (DCP).[8] Dissolve these components in chloroform (B151607) in a round-bottom flask.

  • Solvent Evaporation: Evaporate the chloroform at 60°C under reduced pressure using a rotary evaporator to form a thin film.

  • Drying: Keep the flask under vacuum overnight in a nitrogen atmosphere to remove any residual solvent.

  • Hydration: Hydrate the thin film with 6 mL of pH 7.4 phosphate-buffered saline by rotating the flask at 60°C.

  • Sonication: Sonicate the resulting formulation at 50 Hz in a bath sonicator for 30 minutes.[8]

  • Characterization: Analyze the niosomes for vesicle size, entrapment efficiency, and in vitro drug release using a Franz diffusion cell.[8]

Visualizations

G cluster_Ambroxol_Action This compound Action Ambroxol Ambroxol HCl CaV1_2 Voltage-Gated Ca²⁺ Channel (CaV1.2) Ambroxol->CaV1_2 Activates Internal_Stores Internal Ca²⁺ Stores Ambroxol->Internal_Stores Stimulates Release Intracellular_Ca ↑ Intracellular Ca²⁺ CaV1_2->Intracellular_Ca Ca²⁺ Influx Internal_Stores->Intracellular_Ca Ciliary_Beating ↑ Ciliary Beat Frequency & Amplitude Intracellular_Ca->Ciliary_Beating Mucociliary_Clearance Enhanced Mucociliary Clearance Ciliary_Beating->Mucociliary_Clearance

Caption: Ambroxol's effect on intracellular calcium signaling.

G cluster_ERK_Pathway Ambroxol and ERK Signaling Pathway Ambroxol Ambroxol HCl ERK_Pathway ERK Signaling Pathway Ambroxol->ERK_Pathway Inhibits MUC5AC_Expression ↓ MUC5AC Expression ERK_Pathway->MUC5AC_Expression Leads to Mucus_Viscosity ↓ Mucus Viscosity MUC5AC_Expression->Mucus_Viscosity Mucociliary_Clearance Enhanced Mucociliary Clearance Mucus_Viscosity->Mucociliary_Clearance

Caption: Ambroxol's inhibition of the ERK signaling pathway.

G cluster_Workflow Experimental Workflow for Bioavailability Assessment Formulation Formulation Preparation (e.g., SLN, SNEDDS, Liposomes) In_Vitro_Char In Vitro Characterization - Particle Size - Entrapment Efficiency - In Vitro Release Formulation->In_Vitro_Char In_Vivo_Study In Vivo Animal Study (e.g., Rats) In_Vitro_Char->In_Vivo_Study Optimized Formulation PK_Analysis Pharmacokinetic Analysis - Cmax, Tmax, AUC In_Vivo_Study->PK_Analysis Blood Sampling Bioavailability_Eval Bioavailability Evaluation PK_Analysis->Bioavailability_Eval

Caption: Workflow for assessing Ambroxol formulation bioavailability.

References

Technical Support Center: Optimizing Ambroxol Hydrochloride Separation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Ambroxol hydrochloride. The focus is on adjusting the mobile phase to achieve better separation and peak shape.

Troubleshooting Guide: Common HPLC Issues with this compound

This section addresses specific problems you might face during the analysis of this compound and offers systematic solutions.

Problem: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue where the peak is asymmetrical with a trailing edge, while peak fronting presents with a leading edge.

Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for a basic compound like this compound often points to secondary interactions with the stationary phase or issues with the mobile phase. Here’s a step-by-step troubleshooting guide:

  • Mobile Phase pH: The pH of your mobile phase might be too close to the pKa of this compound, causing it to be partially ionized. It is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH (e.g., pH < 4) ensures the analyte is fully protonated and interacts more predictably with the reversed-phase column.

  • Buffer Concentration: Inadequate buffering can lead to pH shifts on the column, causing peak tailing. Ensure your buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH.

  • Column Contamination: Residual acidic sites on the silica (B1680970) backbone of the column can interact with the basic Ambroxol molecule.[1]

    • Solution: Flush the column with a strong solvent. If the problem persists, consider using a guard column to protect the analytical column from contaminants or using a column with a different stationary phase.[2]

  • Sample Overload: Injecting too much sample can lead to peak distortion.[2] Try reducing the injection volume or diluting your sample.

Q2: My this compound peak is fronting. What should I do?

A2: Peak fronting is less common than tailing but can occur for several reasons:

  • Sample Solvent: If your sample is dissolved in a solvent that is stronger than your mobile phase, it can cause the peak to front. Whenever possible, dissolve your sample in the mobile phase itself.

  • Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to peak fronting.[2] Dilute your sample or decrease the injection volume.

  • Low Column Temperature: A column temperature that is too low can sometimes contribute to peak fronting.[2] Try increasing the column temperature (e.g., to 30-40°C) to improve peak symmetry.

Flowchart for Troubleshooting Peak Shape Issues

G start Poor Peak Shape (Tailing or Fronting) check_shape Tailing or Fronting? start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting adjust_ph Adjust Mobile Phase pH (e.g., pH < 4) tailing->adjust_ph increase_buffer Increase Buffer Concentration (10-50 mM) adjust_ph->increase_buffer check_column Check for Column Contamination increase_buffer->check_column reduce_sample_tailing Reduce Sample Concentration/ Injection Volume check_column->reduce_sample_tailing check_solvent Check Sample Solvent (Dissolve in Mobile Phase) fronting->check_solvent reduce_sample_fronting Reduce Sample Concentration/ Injection Volume check_solvent->reduce_sample_fronting increase_temp Increase Column Temperature (e.g., 30-40°C) reduce_sample_fronting->increase_temp G resolution Goal: Improve Resolution param Mobile Phase Parameters resolution->param strength Solvent Strength (% Organic) param->strength solvent_type Organic Solvent Type (ACN vs. MeOH) param->solvent_type ph Mobile Phase pH param->ph gradient Gradient Elution param->gradient effect_strength Affects Retention Time (k) strength->effect_strength effect_type Affects Selectivity (α) solvent_type->effect_type effect_ph Affects Selectivity (α) for Ionizable Compounds ph->effect_ph effect_gradient Separates Complex Mixtures gradient->effect_gradient

References

Troubleshooting inconsistent release profiles of Ambroxol hydrochloride from matrix tablets

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation of Ambroxol hydrochloride matrix tablets. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to inconsistent drug release profiles.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Problem 1: Initial Burst Release or "Dose Dumping"

Question: My this compound matrix tablets release the drug too quickly within the first hour, exceeding the desired release profile. What could be the cause and how can I fix it?

Answer: An initial burst release, or "dose dumping," is a common issue where a significant portion of the drug is released prematurely.[1][2][3] This can undermine the sustained-release properties of the formulation. The primary causes and solutions are outlined below.

Potential Causes:

  • Insufficient Polymer Concentration: The amount of polymer in the matrix may be too low to form a cohesive gel barrier upon contact with the dissolution medium.[4]

  • Slow Polymer Hydration: The selected hydrophilic polymer may not be hydrating quickly enough to form a protective gel layer before the drug on the tablet surface dissolves.[3][5] The particle size of the polymer is a key parameter, as it affects the hydration rate.[5]

  • Inadequate Polymer Viscosity: Low-viscosity grade polymers form weaker gel matrices, which allow for faster water penetration and drug diffusion.[4]

  • Highly Soluble Excipients: The use of highly soluble fillers or binders can create porous channels in the matrix, facilitating rapid drug release.

  • Low Compression Force: Tablets compressed with insufficient force may have higher porosity, leading to faster ingress of the dissolution medium and quicker drug release.[6]

Troubleshooting Solutions:

  • Increase Polymer Concentration: Gradually increase the drug-to-polymer ratio. A higher polymer content generally results in a more tortuous and robust gel layer, slowing down drug release.[4][7]

  • Use a Higher Viscosity Grade Polymer: Switch to a higher molecular weight/viscosity grade of the same polymer (e.g., from HPMC K4M to HPMC K15M or K100M).[4][8] Higher viscosity polymers form a stronger gel barrier, which reduces the rate of drug release.[4][9]

  • Combine Hydrophilic and Hydrophobic Polymers: Incorporate a hydrophobic polymer like Ethyl cellulose (B213188) or Eudragit RSPO into the hydrophilic matrix.[10] This combination can effectively reduce the initial burst release and sustain the release over a longer period.[10]

  • Optimize Compression Force: Increase the tablet compression force to reduce porosity. Monitor tablet hardness to ensure it is within an acceptable range, as excessive force can lead to other defects like capping.[6]

  • Modify the Manufacturing Process: Switching from direct compression to a wet granulation process can sometimes produce denser granules, which may help in controlling the initial release.[11]

Problem 2: Slow or Incomplete Drug Release

Question: My matrix tablets are showing a very slow release profile, and the total amount of this compound released after 12 hours is below the acceptable limit. What is causing this and what are the solutions?

Answer: An overly slow or incomplete drug release can compromise the therapeutic efficacy of the drug. This issue often arises when the matrix is too restrictive.

Potential Causes:

  • Excessive Polymer Concentration: A very high polymer ratio can form an extremely dense and impermeable gel layer, trapping the drug within the matrix.[7]

  • Very High Polymer Viscosity: Using an ultra-high viscosity grade polymer can lead to a very slow erosion rate and drug diffusion.[4]

  • High Compression Force: Overly compressed tablets have very low porosity, which significantly hinders water penetration into the matrix core, slowing down polymer swelling and drug release.[6]

  • Hydrophobic Drug Properties: While Ambroxol HCl is sparingly soluble in water, formulation with highly hydrophobic excipients can further retard its release.[12][13]

  • Interaction between Drug and Polymer: In some cases, interactions between the drug and polymer can reduce the drug's effective solubility within the matrix.

Troubleshooting Solutions:

  • Decrease Polymer Concentration: Reduce the polymer-to-drug ratio to decrease the density of the gel layer.

  • Use a Lower Viscosity Grade Polymer: Select a polymer with a lower viscosity to allow for faster hydration and a more permeable gel structure.

  • Incorporate a Soluble Filler: Add a water-soluble excipient like lactose. This will dissolve and create pores within the matrix, allowing for easier drug diffusion.

  • Optimize Tablet Hardness: Reduce the compression force to increase the tablet's porosity. Ensure the hardness is not reduced to a point where the tablet becomes too friable.

  • Adjust Manufacturing Method: The manufacturing process can influence the release profile. A comparative evaluation between tablets made by direct compression and different granulation techniques may be beneficial.[11]

Problem 3: High Batch-to-Batch Variability in Release Profiles

Question: I am observing significant variations in the dissolution profiles between different batches of my this compound tablets, even though I am using the same formulation. Why is this happening?

Answer: High batch-to-batch variability is a critical issue that points to inconsistencies in raw materials or the manufacturing process.

Potential Causes:

  • Inconsistent Raw Material Attributes: Variations in the physicochemical properties of the active pharmaceutical ingredient (API) or excipients (e.g., polymer particle size, viscosity, moisture content) between lots can significantly alter release characteristics.[5]

  • Process Parameter Fluctuations: Inconsistent control over critical process parameters such as mixing time, blender speed, granulation fluid volume, compression force, or turret speed can lead to variable tablet properties.[14]

  • Segregation of Powder Blend: Poor flowability of the powder blend can lead to segregation in the hopper of the tablet press, resulting in variations in tablet weight and drug content, which in turn affects the release profile.

  • Environmental Factors: Changes in ambient temperature and humidity during manufacturing can affect the moisture content of granules and the compression characteristics of the blend.

Troubleshooting Solutions:

  • Qualify Raw Material Suppliers: Ensure consistent quality of API and excipients by sourcing from reliable suppliers and performing thorough incoming material analysis for critical attributes like particle size and viscosity.

  • Standardize and Validate the Manufacturing Process: Tightly control and monitor all critical process parameters. Validate the process to ensure it is robust and consistently produces tablets with the desired quality attributes.

  • Improve Powder Flowability: Optimize the formulation by adding a glidant or by using a granulation method (wet or dry) to produce granules with good flow properties, minimizing the risk of segregation.

  • Control the Manufacturing Environment: Manufacture in a controlled environment with stable temperature and humidity levels to ensure process consistency.

  • Implement In-Process Controls (IPCs): Regularly monitor tablet weight, hardness, and thickness during the compression run to detect and correct any deviations in real-time.

Frequently Asked Questions (FAQs)

Q1: How do different properties of polymers like HPMC affect the drug release from matrix tablets? The release of this compound is significantly influenced by the type, concentration, and viscosity of the polymer used.[11]

  • Polymer Type: Hydrophilic polymers like HPMC hydrate (B1144303) in aqueous media to form a gel layer that controls drug release through diffusion and erosion.[9] Hydrophobic polymers like ethyl cellulose form an inert, porous matrix where the drug diffuses through a network of channels.[15]

  • Polymer Concentration: Increasing the polymer concentration generally leads to a slower and more controlled release rate because it increases the density and tortuosity of the matrix.[4][7]

  • Polymer Viscosity: Higher viscosity grades of HPMC result in the formation of a stronger gel barrier, which swells to a greater extent and has a slower erosion rate, thereby retarding drug release.[4]

Q2: What is the impact of the manufacturing process (Direct Compression vs. Granulation) on the release profile? Both direct compression and granulation techniques are used for preparing matrix tablets, and the choice can affect the release kinetics.[7][11]

  • Direct Compression: This is a simpler and more cost-effective method. However, it requires excipients with good flowability and compressibility. The release can sometimes be faster compared to granulated formulations if the blend is not uniformly compact.

  • Wet Granulation: This process can improve the flowability and compressibility of the powder blend, reduce segregation, and lead to more uniform tablets. The granulation process can create denser and more robust granules, which may result in a slower and more controlled drug release compared to direct compression.[11]

Q3: How does the solubility of this compound influence the formulation strategy? this compound is described as sparingly or slightly soluble in water.[12][13][16] This property is advantageous for sustained-release formulations as it prevents the drug from dissolving too rapidly within the matrix. The release mechanism from a hydrophilic matrix is often a combination of diffusion through the gel layer and erosion of the matrix itself.[10] For a sparingly soluble drug, diffusion is often the rate-limiting step.

Q4: What are the typical dissolution testing conditions for this compound sustained-release tablets? Standard in-vitro dissolution studies are crucial for evaluating the performance of sustained-release tablets. Based on various studies, typical conditions are:

  • Apparatus: USP Type I (Basket) or Type II (Paddle).[7][17][18]

  • Speed: 50 rpm.[7][18]

  • Dissolution Medium: A two-stage approach is often used to simulate the pH changes in the gastrointestinal tract.

  • Volume: 900 mL.[17][21]

  • Temperature: 37 ± 0.5°C.[22]

  • Analysis: UV-Vis Spectrophotometry at a λmax around 244-250 nm.[7][21]

Data & Protocols

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueCitation(s)
Chemical Name trans-4-(2-amino-3,5-dibromobenzylamino) cyclohexanol (B46403) hydrochloride[12][13]
Molecular Formula C₁₃H₁₈Br₂N₂O·HCl[12][23]
Molecular Weight 414.57 g/mol [12][23]
Appearance White or almost white crystalline powder[12][13]
Solubility Sparingly soluble in water; soluble in methanol; slightly soluble in ethanol.[12][13][16]
Therapeutic Category Mucolytic, Expectorant[8][12][16]
Biological Half-life Approximately 4 hours[24]

Table 2: Influence of Formulation Variables on Drug Release Profile

VariableChangeExpected Impact on Release RateCitation(s)
Polymer Concentration IncreaseDecrease[4][7]
Polymer Viscosity IncreaseDecrease[4]
Drug Solubility IncreaseIncrease[5][9]
Tablet Hardness IncreaseDecrease[6][24]
Soluble Excipients Increase ConcentrationIncrease (due to pore formation)[5]
Polymer Particle Size DecreaseDecrease (due to faster and more uniform gel formation)[5]
Experimental Protocols
Key Experiment: In-Vitro Dissolution Test for Ambroxol HCl SR Matrix Tablets

This protocol outlines a standard procedure for assessing the drug release profile.

1. Materials and Equipment:

  • USP Dissolution Apparatus (Type I or II) with 6-8 vessels.

  • Water bath with heater and circulator.

  • UV-Vis Spectrophotometer.

  • Volumetric flasks, pipettes, and quartz cuvettes.

  • Syringe filters (e.g., 0.45 µm).

  • Dissolution Media: 0.1N HCl (pH 1.2) and Phosphate Buffer (pH 6.8).

  • This compound reference standard.

2. Procedure:

  • Media Preparation: Prepare the 0.1N HCl and pH 6.8 phosphate buffer solutions.

  • Apparatus Setup: Set up the dissolution apparatus. Fill each vessel with 900 mL of 0.1N HCl.[17] Allow the medium to de-aerate and equilibrate to 37 ± 0.5°C.[22]

  • Tablet Introduction: Place one matrix tablet in each vessel. Start the apparatus immediately at a rotational speed of 50 rpm.[18]

  • Acid Stage Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1 and 2 hours). Replace the withdrawn volume with an equal amount of fresh, pre-warmed 0.1N HCl each time.

  • Buffer Stage Transition: After 2 hours, carefully remove the remaining acid medium and replace it with 900 mL of pre-warmed (37 ± 0.5°C) pH 6.8 phosphate buffer.

  • Buffer Stage Sampling: Continue the test and withdraw samples at subsequent time points (e.g., 4, 6, 8, 10, and 12 hours), replacing the volume with fresh pH 6.8 buffer each time.

  • Sample Analysis:

    • Filter each sample through a 0.45 µm syringe filter.

    • Dilute the samples appropriately with the respective dissolution medium.

    • Measure the absorbance of the diluted samples using a UV-Vis spectrophotometer at the λmax of Ambroxol HCl (approx. 244 nm).[21]

  • Calculation: Calculate the cumulative percentage of drug released at each time point using a previously prepared calibration curve of the reference standard in the respective media.

Supporting Tests:
  • Hardness Test: Use a tablet hardness tester to measure the crushing strength of at least 10 tablets. The force required to break the tablet diametrically is recorded in Newtons (N) or kiloponds (kp). This helps ensure consistency in tablet compaction.[7]

  • Friability Test: Place a known weight of tablets (typically 10 tablets) in a Roche friabilator and operate it for 100 revolutions (at 25 rpm).[17] De-dust the tablets and reweigh them. The percentage weight loss should be less than 1% for most applications.[17]

Visualizations

Below are diagrams to illustrate key workflows and relationships in troubleshooting this compound matrix tablets.

Troubleshooting_Workflow start Inconsistent Release Profile (Batch Fails Dissolution Spec) problem_id Identify the Deviation start->problem_id too_fast Too Fast Release (Dose Dumping) problem_id->too_fast > Spec too_slow Too Slow / Incomplete Release problem_id->too_slow < Spec variable High Batch-to-Batch Variability problem_id->variable Inconsistent investigate_fast Investigate Formulation & Process for High Porosity / Weak Gel too_fast->investigate_fast investigate_slow Investigate Formulation & Process for Low Porosity / Strong Gel too_slow->investigate_slow investigate_variable Investigate Raw Materials & Process Consistency variable->investigate_variable solution_fast Solutions: - Increase Polymer % / Viscosity - Increase Compression Force - Add Hydrophobic Polymer investigate_fast->solution_fast solution_slow Solutions: - Decrease Polymer % / Viscosity - Decrease Compression Force - Add Soluble Excipient investigate_slow->solution_slow solution_variable Solutions: - Qualify Material Lots - Tighten Process Controls (IPCs) - Validate Manufacturing Process investigate_variable->solution_variable

Caption: Troubleshooting workflow for inconsistent release profiles.

Variable_Influence formulation Formulation Variables sub_form Polymer Properties (Type, Viscosity, Ratio) Excipient Properties (Solubility) formulation->sub_form process Process Variables sub_proc Manufacturing Method (DC vs. Granulation) Compression Force (Hardness/Porosity) process->sub_proc mechanisms Primary Release Mechanisms sub_form->mechanisms affects gel strength & matrix integrity sub_proc->mechanisms affects matrix porosity & density diffusion Diffusion mechanisms->diffusion erosion Erosion mechanisms->erosion outcome Drug Release Profile (Rate & Extent) diffusion->outcome erosion->outcome

Caption: Factors influencing drug release mechanisms from matrix tablets.

References

Improving the encapsulation efficiency of Ambroxol hydrochloride microparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on improving the encapsulation efficiency of Ambroxol (B1667023) hydrochloride microparticles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for encapsulating Ambroxol hydrochloride?

A1: The most frequently cited method for encapsulating this compound is the solvent evaporation technique.[1][2][3][4][5][6] This method involves dissolving the drug and a polymer in a suitable organic solvent, emulsifying this solution in an aqueous phase, and then evaporating the solvent to form solid microparticles. Other methods that can be adapted for water-soluble drugs include ionotropic gelation and coacervation.[7]

Q2: Which polymers are suitable for this compound microencapsulation?

A2: Several polymers have been successfully used, including:

  • Eudragit® polymers (RS100 and RL100): These acrylic polymers are commonly used in solvent evaporation methods. Eudragit RS100, having lower permeability, generally results in higher encapsulation efficiency compared to Eudragit RL100.[1]

  • Ethyl cellulose: This polymer is also effective for creating sustained-release microparticles via the solvent evaporation technique.[2][4]

  • Pectin: A natural polysaccharide that can be used to mask the bitter taste of this compound and formulate fast-disintegrating dosage forms.[5][7]

  • Sodium Alginate: Used in ionotropic gelation, often with viscosity modifiers like HPMC or CMC to improve encapsulation efficiency.[8]

Q3: How is the encapsulation efficiency of this compound microparticles determined?

A3: Encapsulation efficiency is typically determined by first separating the microparticles from the continuous phase (e.g., by filtration or centrifugation). The amount of unencapsulated drug in the supernatant is then quantified using an analytical technique like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9][10][11][12][13] The encapsulation efficiency is then calculated using the following formula:

Encapsulation Efficiency (%) = [(Total Drug Added - Amount of Free Drug) / Total Drug Added] x 100

Alternatively, a known weight of microparticles can be dissolved in a suitable solvent to release the encapsulated drug, and the drug content is then measured.

Q4: What are the key factors that influence the encapsulation efficiency of this compound?

A4: Several factors can significantly impact encapsulation efficiency:

  • Polymer Concentration: Generally, increasing the polymer concentration leads to a higher encapsulation efficiency.[1][2] This is attributed to the increased viscosity of the dispersed phase, which hinders drug diffusion into the external phase during microparticle formation.[2]

  • Type of Polymer: The permeability of the polymer plays a crucial role. Polymers with lower permeability, such as Eudragit RS100, tend to yield higher encapsulation efficiencies for water-soluble drugs like this compound.[1]

  • Drug-to-Polymer Ratio: The ratio of drug to polymer directly affects drug loading and encapsulation efficiency. Optimizing this ratio is critical for achieving desired results.[3]

  • Stirring Speed: The agitation rate during the emulsification step influences the particle size of the microparticles, which can in turn affect the surface area and encapsulation efficiency.[3]

  • Use of Dispersing Agents: Dispersing agents, such as aluminum tristearate, can influence the encapsulation efficiency and the drug release profile.[1]

  • Process Temperature: The temperature of the external phase can affect the rate of solvent evaporation and polymer precipitation, thereby influencing microparticle formation and encapsulation efficiency.[7]

Troubleshooting Guide

Issue 1: Low Encapsulation Efficiency

Potential Cause Suggested Solution
Drug partitioning into the external aqueous phase. This compound is water-soluble, which can lead to its loss in the aqueous phase during the emulsification process. To mitigate this, consider increasing the viscosity of the dispersed (organic) phase by increasing the polymer concentration.[2] You can also try to saturate the aqueous phase with the drug to reduce the concentration gradient.
Inappropriate polymer selection. The chosen polymer may be too permeable, allowing the drug to diffuse out. Switch to a less permeable polymer. For instance, Eudragit RS100 has been shown to provide higher encapsulation efficiency for this compound than the more permeable Eudragit RL100.[1]
Suboptimal drug-to-polymer ratio. If the drug load is too high relative to the polymer, the polymer matrix may not be able to effectively entrap all the drug. Experiment with different drug-to-polymer ratios to find the optimal balance for your system.[3]
Rapid solvent evaporation. Very rapid evaporation of the organic solvent might not allow sufficient time for the polymer to precipitate and effectively entrap the drug. You can try to control the evaporation rate by adjusting the temperature or the pressure of the system.

Issue 2: Poor Particle Size Control and Morphology

Potential Cause Suggested Solution
Inconsistent stirring speed. The stirring speed during emulsification is a critical parameter for controlling particle size. Higher stirring speeds generally lead to smaller particles. Ensure your stirring apparatus provides consistent and reproducible agitation.[3]
Aggregation of microparticles. Microparticles may aggregate during formation or drying. The addition of a surfactant or a dispersing agent to the continuous phase can help prevent aggregation.[5][7]
Irregular particle shape. The shape of the microparticles can be influenced by the rate of solvent removal and the properties of the polymer. Slowing down the solvent evaporation process can sometimes lead to more spherical particles. Scanning Electron Microscopy (SEM) can be used to visualize the morphology of the prepared microparticles.[1][4][5][7]

Issue 3: Undesirable Drug Release Profile (e.g., burst release)

Potential Cause Suggested Solution
Surface-associated drug. A significant amount of the drug may be adsorbed onto the surface of the microparticles, leading to an initial burst release. Washing the microparticles with the continuous phase after collection can help remove this surface-associated drug.
Porous microparticle structure. The microparticles may have a porous structure that allows for rapid ingress of the dissolution medium and subsequent drug release. Increasing the polymer concentration can lead to a denser matrix and a more controlled release profile.[2]
High permeability of the polymer. If the polymer is highly permeable to the drug, a rapid release will be observed. Consider using a less permeable polymer or a blend of polymers to modulate the release rate.[1]

Experimental Protocols

Protocol 1: Microencapsulation of this compound using Solvent Evaporation

This protocol is based on the method described for Eudragit® polymers.[1]

Materials:

  • This compound

  • Eudragit RS100 or Eudragit RL100

  • Acetone (B3395972)

  • Methanol

  • Aluminum tristearate (dispersing agent)

  • Distilled water

  • Magnetic stirrer with hot plate

Procedure:

  • Preparation of the Organic Phase: Dissolve a specific amount of this compound and the chosen Eudragit polymer in a mixture of acetone and methanol.

  • Addition of Dispersing Agent: Add the desired amount of aluminum tristearate to the organic phase.

  • Emulsification: Add the organic phase to a beaker containing distilled water (the continuous phase) while stirring at a constant speed (e.g., 500 rpm) to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at a controlled temperature (e.g., 10°C) to allow for the evaporation of the organic solvents.

  • Microparticle Collection: Once the microparticles are formed, collect them by filtration.

  • Washing and Drying: Wash the collected microparticles with distilled water to remove any unencapsulated drug and then dry them at room temperature or in a desiccator.

Protocol 2: Determination of Encapsulation Efficiency by UV-Vis Spectrophotometry

Materials:

  • This compound microparticles

  • Phosphate buffer (pH 7.4) or other suitable solvent

  • UV-Vis Spectrophotometer

  • Centrifuge

Procedure:

  • Separation of Free Drug: After the microencapsulation process, centrifuge a known volume of the microparticle suspension.

  • Analysis of Supernatant: Carefully collect the supernatant, which contains the unencapsulated drug.

  • Spectrophotometric Measurement: Measure the absorbance of the supernatant at the λmax of this compound (e.g., around 306 nm, but should be determined experimentally in the chosen solvent).[13]

  • Quantification: Use a pre-established calibration curve of Ambroxroxl hydrochloride in the same solvent to determine the concentration of the unencapsulated drug.

  • Calculation: Calculate the encapsulation efficiency using the formula mentioned in the FAQs.

Data Summary

Table 1: Effect of Polymer Type and Concentration on Encapsulation Efficiency of this compound

PolymerPolymer Concentration (%)Encapsulation Efficiency (%)Reference
Eudragit RS1001082-88[1]
Eudragit RS1002090-95[1]
Eudragit RL1001076-85[1]
Eudragit RL1002088-93[1]
Ethyl Cellulose1081-87[2]
Ethyl Cellulose2088-94[2]

Table 2: Characterization of this compound Microparticles

Characterization TechniquePurposeTypical FindingsReference
Scanning Electron Microscopy (SEM) To observe the shape and surface morphology of the microparticles.Microparticles are often found to be spherical with a smooth surface.[1][4][5][7][1][4][5][7]
X-Ray Powder Diffractometry (XRPD) To investigate the physical state of the drug within the microparticles (crystalline or amorphous).Can confirm the absence of drug-polymer interaction and changes in drug crystallinity after encapsulation.[1][7][1][7]
Differential Scanning Calorimetry (DSC) To assess the thermal properties and confirm the physical state of the drug.The absence of the drug's melting peak in the thermogram of the microparticles suggests that the drug is molecularly dispersed in the polymer matrix.[1][7][1][7]
Fourier-Transform Infrared Spectroscopy (FTIR) To check for any chemical interactions between the drug and the polymer.The absence of new peaks or significant shifts in the characteristic peaks of the drug and polymer indicates no chemical interaction.[1][4][1][4]

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_process Encapsulation Process cluster_collection Product Collection & Drying cluster_analysis Characterization prep_drug Dissolve Ambroxol HCl and Polymer in Organic Solvent emulsify Emulsification (e.g., high-speed stirring) prep_drug->emulsify Organic Phase prep_aq Prepare Aqueous Phase (e.g., with surfactant) prep_aq->emulsify Aqueous Phase evaporate Solvent Evaporation emulsify->evaporate filter Filtration/Centrifugation evaporate->filter wash Washing filter->wash dry Drying wash->dry ee Encapsulation Efficiency (UV-Vis/HPLC) dry->ee sem Morphology (SEM) dry->sem psd Particle Size Analysis dry->psd release In Vitro Release Study dry->release

Caption: Experimental workflow for this compound microencapsulation.

troubleshooting_low_ee start Low Encapsulation Efficiency cause1 Drug Loss to Aqueous Phase start->cause1 cause2 Polymer Too Permeable start->cause2 cause3 Suboptimal Drug: Polymer Ratio start->cause3 solution1a Increase Polymer Concentration cause1->solution1a solution1b Saturate Aqueous Phase with Drug cause1->solution1b solution2 Use a Less Permeable Polymer cause2->solution2 solution3 Optimize Drug: Polymer Ratio cause3->solution3

Caption: Troubleshooting logic for low encapsulation efficiency.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Ambroxol Hydrochloride Determination in Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the accurate quantification of Ambroxol (B1667023) hydrochloride, a widely used mucolytic agent, in various pharmaceutical formulations. The validation of these HPLC methods is critical to ensure the reliability, accuracy, and robustness of the results, which is paramount for quality control in manufacturing and for pharmacokinetic studies. This guide provides a comparative overview of several validated HPLC methods, presenting their experimental protocols and key performance data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Validated HPLC Methods

The following table summarizes the key performance parameters of different validated HPLC methods for the determination of Ambroxol hydrochloride in various dosage forms. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.

Parameter Method 1 (Oral Liquid Formulation) Method 2 (Tablets) Method 3 (Syrup) Method 4 (Tablets with Cetirizine) Method 5 (Syrup with Guaifenesin)
Dosage Form Oral Liquid Formulation with preservativesTabletsSyrup with Benzoic AcidTabletsSyrup
Linearity Range 300 - 900 ppm[1][2]2 - 12 ng/ml[3]0.15 - 0.45 mg/ml[4]5 - 50 µg/ml[5]5 - 80 µg/ml
Correlation Coefficient (r²) > 0.99[1][2]Not Specified> 0.999[4]Not SpecifiedNot Specified
Accuracy (% Recovery) 99.55 - 101.1%[1][2]Not SpecifiedGood[4]High percentage of recovery[5]Good
Precision (%RSD) < 2%[2]Not Specified0.6 - 0.7% (for slope)[4]Acceptable[5]Not Specified
Limit of Detection (LOD) 0.024 ppm[2]1 ng/ml[3]Not Specified1.12 µg/ml[5]Not Specified
Limit of Quantification (LOQ) Not Specified5 ng/ml[3]Not Specified3.75 µg/ml[5]Not Specified
Robustness Method is robust under varied conditions[1]Not SpecifiedNot SpecifiedDetermined[5]Not Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the key HPLC methods cited in this guide.

Method 1: For Oral Liquid Formulation with Antimicrobial Preservatives
  • Chromatographic System: A simple gradient reversed-phase HPLC method was developed.[1][2]

  • Column: Inertsil C8 (250 x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid.[1][2]

    • Mobile Phase B: A mixture of Mobile Phase A and acetonitrile (B52724) in the ratio of 76:24 (v/v).[1][2]

  • Elution: Gradient elution.[1][2]

  • Flow Rate: 1.0 ml/min.[1][2]

  • Detection: PDA detector at 245 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 50°C.[1]

Method 2: For Tablets
  • Chromatographic System: A reversed-phase HPLC technique was employed.[3]

  • Column: RP-18 column (Princeton SPHER C18, 250 × 4.6 mm i.d., 5 μ).[3]

  • Mobile Phase: A mixture of acetonitrile and water (pH 3.5 adjusted with orthophosphoric acid) in the ratio of 60:40 (v/v).[3]

  • Flow Rate: 1.0 ml/min.[3]

  • Detection: UV detection at 250 nm.[3]

Method 3: For Syrup with Benzoic Acid
  • Chromatographic System: HPLC with UV detection.[6]

  • Column: Symmetry Shield RPC8 (5 µm, 250 x 4.6 mm).[4][6]

  • Mobile Phase: A mixture of methanol (B129727) and a solution of 8.5 mM H3PO4 and triethylamine (B128534) (pH=2.8) in the ratio of 40:60 (v/v).[4][6]

  • Detection: UV detection at 247 nm.[4][6]

Method 4: For Tablets with Cetirizine Hydrochloride
  • Chromatographic System: Reverse phase liquid chromatography.[5]

  • Column: HIQ SIL-C18 (250×4.6 mm i.d., 10 μm particle size).[5]

  • Mobile Phase: A mixture of methanol, acetonitrile, and water in the ratio of 40:40:20 (v/v/v).[5]

  • Detection: UV detection at 229 nm.[5]

Method 5: For Syrup with Guaifenesin
  • Chromatographic System: Isocratic HPLC method.

  • Column: C18 column (Waters Bondapack C18, 4.6 x 250 mm, 10 µl particle size).

  • Mobile Phase: A mixture of water and methanol (80:20, v/v) containing 1% triethylamine, with the pH adjusted to 2.9 with phosphoric acid.

  • Flow Rate: 1.5 ml/min.

  • Detection: UV detection at 220 nm.

Experimental Workflow and Logical Relationships

The validation of an HPLC method follows a structured workflow to ensure its suitability for its intended purpose. The following diagram illustrates the key stages involved in this process.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Selection of Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Wavelength) B System Suitability Tests A->B C Linearity & Range B->C D Accuracy (% Recovery) B->D E Precision (Repeatability & Intermediate) B->E F Specificity B->F G Limit of Detection (LOD) C->G H Limit of Quantification (LOQ) C->H I Robustness E->I J Routine Analysis of This compound in Dosage Forms F->J I->J

References

A Comparative Analysis of Ambroxol Hydrochloride and Other Mucolytic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ambroxol (B1667023) hydrochloride with other prominent mucolytic agents, namely N-acetylcysteine (NAC), Bromhexine, and Carbocisteine. The analysis is based on their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data from published literature.

Introduction to Mucolytic Agents

Mucolytic agents are a class of drugs used to manage respiratory conditions characterized by the overproduction of thick, viscous mucus. By altering the biophysical properties of bronchial secretions, these agents facilitate mucus clearance, alleviate cough, and improve breathing. This guide focuses on a comparative analysis of four widely used mucolytics: Ambroxol hydrochloride, N-acetylcysteine (NAC), Bromhexine, and Carbocisteine.

Mechanisms of Action

The therapeutic effects of these mucolytic agents stem from their distinct and sometimes overlapping mechanisms of action, which include mucolytic, secretolytic, mucokinetic, anti-inflammatory, and antioxidant effects.

This compound: A metabolite of Bromhexine, Ambroxol possesses both secretolytic and secretomotor properties.[1][2] It stimulates the production of serous mucus, making phlegm thinner and less viscous.[1] A key mechanism of Ambroxol is the stimulation of surfactant synthesis and release by type II pneumocytes.[2][3][4] This surfactant acts as an "anti-glue factor," reducing the adhesion of mucus to the bronchial walls and enhancing its transport.[1][3] Ambroxol also exhibits anti-inflammatory and antioxidant properties and has a local anesthetic effect by blocking sodium channels.[2][5]

N-acetylcysteine (NAC): NAC is a classic mucolytic that directly breaks the disulfide bonds in mucoproteins through its free sulfhydryl group, leading to a reduction in mucus viscosity.[6][7] Beyond its mucolytic action, NAC is a potent antioxidant, acting as a precursor to glutathione (B108866) (GSH), a major intracellular antioxidant.[7][8] It also possesses anti-inflammatory properties by inhibiting the activation of NF-κB.[6]

Bromhexine: As a synthetic derivative of the alkaloid vasicine, Bromhexine is a prodrug that is metabolized in the liver to its active form, Ambroxol.[1][9] Its mechanism of action is therefore largely attributable to Ambroxol.[1] It acts as a secretolytic, increasing the production of serous mucus and reducing the viscosity of phlegm by disrupting acid mucopolysaccharide fibers.[1]

Carbocisteine: Unlike NAC, Carbocisteine does not have a free sulfhydryl group and acts as a mucoregulator.[10] It works by restoring the balance between sialomucins and fucomucins in the bronchial secretions, primarily by stimulating the intracellular activity of sialyl transferase.[10][11] This leads to the production of mucus with lower viscosity.[12] Carbocisteine also exhibits anti-inflammatory and antioxidant properties.[11][13]

Signaling Pathways and Mechanisms

The following diagrams illustrate the key signaling pathways and mechanisms of action for each mucolytic agent.

cluster_Ambroxol This compound A_node Ambroxol A_pneu Type II Pneumocytes A_node->A_pneu stimulates A_mucus Mucus Glands A_node->A_mucus stimulates A_inflam ↓ Pro-inflammatory Cytokines A_node->A_inflam inhibits A_surf ↑ Surfactant Synthesis & Release A_pneu->A_surf A_visc ↓ Mucus Viscosity & Adhesion A_surf->A_visc A_serous ↑ Serous Mucus Production A_mucus->A_serous A_serous->A_visc A_clear ↑ Mucociliary Clearance A_visc->A_clear cluster_NAC N-acetylcysteine (NAC) N_node NAC (Free -SH group) N_disulfide Mucoprotein Disulfide Bonds N_node->N_disulfide targets N_gsh ↑ Glutathione (GSH) Synthesis N_node->N_gsh precursor N_ros Reactive Oxygen Species (ROS) N_node->N_ros directly scavenges N_nfkb ↓ NF-κB Activation N_node->N_nfkb inhibits N_cleave Cleavage of Bonds N_disulfide->N_cleave N_visc ↓ Mucus Viscosity N_cleave->N_visc N_gsh->N_ros scavenges N_neutral Neutralization N_ros->N_neutral cluster_Bromhexine Bromhexine B_node Bromhexine (Prodrug) B_liver Liver Metabolism B_node->B_liver undergoes B_ambroxol Ambroxol (Active Metabolite) B_liver->B_ambroxol B_action Mucolytic & Secretomotor Effects B_ambroxol->B_action exerts cluster_Carbocisteine Carbocisteine C_node Carbocisteine C_sialyl Sialyl Transferase C_node->C_sialyl stimulates C_inflam ↓ Pro-inflammatory Mediators C_node->C_inflam inhibits C_stim ↑ Activity C_sialyl->C_stim C_mucin ↑ Sialomucins ↓ Fucomucins C_stim->C_mucin C_visc ↓ Mucus Viscosity C_mucin->C_visc start 120 Children with Bronchopneumonia rand Randomization start->rand group_A Control Group (n=62) Aerosolized Ambroxol HCl rand->group_A group_B Experimental Group (n=58) Aerosolized N-acetylcysteine rand->group_B treatment Standard Treatment + Aerosol Therapy (2 weeks) group_A->treatment group_B->treatment outcomes Outcome Assessment treatment->outcomes out1 Clinical Efficacy outcomes->out1 out2 Symptom Disappearance Time outcomes->out2 out3 Hospitalization Time outcomes->out3 out4 Immune Function Markers outcomes->out4 out5 Adverse Reactions outcomes->out5

References

Ambroxol Hydrochloride vs. Placebo in Slowing Parkinson's Progression: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical trial data and experimental protocols investigating ambroxol (B1667023) hydrochloride as a potential disease-modifying therapy for Parkinson's disease.

Ambroxol hydrochloride, a widely used mucolytic agent, is under rigorous investigation for its potential to slow the progression of Parkinson's disease (PD). This interest stems from its role as a chaperone for the enzyme glucocerebrosidase (GCase), which is encoded by the GBA1 gene. Mutations in GBA1 are a significant genetic risk factor for PD, and reduced GCase activity is observed in both genetic and sporadic forms of the disease. This guide provides an objective comparison of this compound versus placebo, summarizing key clinical trial findings, detailing experimental methodologies, and illustrating the underlying biological and procedural pathways.

Mechanism of Action: The GCase Pathway

Ambroxol is believed to exert its potential neuroprotective effects by enhancing the function of GCase. In a healthy state, GCase is responsible for the breakdown of glycolipids within lysosomes. In Parkinson's disease, particularly in individuals with GBA1 mutations, GCase is misfolded and dysfunctional, leading to the accumulation of its substrate, glucosylceramide, and a toxic buildup of alpha-synuclein (B15492655), a hallmark of PD pathology. Ambroxol acts as a pharmacological chaperone, binding to the GCase enzyme and promoting its proper folding and transport to the lysosome, thereby enhancing its activity. This, in turn, is hypothesized to improve lysosomal function and facilitate the clearance of alpha-synuclein aggregates.[1][2]

GCase_Pathway cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome GBA1 GBA1 Gene mRNA mRNA GBA1->mRNA Transcription GCase_unfolded Misfolded GCase Protein mRNA->GCase_unfolded Translation GCase_folded Properly Folded GCase Protein GCase_unfolded->GCase_folded Correct Folding Ambroxol Ambroxol GCase_unfolded->Ambroxol Binding GCase_active Active GCase GCase_folded->GCase_active Transport to Lysosome Ambroxol->GCase_folded Chaperoning aSyn_agg α-synuclein Aggregates GCase_active->aSyn_agg Enhances clearance of aSyn_cleared Cleared α-synuclein aSyn_agg->aSyn_cleared

Figure 1: Ambroxol's Proposed Mechanism of Action in Parkinson's Disease.

Clinical Trial Data Summary

Several clinical trials have investigated the safety, tolerability, and efficacy of ambroxol in Parkinson's disease. The following tables summarize the quantitative data from two key Phase 2 trials: the AiM-PD study and a Canadian study in Parkinson's Disease Dementia (PDD).

Table 1: AiM-PD (Ambroxol in Disease Modification in Parkinson Disease) - Phase 2 Trial Results[2][3]
Outcome MeasureBaseline186 DaysChange from Baselinep-value
MDS-UPDRS Total Score Mean (SD)Mean (SD)Mean (95% CI)
All Participants (n=17)53.5 (15.5)44.8 (17.2)-8.7 (-15.3 to -2.2)0.01
MDS-UPDRS Part III (Motor) Score Mean (SD)Mean (SD)Mean (95% CI)
All Participants (n=17)32.5 (9.8)25.7 (10.1)-6.8 (-10.4 to -3.1)0.001
CSF GCase Protein Levels (pmol/L) Mean (SD)Mean (SD)Mean (95% CI)
All Participants (n=17)251 (71)339 (97)+88 (40 to 137)0.002
CSF α-synuclein (pg/mL) Mean (SD)Mean (SD)Mean (95% CI)
All Participants (n=17)385 (132)435 (145)+50 (14 to 87)0.01
Table 2: Canadian Phase 2 Trial in Parkinson's Disease Dementia (PDD) - Key Outcomes[4][5]
Outcome MeasureAmbroxol High Dose (1050 mg/day)PlaceboFinding
Primary Efficacy Outcomes (52 weeks)
ADAS-Cog-13No significant differenceNo significant differenceDid not meet primary endpoint
Clinician's Global Impression of Change (CGIC)No significant differenceNo significant differenceDid not meet primary endpoint
Biomarkers
GCase Activity in Lymphocytes (26 weeks)IncreasedNo significant changeTarget engagement demonstrated
Plasma Glial Fibrillary Acidic Protein (GFAP)StableIncreasedPotential for neuroprotection
Safety and Tolerability Well-toleratedWell-toleratedGastrointestinal events more frequent with ambroxol

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for the AiM-PD and the Canadian PDD Phase 2 trials, as well as the ongoing ASPro-PD Phase 3 trial.

AiM-PD (NCT02941822) Experimental Protocol[3][6]
  • Study Design: A single-center, open-label, phase 2a clinical trial.

  • Participants: 17 individuals with Parkinson's disease (with and without GBA1 mutations).

  • Intervention: Oral ambroxol administered for 186 days with a dose escalation schedule.

  • Primary Outcome Measures:

    • Detection of ambroxol in cerebrospinal fluid (CSF).

    • Change in GCase activity in CSF.

  • Secondary Outcome Measures:

    • Safety and tolerability.

    • Changes in Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) scores.

    • Levels of GCase protein and alpha-synuclein in CSF.

  • Methodology: Participants underwent clinical assessments and collection of blood and CSF at baseline and at the end of the treatment period.

Canadian Phase 2 PDD Trial (NCT02914366) Experimental Protocol[4][5][7]
  • Study Design: A 52-week, single-center, randomized, double-blind, placebo-controlled, parallel-group phase 2 clinical trial.

  • Participants: 55 patients with Parkinson's disease dementia (PDD).

  • Intervention: Participants were randomized to receive either a low dose of ambroxol (525 mg/day), a high dose of ambroxol (1050 mg/day), or a matching placebo.

  • Primary Outcome Measures:

    • Change in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog-13).

    • Clinician's Global Impression of Change (CGIC).

  • Secondary Outcome Measures:

    • Safety and tolerability.

    • Pharmacokinetics and pharmacodynamics of ambroxol.

    • Changes in biomarkers in blood and CSF, including GCase activity and GFAP.

  • Methodology: Clinical and cognitive assessments, along with biomarker sample collection, were performed at baseline and at various time points throughout the 52-week study period.

ASPro-PD (Ambroxol to Slow Progression in Parkinson Disease) - Phase 3 Trial Protocol[8][9][10]
  • Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase 3 clinical trial.

  • Participants: 330 individuals with Parkinson's disease.

  • Intervention: Participants are randomized in a 1:1 ratio to receive either oral ambroxol or a matching placebo for 2 years. This is followed by a 6-month open-label extension where all participants will receive ambroxol.

  • Primary Objective: To assess whether treatment with ambroxol is associated with an improvement in motor and non-motor function compared to placebo.

  • Methodology: The trial will utilize a centralized randomization system. Both participants and investigators will be blinded to the treatment allocation. A comprehensive set of clinical assessments and biomarker analyses will be conducted throughout the study.

ASPro_PD_Workflow cluster_Screening Screening & Enrollment cluster_Randomization Randomization & Blinding cluster_Treatment Treatment Period (2 Years, Double-Blind) cluster_OLE Open-Label Extension (6 Months) cluster_Analysis Data Analysis & Reporting P Patient Recruitment (n=330) IC Informed Consent P->IC El Eligibility Assessment (Inclusion/Exclusion Criteria) IC->El R Randomization (1:1) El->R A Arm A: Ambroxol R->A B Arm B: Placebo R->B T_A Treatment Administration (Ambroxol) A->T_A T_B Treatment Administration (Placebo) B->T_B FU Follow-up Visits (Clinical Assessments, Biomarkers) T_A->FU T_B->FU OLE_A All Participants Receive Ambroxol FU->OLE_A DA Data Unblinding & Statistical Analysis OLE_A->DA Rep Reporting of Results DA->Rep

Figure 2: Generalized Experimental Workflow for a Phase 3 Trial like ASPro-PD.

Conclusion

The investigation into this compound as a disease-modifying therapy for Parkinson's disease is a promising area of research, grounded in a strong biological rationale. Phase 2 clinical trials have demonstrated that ambroxol is safe, well-tolerated, and successfully engages its target, the GCase enzyme, in the central nervous system.[2][3] While the open-label AiM-PD study showed encouraging preliminary results in improving motor symptoms, the placebo-controlled Canadian trial in PDD did not meet its primary cognitive endpoints, though it did show potential neuroprotective effects through biomarker analysis.[2][4]

The ongoing Phase 3 ASPro-PD trial will be pivotal in determining the clinical efficacy of ambroxol in a larger, more robustly designed study.[5] The results of this trial are eagerly awaited by the scientific community and could represent a significant advancement in the development of therapies that slow the progression of Parkinson's disease. The detailed protocols and quantitative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform their ongoing work in this critical field.

References

Ambroxol Hydrochloride: A Comparative Analysis of Efficacy in the Presence and Absence of GBA1 Gene Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, is gaining significant attention for its potential as a repurposed therapeutic for neurodegenerative diseases, particularly those linked to mutations in the GBA1 gene. This guide provides a comprehensive comparison of the efficacy of Ambroxol hydrochloride in individuals with and without GBA1 gene mutations, supported by experimental data from preclinical and clinical studies. The content is intended for researchers, scientists, and drug development professionals.

The Critical Role of GBA1 and the Therapeutic Rationale for Ambroxol

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the primary cause of Gaucher disease, a lysosomal storage disorder.[1][2][3] These mutations are also the most significant genetic risk factor for Parkinson's disease (PD).[4][5] Defective GCase leads to the accumulation of its substrate, glucosylceramide, and is associated with the aggregation of alpha-synuclein, a pathological hallmark of PD.[4][5][6]

This compound is proposed to act as a pharmacological chaperone.[7] In individuals with certain GBA1 mutations, the GCase enzyme is misfolded and retained in the endoplasmic reticulum (ER), leading to its degradation. Ambroxol is thought to bind to the misfolded GCase in the ER, stabilizing its conformation and facilitating its transport to the lysosome, where it can perform its function.[1][8] Some studies also suggest that Ambroxol may have other mechanisms of action, such as inducing autophagy and modulating ER-associated degradation pathways.[7]

Comparative Efficacy: With vs. Without GBA1 Mutations

The therapeutic potential of Ambroxol appears to be most pronounced in individuals carrying GBA1 mutations. However, evidence suggests a potential benefit even in the absence of these mutations, likely through the upregulation of wild-type GCase activity and other cellular mechanisms.

In Patients with GBA1 Mutations (Gaucher Disease and GBA-Associated Parkinson's Disease)

In the context of Gaucher disease, Ambroxol has demonstrated the ability to enhance mutated GCase activity and reduce the accumulation of glucosylceramide.[1][3] The response to Ambroxol can vary depending on the specific GBA1 variant.[1][3] For instance, some studies have shown a more significant improvement in cells from patients with compound heterozygous genotypes compared to homozygous forms.[1][3]

In patients with Parkinson's disease who carry a GBA1 mutation (GBA-PD), Ambroxol treatment has been shown to increase the levels of GCase protein in the cerebrospinal fluid (CSF).[5][9] Preclinical studies using models of GBA-PD have shown that Ambroxol can significantly enhance GCase activity and decrease levels of both tau and alpha-synuclein.[10][11]

In Patients without GBA1 Mutations (Idiopathic Parkinson's Disease)

Interestingly, studies have indicated that Ambroxol may also be beneficial for Parkinson's disease patients without GBA1 mutations. A phase 2 clinical trial (AiM-PD) that included PD patients with and without GBA1 mutations found that Ambroxol crossed the blood-brain barrier and increased GCase protein levels in the CSF of both groups.[5][9][12] Furthermore, preclinical studies in wild-type mice have demonstrated that Ambroxol administration can increase GCase activity in various brain regions.[6][13] This suggests that enhancing the activity of the normal GCase enzyme could also be a viable therapeutic strategy.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies investigating the effects of this compound.

Table 1: Effect of Ambroxol on GCase in Parkinson's Disease (AiM-PD Study)
Parameter Change from Baseline at Day 186
Participants 17 PD patients (8 with GBA1 mutations, 9 without)
Ambroxol Level in CSF+156 ng/mL[12]
GCase Protein Level in CSF+35% (mean increase of 88 pmol/L)[12][14]
α-synuclein Level in CSF+13% (mean increase of 50 pg/mL)[12][14]
MDS-UPDRS Motor Score-6.8 points (improvement)[14]
Table 2: Preclinical Efficacy of Ambroxol
Model System Key Findings
Gaucher Disease Patient Fibroblasts 15-50% increase in mutant GCase activity[8]
Cholinergic Neurons with N370S GBA1 Mutation Significant enhancement of GCase activity and decrease in tau and α-synuclein levels[10][11]
Wild-type and GBA1 Mutant Mice Significant increase in brain GCase activity[6]
α-synuclein Overexpressing Mice 19% decrease in brainstem α-synuclein protein levels and 17% in the striatum[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Measurement of GCase Activity

GCase activity is typically measured using a fluorometric assay.[6]

  • Lysate Preparation: Cells or tissue samples are lysed to release cellular proteins.

  • Incubation: The lysate is incubated with a synthetic substrate, such as 4-methylumbelliferyl β-D-glucopyranoside (4-MUG), in an acidic buffer (pH 5.4) that mimics the lysosomal environment.

  • Enzymatic Reaction: GCase cleaves the substrate, releasing the fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU).

  • Fluorescence Measurement: The reaction is stopped, and the fluorescence of the released 4-MU is measured using a fluorescence spectrometer (excitation ~365nm, emission ~450nm).

  • Quantification: The amount of fluorescence is proportional to the GCase activity and is typically expressed as nanomoles of substrate released per hour per milligram of protein.

Quantification of α-synuclein

Levels of α-synuclein in biological samples like CSF or cell lysates are often quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Coating: A microplate is coated with a capture antibody specific for α-synuclein.

  • Sample Incubation: The sample (e.g., CSF) is added to the wells, and any α-synuclein present binds to the capture antibody.

  • Detection Antibody: A second, detection antibody that is also specific for α-synuclein and is linked to an enzyme is added.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Measurement: The intensity of the color is measured using a plate reader and is proportional to the concentration of α-synuclein in the sample.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of Ambroxol and a typical experimental workflow.

Ambroxol_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome GBA1_mut Mutant GBA1 mRNA Misfolded_GCase Misfolded GCase GBA1_mut->Misfolded_GCase Translation ERAD ER-Associated Degradation Misfolded_GCase->ERAD Targeted for Degradation Correctly_Folded_GCase Correctly Folded GCase Misfolded_GCase->Correctly_Folded_GCase Correct Folding (Assisted by Ambroxol) Ambroxol Ambroxol Ambroxol->Misfolded_GCase Binds & Stabilizes (Chaperone Action) Functional_GCase Functional GCase Correctly_Folded_GCase->Functional_GCase Trafficking Glucosylceramide Glucosylceramide Functional_GCase->Glucosylceramide Hydrolyzes Ceramide_Glucose Ceramide + Glucose

Caption: Proposed mechanism of Ambroxol as a pharmacological chaperone for mutant GCase.

Experimental_Workflow cluster_Patient_Recruitment Patient Cohort cluster_Intervention Treatment Protocol cluster_Sample_Collection Biological Sampling cluster_Analysis Biomarker Analysis cluster_Outcome Clinical Assessment PD_GBA_pos PD Patients with GBA1 mutations Ambroxol_Treatment Ambroxol Administration (e.g., 1.26 g/day for 186 days) PD_GBA_pos->Ambroxol_Treatment PD_GBA_neg PD Patients without GBA1 mutations PD_GBA_neg->Ambroxol_Treatment CSF_Collection Cerebrospinal Fluid (CSF) Collection (Baseline & Post-treatment) Ambroxol_Treatment->CSF_Collection Clinical_Scales Motor Function Assessment (e.g., MDS-UPDRS) Ambroxol_Treatment->Clinical_Scales GCase_Assay GCase Activity Assay CSF_Collection->GCase_Assay Protein_Quantification GCase & α-synuclein Quantification (ELISA) CSF_Collection->Protein_Quantification

Caption: Generalized experimental workflow for a clinical trial of Ambroxol in Parkinson's disease.

Conclusion

This compound shows considerable promise as a targeted therapy for individuals with GBA1 mutations, acting as a pharmacological chaperone to restore GCase function. The evidence also suggests a potential, broader utility in neurodegenerative diseases even in the absence of such mutations. Ongoing and future larger, placebo-controlled clinical trials are essential to definitively establish the efficacy and long-term safety of Ambroxol as a disease-modifying therapy.[15][16][17] The data presented herein underscore the importance of a personalized medicine approach in the development of treatments for complex neurological disorders.

References

A Comparative Guide to the Validation of UV Spectroscopy for Routine Analysis of Ambroxol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of UV spectroscopy and High-Performance Liquid Chromatography (HPLC) for the routine analysis of Ambroxol hydrochloride. The information presented is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

This compound is a mucolytic agent widely used in pharmaceutical formulations. Its accurate and reliable quantification is crucial for ensuring product quality and therapeutic efficacy. While HPLC is a powerful and commonly used technique, UV spectroscopy presents a simpler, more cost-effective alternative for routine analysis. This guide explores the validation parameters of UV spectroscopy for this purpose and compares it with the established HPLC method.

Experimental Data Comparison

The following tables summarize the validation parameters for both UV-Visible Spectrophotometry and HPLC methods for the determination of this compound, as reported in various studies.

Table 1: UV-Visible Spectrophotometry Method Validation Parameters

ParameterReported ValueSolvent/Conditions
Wavelength (λmax) 250 nm[1]Acetonitrile and water (pH 3.5)[1]
306 nm[2][3]Methanol, Water, 0.1N HCl[2][3]
238-258 nm (AUC)[4]Methanol[4]
Linearity Range 2-10 µg/mL[2][3]Water, 0.1N HCl[2]
2-12 µg/mL[4]Methanol[4]
5-30 µg/mL[1]Water and Methanol (1:1 v/v)[1]
40-200 µg/mL[5][6]Distilled water[5][6]
Correlation Coefficient (r²) 0.99987[2][3]-
0.999[4]-
Limit of Detection (LOD) 3.94 µg/mL[2][3]-
1 µg/mL[1]-
0.0841 µg/mL[4]-
11.55 µg/mL[5][6]-
Limit of Quantification (LOQ) 11.95 µg/mL[2][3]-
4 µg/mL[1]-
0.2551 µg/mL[4]-
38.49 µg/mL[5][6]-
Accuracy (% Recovery) 99.55% to 101.1%[4]-
100.4%[5][6]-
Precision (%RSD) < 2%[2][3]-

Table 2: High-Performance Liquid Chromatography (HPLC) Method Validation Parameters

ParameterReported ValueChromatographic Conditions
Column RP-18[1]-
C18[7]-
Inertsil C8[8]-
Mobile Phase Acetonitrile:Water (pH 3.5) (60:40, v/v)[1]-
Buffer:Acetonitrile (80:20) (Buffer 0.1% v/v tri-ethylamine pH-3.0)-
Acetonitrile:Methanol:Sodium dihydrogen phosphate (B84403) buffer (pH 3.0) (65:10:25)-
Flow Rate 1.0 mL/min-
Detection Wavelength 250 nm-
220 nm-
276 nm[9]-
Linearity Range 2-12 ng/mL-
Limit of Detection (LOD) 1 ng/mL[1]-
Limit of Quantification (LOQ) 5 ng/mL[1]-
Accuracy (% Recovery) 99.55% to 101.1%[8]-

Experimental Protocols

Detailed methodologies for the validation of UV spectroscopy and HPLC for the analysis of this compound are outlined below. These protocols are based on methods reported in the cited literature and are compliant with ICH guidelines.

UV Spectrophotometric Method

  • Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol, water, or 0.1N HCl) to obtain a concentration of 100 µg/mL.[2]

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations within the desired linear range (e.g., 2, 4, 6, 8, 10 µg/mL) using the same solvent.[2]

  • Spectrophotometric Analysis:

    • Set the spectrophotometer to scan the wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of the blank (solvent) and the working standard solutions at the determined λmax.

  • Calibration Curve Construction: Plot a graph of absorbance versus concentration. The relationship should be linear, and the correlation coefficient (r²) should be close to 1.

  • Validation Parameters:

    • Linearity: Assessed from the calibration curve over the specified concentration range.

    • Accuracy: Determined by the standard addition method, where known amounts of the standard drug are added to the sample, and the recovery is calculated.

    • Precision: Evaluated by analyzing replicate samples on the same day (intraday precision) and on different days (interday precision). The relative standard deviation (%RSD) should be within acceptable limits (typically <2%).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

  • Chromatographic Conditions:

    • Column: A reverse-phase column such as C18 or RP-18 is commonly used.[1][7]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate buffer, water with pH adjustment) is typical. The exact ratio is optimized for best separation.[1][9]

    • Flow Rate: Generally maintained at 1.0 mL/min.[1][9]

    • Detection: UV detection at a wavelength where this compound shows significant absorbance (e.g., 250 nm).[1]

  • Preparation of Standard Solutions: Prepare a stock solution and working standards of this compound in the mobile phase or a suitable diluent, similar to the UV method but at lower concentrations (e.g., in the ng/mL range).[1]

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Parameters like peak area reproducibility, tailing factor, and theoretical plates are evaluated.

  • Analysis and Quantification: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. Then, inject the sample solutions and determine the concentration of this compound from the calibration curve.

  • Validation: The method is validated for linearity, accuracy, precision, specificity, LOD, and LOQ according to ICH guidelines.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the validation of an analytical method and the general steps in a comparative analysis.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Standard Reference Standard Stock_Solution Stock Solution Standard->Stock_Solution Dissolve Sample Pharmaceutical Formulation Sample_Solution Sample Solution Sample->Sample_Solution Extract/Dissolve Solvent Solvent/Mobile Phase Solvent->Stock_Solution Solvent->Sample_Solution Working_Standards Working Standards Stock_Solution->Working_Standards Dilute Instrument UV-Vis or HPLC Sample_Solution->Instrument Measure Working_Standards->Instrument Measure Linearity Linearity Instrument->Linearity Accuracy Accuracy Instrument->Accuracy Precision Precision Instrument->Precision LOD_LOQ LOD & LOQ Instrument->LOD_LOQ

Caption: Experimental workflow for analytical method validation.

comparison_logic cluster_methods Analytical Methods cluster_parameters Performance Parameters UV_Spec UV Spectroscopy Sensitivity Sensitivity UV_Spec->Sensitivity Lower Specificity Specificity UV_Spec->Specificity Lower Cost Cost UV_Spec->Cost Lower Speed Speed UV_Spec->Speed Faster Complexity Complexity UV_Spec->Complexity Simpler HPLC HPLC HPLC->Sensitivity Higher HPLC->Specificity Higher HPLC->Cost Higher HPLC->Speed Slower HPLC->Complexity More Complex Conclusion Conclusion: UV for routine QC, HPLC for complex samples Sensitivity->Conclusion Specificity->Conclusion Cost->Conclusion Speed->Conclusion Complexity->Conclusion

Caption: Logical comparison of UV Spectroscopy and HPLC.

References

Ambroxol Hydrochloride and Antibiotic Combination Therapy Demonstrates Superior Efficacy Over Monotherapy in Respiratory Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – [Date] – Mounting evidence from clinical research indicates that the co-administration of ambroxol (B1667023) hydrochloride with antibiotics offers significantly greater efficacy in the treatment of respiratory tract infections compared to antibiotic treatment alone. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, detailing the synergistic effects, underlying mechanisms, and supporting experimental data for this combination therapy.

The enhanced efficacy of the combination therapy is attributed to the multifaceted pharmacological actions of ambroxol hydrochloride. It not only functions as a potent mucokinetic and secretolytic agent, facilitating the clearance of mucus from the airways, but also exhibits anti-inflammatory and antioxidant properties.[1] Crucially, ambroxol has been shown to increase the concentration of a range of antibiotics—including beta-lactams, macrolides, and glycopeptides—in lung tissue, sputum, and bronchoalveolar lavage fluid, thereby amplifying their therapeutic effect at the site of infection.[2][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical studies, highlighting the improved outcomes associated with the combination therapy.

Table 1: Efficacy in Patients with Chronic Bronchitis

A randomized controlled trial involving 98 patients with chronic bronchitis demonstrated that the addition of this compound to an antibiotic regimen resulted in statistically significant improvements in clinical outcomes compared to antibiotic monotherapy.[3]

Efficacy MeasureAmbroxol + Antibiotic Group (n=49)Antibiotic Monotherapy Group (n=49)Improvement with Combination Therapy
Total Effective Rate 79.59%70.59% (approx.)9% increase
Symptom Disappearance Time Not specified3.3 days longer than combinationReduced by 3.3 days
Forced Expiratory Volume in 1s (FEV1) 1.95 ± 0.83 L1.59 ± 1.01 L22.64% increase
Forced Vital Capacity (FVC) 3.37 ± 0.28 L2.56 ± 0.48 L31.64% increase
FEV1/FVC Ratio 74.12 ± 5.14%67.51 ± 5.02%9.79% increase
Table 2: Efficacy in Children with Bronchopneumonia

A study involving 100 children with bronchopneumonia revealed that combining this compound with amoxicillin (B794) potassium clavulanate led to a higher therapeutic success rate and a more significant reduction in inflammatory markers.[6][7][8][9]

Efficacy MeasureAmbroxol + Amoxicillin-Clavulanate Group (n=50)Amoxicillin-Clavulanate Monotherapy Group (n=50)Improvement with Combination Therapy
Therapeutic Effective Rate 94%84%10% increase
White Blood Cell (WBC) Count Significantly lower than controlLower than baselineGreater reduction
C-Reactive Protein (CRP) Significantly lower than controlLower than baselineGreater reduction
Interleukin-6 (IL-6) Significantly lower than controlLower than baselineGreater reduction
Tumor Necrosis Factor-α (TNF-α) Significantly lower than controlLower than baselineGreater reduction
Time to Symptom Disappearance Shorter for fever, cough, asthma, and pulmonary ralesLonger than combination groupFaster symptom resolution

Experimental Protocols

Chronic Bronchitis Study Protocol
  • Study Design: A randomized controlled trial was conducted with 98 patients diagnosed with chronic bronchitis.[3]

  • Inclusion Criteria: Patients admitted to the hospital with a diagnosis of chronic bronchitis.

  • Exclusion Criteria: Not specified.

  • Groups:

    • Observation Group (n=49): Received this compound in combination with the antibiotic cefmetazole (B193816).

    • Control Group (n=49): Received cefmetazole alone.

  • Outcome Measures:

    • Time required for the mitigation of clinical symptoms.

    • Overall clinical effectiveness.

    • Pulmonary function indicators: FEV1, FVC, and FEV1/FVC ratio.[3]

Bronchopneumonia in Children Study Protocol
  • Study Design: A study of 100 children with bronchopneumonia.[6][7][8][9]

  • Inclusion Criteria: Children admitted to the pediatric department with a diagnosis of bronchopneumonia.

  • Exclusion Criteria: Not specified.

  • Groups:

    • Observation Group (n=50): Treated with this compound plus amoxicillin potassium clavulanate.

    • Control Group (n=50): Treated with amoxicillin potassium clavulanate alone.

  • Outcome Measures:

    • Therapeutic efficiency.

    • Serum levels of inflammatory markers: WBC, CRP, IL-6, and TNF-α.

    • Time for clinical symptoms (fever, cough, asthma, and pulmonary rales) to disappear.[6][7][8][9]

Visualizations: Mechanisms and Workflows

Proposed Mechanism of Synergistic Action

The synergistic effect of this compound when combined with antibiotics is multifaceted. A key aspect is its ability to increase the concentration of antibiotics in the lung, although the precise mechanism for this is still under investigation.[10] Additionally, its mucolytic and anti-inflammatory properties create a more favorable environment for antibiotic action.

Ambroxol_Synergy cluster_ambroxol_effects Ambroxol Mechanisms Ambroxol This compound Outcome Improved Clinical Outcome Ambroxol->Outcome Mucolytic Mucolytic & Secretolytic Effects Ambroxol->Mucolytic AntiInflammatory Anti-inflammatory & Antioxidant Effects Ambroxol->AntiInflammatory AntibioticPenetration Increased Antibiotic Penetration in Lung Ambroxol->AntibioticPenetration Antibiotic Antibiotic Infection Respiratory Tract Infection Antibiotic->Infection Bactericidal/Bacteriostatic Action Antibiotic->Outcome Infection->Outcome Mucolytic->Infection Reduces mucus viscosity, improves clearance AntiInflammatory->Infection Reduces inflammation AntibioticPenetration->Antibiotic Enhances concentration at infection site

Caption: Synergistic mechanisms of ambroxol and antibiotics.

Experimental Workflow for Chronic Bronchitis Clinical Trial

The following diagram illustrates the workflow of the randomized controlled trial investigating the efficacy of the combination therapy in patients with chronic bronchitis.

Chronic_Bronchitis_Trial_Workflow Start Patient Recruitment (n=98 Chronic Bronchitis Patients) Randomization Randomization (1:1) Start->Randomization GroupA Observation Group (n=49) Ambroxol + Cefmetazole Randomization->GroupA GroupB Control Group (n=49) Cefmetazole Monotherapy Randomization->GroupB Treatment Treatment Period GroupA->Treatment GroupB->Treatment FollowUp Data Collection & Follow-up Treatment->FollowUp Analysis Comparative Efficacy Analysis FollowUp->Analysis

Caption: Workflow of the chronic bronchitis clinical trial.

Signaling Pathway: Ambroxol's Effect on Surfactant Protein Expression

Ambroxol is proposed to stimulate the synthesis of pulmonary surfactant.[1] Studies suggest that it modulates the expression of surfactant proteins in a cell-specific manner, which may contribute to its therapeutic effects.[2][11] However, some research indicates no direct stimulatory effect on surfactant synthesis in isolated type II alveolar cells.[12]

Ambroxol_Surfactant_Pathway Ambroxol Ambroxol TypeII Alveolar Type II Pneumocytes Ambroxol->TypeII Clara Clara Cells Ambroxol->Clara SPC Surfactant Protein C (SP-C) (mRNA and Protein) TypeII->SPC Increases SPB Surfactant Protein B (SP-B) (Immunoreactivity) Clara->SPB Increases Surfactant Pulmonary Surfactant Homeostasis SPC->Surfactant SPB->Surfactant

Caption: Ambroxol's cell-specific modulation of surfactant proteins.

References

In Vivo Antioxidant Activity of Ambroxol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antioxidant activity of Ambroxol hydrochloride against other well-known antioxidants, N-acetylcysteine (NAC) and Vitamin C. The information is compiled from preclinical studies to assist researchers in evaluating its potential as a protective agent against oxidative stress-induced cellular damage.

This compound, a widely used mucolytic agent, has demonstrated significant antioxidant properties in various in vivo models.[1][2] Its protective effects are attributed to its ability to scavenge reactive oxygen species (ROS) and to modulate endogenous antioxidant defense systems, primarily through the activation of the Nrf2/HO-1 signaling pathway.[1][3]

Comparative Analysis of Antioxidant Performance

The following tables summarize the quantitative data from various in vivo studies, comparing the efficacy of this compound, N-acetylcysteine, and Vitamin C in mitigating oxidative stress.

Table 1: Effect on Lipid Peroxidation (Malondialdehyde - MDA) and Superoxide Dismutase (SOD) Activity

CompoundAnimal ModelDosageMDA LevelsSOD ActivityReference
Ambroxol LPS-induced neuroinflammation in mice30 mg/kg/dayMaintained at normal levelsUpregulated[4]
Ambroxol Intestinal ischemia/reperfusion in rats35, 70, 140 mg/kgImproved abnormal levelsNot specified[5]
N-acetylcysteine Traumatic brain injury in mice100 mg/kgSignificantly reducedEnhanced[6]
Vitamin C Sepsis-induced cardiovascular oxidative stress in rats18 mg/day (oral)Not specifiedNot specified[7]

Table 2: Modulation of the Nrf2/HO-1 Antioxidant Pathway

CompoundAnimal ModelDosageNrf2 ActivationHO-1 ExpressionReference
Ambroxol Renal ischemia/reperfusion in ratsNot specifiedUp-regulatedUp-regulated[3]
Ambroxol LPS-induced neuroinflammation in mice30 mg/kg/dayUpregulatedUpregulated[4]
N-acetylcysteine Traumatic brain injury in mice100 mg/kgPromoted activationUpregulated[6]
Vitamin C Endothelial cells (in vitro)Not specifiedActivates pathwayNot specified[8]

Signaling Pathways and Experimental Workflows

The antioxidant effects of this compound are significantly mediated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Ambroxol promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes like Heme oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).

Ambroxol_Nrf2_Pathway cluster_nucleus Nuclear Events Ambroxol Ambroxol hydrochloride Keap1_Nrf2 Keap1-Nrf2 Complex Ambroxol->Keap1_Nrf2 Inhibits Keap1 binding OxidativeStress Oxidative Stress (e.g., ROS) OxidativeStress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Promotes Transcription CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Leads to Nrf2_in_nucleus Nrf2 Nrf2_in_nucleus->ARE Binds to

Ambroxol's activation of the Nrf2 antioxidant pathway.

A typical experimental workflow to validate the in vivo antioxidant activity of a compound like this compound is depicted below.

Experimental_Workflow AnimalModel Animal Model Selection (e.g., Rats, Mice) Grouping Grouping (Control, Vehicle, Treatment Groups) AnimalModel->Grouping Induction Induction of Oxidative Stress (e.g., LPS, Ischemia/Reperfusion) Grouping->Induction Treatment Treatment Administration (e.g., Ambroxol, NAC, Vitamin C) Induction->Treatment Sample Sample Collection (Blood, Tissue) Treatment->Sample Biochemical Biochemical Assays (MDA, SOD, GPx) Sample->Biochemical Molecular Molecular Analysis (Western Blot for Nrf2, HO-1) Sample->Molecular Histo Histopathological Examination Sample->Histo Data Data Analysis and Comparison Biochemical->Data Molecular->Data Histo->Data

General workflow for in vivo antioxidant studies.

Detailed Experimental Protocols

The following are representative methodologies for key experiments cited in the validation of this compound's antioxidant activity.

Animal Model of Lipopolysaccharide (LPS)-Induced Neuroinflammation
  • Animals: Male C57BL/6 mice.

  • Induction of Oxidative Stress: Intraperitoneal injection of LPS (250 µg/kg).

  • Treatment: this compound (30 mg/kg/day) administered orally for 14 days.

  • Biochemical Assays:

    • Lipid Peroxidation (MDA) Assay: Brain tissue homogenates are reacted with thiobarbituric acid (TBA) at high temperature and acidity. The resulting pink-colored complex is measured spectrophotometrically at 532 nm.

    • Superoxide Dismutase (SOD) Activity Assay: The assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by SOD. The change in absorbance is measured at 560 nm.

  • Molecular Analysis:

    • Western Blot: Protein extracts from brain tissues are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is incubated with primary antibodies against Nrf2 and HO-1, followed by a secondary antibody. Protein bands are visualized using a chemiluminescence detection system.

Animal Model of Intestinal Ischemia/Reperfusion (I/R) Injury
  • Animals: Male Wistar rats.

  • Induction of Oxidative Stress: The superior mesenteric artery is occluded for a specific period, followed by reperfusion.

  • Treatment: this compound (at doses of 35, 70, and 140 mg/kg) is administered intraperitoneally before the induction of ischemia.

  • Biochemical Assays:

    • MDA Assay: As described above, performed on tissue homogenates from the heart and kidney to assess remote organ injury.[5]

Animal Model of Traumatic Brain Injury (TBI)
  • Animals: Male C57BL/6 mice.

  • Induction of Oxidative Stress: A weight-drop model is used to induce a controlled cortical impact.

  • Treatment: N-acetylcysteine (100 mg/kg) is administered intraperitoneally post-injury.

  • Biochemical Assays:

    • MDA and SOD assays: Performed on brain tissue homogenates as described previously.[6]

  • Molecular Analysis:

    • Western Blot: Analysis of Nrf2 and HO-1 expression in brain tissue extracts.[6]

Conclusion

The compiled in vivo data suggests that this compound is a potent antioxidant, comparable in its efficacy to N-acetylcysteine in certain models of oxidative stress. Its mechanism of action, primarily through the Nrf2/HO-1 pathway, provides a robust defense against cellular damage. While direct comparative in vivo studies with Vitamin C are limited, the available evidence positions this compound as a promising therapeutic candidate for conditions associated with oxidative stress. Further research is warranted to explore its full clinical potential.

References

Comparative study of different polymers in Ambroxol hydrochloride sustained-release tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of various polymers used in the formulation of sustained-release matrix tablets for Ambroxol hydrochloride, a potent mucolytic agent.[1][2] The objective is to offer a comprehensive overview of how different polymers influence drug release and other key tablet properties, supported by experimental data from various studies. This information is intended to aid researchers and formulation scientists in the selection of appropriate polymers for the development of effective oral sustained-release dosage forms of this compound.

Executive Summary

The development of sustained-release tablets for drugs like this compound, which has a relatively short biological half-life of about 4 hours, is crucial for improving patient compliance and therapeutic outcomes.[3] The choice of polymer is a critical factor that dictates the rate and mechanism of drug release. This guide compares the performance of natural gums such as Xanthan gum, Guar gum, and κ-Carrageenan, as well as semi-synthetic polymers like Hydroxypropyl Methylcellulose (HPMC) of various grades and combinations of hydrophilic and hydrophobic polymers. The comparative data indicates that both natural and semi-synthetic polymers can effectively sustain the release of this compound, with the release kinetics being highly dependent on the polymer type, concentration, and formulation method.

Comparative Performance of Polymers

The efficacy of different polymers in sustaining the release of this compound is summarized in the table below. The data has been compiled from various studies to provide a clear comparison of key formulation parameters and their resulting drug release profiles.

Polymer(s) Drug:Polymer Ratio Preparation Method Hardness ( kg/cm ²) Friability (%) In-vitro Drug Release (at 12h) Release Kinetics Reference
Xanthan Gum1:2.5Direct Compression-->90%-[4]
κ-Carrageenan1:2.5Direct Compression-->90%-[4]
Guar Gum1:2.5Direct Compression--<90% (Higher initial release)-[4]
HPMC K4M-Wet Granulation--~96% (at 8h)Diffusion & Erosion[5]
HPMC K100M-Direct Compression--99.8%Higuchi[2]
Guar Gum & HPMC K4M-Wet Granulation5.1±0.150.54±0.0491.56%-[3]
HPMC K4M & Ethyl Cellulose (B213188)1:1 (polymer ratio)Wet Granulation--95.64%Diffusion & Erosion[5]
Eudragit RSPO & Ethyl Cellulose1:1 (polymer ratio)Wet Granulation--98.77%Diffusion & Erosion[5]
Rice Bran Wax, MCC, DCP-Direct Compression--~103% (at 8h)First-order, Diffusion & Erosion[6]

Key Observations:

  • Natural Gums: Xanthan gum and κ-Carrageenan demonstrated superior ability to retard drug release compared to Guar gum.[4][7] Guar gum matrices exhibited an initial burst release, suggesting a slower swelling rate.[4] Increasing the concentration of Xanthan gum resulted in a greater retarding effect on drug release.[4]

  • HPMC Grades: Higher viscosity grades of HPMC (e.g., K100M) generally provide a more sustained release profile compared to lower viscosity grades (e.g., K4M). The drug release from HPMC matrices is often governed by a combination of diffusion and erosion of the polymer matrix.[5]

  • Hydrophilic-Hydrophobic Polymer Combinations: The combination of a hydrophilic polymer like HPMC K4M or Eudragit RSPO with a hydrophobic polymer such as Ethyl cellulose was effective in sustaining drug release for up to 12 hours.[5] This is attributed to the hydrophobic polymer retarding the penetration of the dissolution medium into the tablet matrix.[5]

  • Mechanism of Release: The in-vitro drug release from most matrix tablets followed models such as Higuchi and Korsmeyer-Peppas, indicating that the primary release mechanisms are diffusion and erosion.[1][5] In many cases, the release kinetics were found to be zero-order or first-order.[1][2]

Experimental Protocols

The following are generalized experimental methodologies based on the reviewed literature for the formulation and evaluation of this compound sustained-release tablets.

Tablet Preparation
  • Direct Compression Method:

    • This compound and the selected polymer(s) are accurately weighed.

    • The drug and polymer are geometrically mixed to ensure uniform distribution.

    • Other excipients such as diluents (e.g., Microcrystalline Cellulose), lubricants (e.g., Magnesium Stearate), and glidants (e.g., Talc) are added and blended.

    • The final blend is compressed into tablets using a tablet punching machine.[2][4]

  • Wet Granulation Method:

    • The drug and polymer(s) are blended.

    • A granulating agent (e.g., a solution of PVP) is added to the powder blend to form a damp mass.

    • The damp mass is passed through a sieve to form granules.

    • The granules are dried in an oven.

    • The dried granules are then blended with lubricants and glidants.

    • The final granular blend is compressed into tablets.[1][3]

Evaluation of Tablet Properties
  • Hardness: The crushing strength of the tablets is determined using a Monsanto or Pfizer hardness tester.[4][6]

  • Friability: A pre-weighed sample of tablets is placed in a Roche friabilator and rotated at 25 rpm for 4 minutes. The tablets are then de-dusted and re-weighed to calculate the percentage of weight loss.[2][6]

  • Weight Variation: Twenty tablets are individually weighed, and the average weight is calculated. The percentage deviation of each tablet from the average weight is determined.[1]

  • Drug Content Uniformity: A specified number of tablets are crushed, and the powdered tablet equivalent to a single dose of this compound is dissolved in a suitable solvent. The drug concentration is then determined spectrophotometrically at a specific wavelength (e.g., 244 nm).[3]

In-vitro Dissolution Studies
  • Apparatus: USP Dissolution Testing Apparatus Type II (Paddle Method).[1][3]

  • Dissolution Medium: Typically, a two-stage dissolution medium is used to simulate the gastrointestinal tract conditions: 0.1 N HCl (pH 1.2) for the first 2 hours, followed by a phosphate (B84403) buffer (pH 6.8) for the remaining duration.[3]

  • Procedure:

    • The dissolution vessel is filled with 900 mL of the dissolution medium and maintained at 37 ± 0.5°C.

    • A single tablet is placed in each vessel, and the paddle is rotated at a specified speed (e.g., 50 or 75 rpm).[1][3]

    • At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with an equal volume of fresh medium.

    • The samples are analyzed for drug content using a UV-Visible spectrophotometer at the λmax of this compound.[3]

Visualization of the Comparative Study Workflow

The following diagram illustrates the logical workflow involved in a comparative study of different polymers for sustained-release tablets.

G cluster_0 Formulation Development cluster_1 Tablet Evaluation cluster_2 Performance Assessment Drug This compound Method Preparation Method (Direct Compression / Wet Granulation) Drug->Method Polymer Polymer Selection (e.g., HPMC, Xanthan Gum, Guar Gum) Polymer->Method Excipients Excipients (Diluent, Lubricant, Glidant) Excipients->Method Compression Tablet Compression Method->Compression Hardness Hardness Test Compression->Hardness Friability Friability Test Compression->Friability WeightVariation Weight Variation Compression->WeightVariation DrugContent Drug Content Compression->DrugContent Dissolution In-vitro Dissolution Study Compression->Dissolution Comparison Comparative Analysis of Release Profiles Hardness->Comparison Friability->Comparison WeightVariation->Comparison DrugContent->Comparison Kinetics Release Kinetics Modeling (Zero-order, First-order, Higuchi) Dissolution->Kinetics Kinetics->Comparison Final Optimized Formulation Comparison->Final

Caption: Workflow for the comparative study of polymers in sustained-release tablets.

Conclusion

The selection of a polymer for this compound sustained-release tablets is a critical decision that significantly impacts the drug's therapeutic efficacy. Natural gums like Xanthan gum and semi-synthetic polymers such as HPMC have been shown to be effective in controlling the release of this compound for an extended period. The combination of hydrophilic and hydrophobic polymers offers another viable strategy to achieve the desired 12-hour release profile. The data and protocols presented in this guide serve as a valuable resource for researchers in the rational design and development of sustained-release formulations of this compound, ultimately leading to improved patient outcomes.

References

Assessing the Long-Term Safety and Efficacy of Ambroxol in Gaucher Disease: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Ambroxol (B1667023) as an emerging therapy for Gaucher disease, benchmarked against established treatments such as Enzyme Replacement Therapy (ERT) and Substrate Reduction Therapy (SRT). This guide provides a comparative overview of the long-term safety and efficacy, detailed experimental protocols, and the underlying signaling pathways.

Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder resulting from mutations in the GBA1 gene, which leads to a deficiency of the enzyme glucocerebrosidase (GCase). This enzymatic defect causes the accumulation of its substrate, glucosylceramide, primarily within macrophages, leading to a multisystemic disorder characterized by hepatosplenomegaly, hematological abnormalities, and bone disease. For neuronopathic forms of the disease (types 2 and 3), neurological symptoms are also a significant feature. The current standards of care, Enzyme Replacement Therapy (ERT) and Substrate Reduction Therapy (SRT), have revolutionized the management of type 1 GD, but have limitations, particularly in addressing neurological manifestations.[1][2] Ambroxol, a widely used mucolytic agent, has emerged as a potential pharmacological chaperone for mutant GCase, offering a novel therapeutic avenue.[2] This guide provides a comprehensive comparison of the long-term safety and efficacy of Ambroxol with approved ERT and SRT options, supported by experimental data and detailed methodologies for a scientific audience.

Comparative Efficacy of Ambroxol, ERT, and SRT in Gaucher Disease

The therapeutic landscape for Gaucher disease is evolving, with Ambroxol presenting a new mechanistic approach. The following tables summarize the long-term efficacy data for Ambroxol and the established ERT and SRT agents.

Table 1: Long-Term Efficacy of Ambroxol in Type 1 Gaucher Disease
Study/Trial (Duration)Patient PopulationKey Efficacy EndpointsResults
NCT03950050 (12 months) [3][4]40 adult patients with GD1 (28 with suboptimal response to ERT/SRT, 12 treatment-naïve)- >20% increase in platelet count- >0.2 increase in lumbar spine T-score- >20% decrease in Lyso-Gb1Among the 16 completers: - 31.2% (5/16) had a >20% increase in platelet count.- 37.5% (6/16) had a >0.2 increase in T-score.- 18.7% (3/16) had a >20% decrease in Lyso-Gb1.
Observational Study (Mean 2.6 years) [5][6]28 patients with GD (mostly type 1), treatment-naïve- Hemoglobin concentration- Platelet count- Spleen and liver volume (MN)- Biomarkers (Lyso-Gb1, Chitotriosidase)- Mean hemoglobin increased by 14.4% (from 10.4 to 11.9 g/dL).- Mean platelet count increased from 69 to 78 x 10³/µL.- Mean spleen volume decreased from 17.47 to 12.31 MN.- Mean liver volume decreased from 1.90 to 1.50 MN.- Median chitotriosidase activity decreased by 43.1%.- 76.9% of patients had reduced glucosylsphingosine (B128621) levels.
Pilot Study (6 months) [2]12 adult patients with GD1, treatment-naïve- Hemoglobin and platelet counts- Spleen and liver volumesIn one patient: - Hemoglobin increased by 16.2%.- Platelet count increased by 32.9%.- Spleen volume decreased by 2.9%.- Liver volume decreased by 14.4%.
Table 2: Long-Term Efficacy of Enzyme Replacement Therapies (ERTs)
DrugStudy/Trial (Duration)Key Efficacy EndpointsResults
Imiglucerase (B1177831) (Cerezyme®) ICGG Gaucher Registry (up to 10 years) [7]- Spleen volume (MN)- Liver volume (MN)- Hemoglobin concentration- Platelet count- Spleen volume decreased from a mean of 19.4 to 5.2 MN.- Liver volume decreased from a mean of 1.8 to 1.0 MN.- Significant improvements in hemoglobin and platelet counts were maintained.
Velaglucerase alfa (VPRIV®) Phase III Extension (up to 7 years) [5]- Hemoglobin concentration- Platelet count- Spleen and liver volumes- Clinically meaningful and statistically significant improvements in all parameters were sustained over 7 years.
Taliglucerase alfa (Elelyso®) PB-06-007 (5 years) [8]- Spleen volume (MN)- Liver volume (MN)- Hemoglobin concentration- Platelet count- Mean decrease in spleen volume: -8.7 to -12.4 MN.- Mean decrease in liver volume: -0.4 to -0.6 MN.- Mean increase in hemoglobin: +1.8 to +2.1 mg/dL.- Mean increase in platelet count: +31,871 to +106,800/mm³.
Table 3: Long-Term Efficacy of Substrate Reduction Therapies (SRTs)
DrugStudy/Trial (Duration)Key Efficacy EndpointsResults
Eliglustat (B216) (Cerdelga®) ENCORE Extension (up to 4 years) [9][10]- Hemoglobin concentration- Platelet count- Spleen and liver volumes- Mean hemoglobin, platelet count, spleen, and liver volumes remained stable for up to 4 years in patients who had previously been stabilized on ERT.
Miglustat (B1677133) (Zavesca®) ZAGAL Project (up to 48 months) [11]- Hemoglobin concentration- Platelet count- Spleen and liver volumes- Disease parameters remained stable in patients switched from ERT. Disease severity biomarkers showed improvement up to 48 months.

Comparative Safety Profiles

The long-term safety of a therapeutic agent is paramount. The following tables outline the reported adverse events for Ambroxol and the established therapies.

Table 4: Safety Profile of Ambroxol
Study/TrialKey Adverse Events
NCT03950050 [3][4]No severe adverse effects reported. Transient adverse events led to discontinuation in 12 of 40 patients.
Systematic Review [12]No severe adverse events reported. Mild and reversible side effects were noted. Rates of adverse events in type 1 patients ranged from 8.5% to 35%.
Table 5: Safety Profile of Enzyme Replacement Therapies (ERTs)
DrugKey Adverse Events
Imiglucerase (Cerezyme®) Generally well-tolerated. Infusion-associated reactions (pruritus, flushing, urticaria, angioedema, chest discomfort, dyspnea, coughing, cyanosis, and hypotension) can occur. Development of anti-imiglucerase antibodies has been reported.[7][13]
Velaglucerase alfa (VPRIV®) Hypersensitivity reactions, including anaphylaxis, have been reported. Infusion-associated reactions are the most common adverse events. One patient tested positive for anti-velaglucerase alfa antibodies in a long-term study.[14][15]
Taliglucerase alfa (Elelyso®) Hypersensitivity reactions, including anaphylaxis, are the most significant risks. Infusion-associated reactions are common. The most frequent adverse events are nasopharyngitis and arthralgia.[8][16]
Table 6: Safety Profile of Substrate Reduction Therapies (SRTs)
DrugKey Adverse Events
Eliglustat (Cerdelga®) Common adverse events include fatigue, headache, nausea, and upper abdominal pain. It is a substrate and inhibitor of CYP2D6 and CYP3A, leading to potential drug-drug interactions.[10][17]
Miglustat (Zavesca®) Gastrointestinal disturbances (diarrhea, flatulence, abdominal pain) are very common. Other common side effects include weight loss, tremor, and peripheral neuropathy.[11][18]

Experimental Protocols of Key Clinical Trials

A detailed understanding of the methodologies employed in clinical trials is essential for a critical appraisal of the evidence.

Ambroxol: NCT03950050[3][4][8][14][19]
  • Study Design: A prospective, open-label, single-arm, phase II study.

  • Patient Population: Adult patients (≥18 years) with type 1 Gaucher disease with a suboptimal response to ERT or SRT, or treatment-naïve patients. A suboptimal response was defined as having one or more of the following: platelet count < 100 x 10³/mm³, bone mineral density T-score < -2.0, or Lyso-Gb1 > 200 ng/mL.

  • Intervention: Ambroxol hydrochloride administered orally. The dose was escalated from 150 mg/day to 300 mg/day and then to 600 mg/day, each for one month, and then continued at 600 mg/day.

  • Primary Efficacy Endpoints:

    • An increase of 20% or more in platelet counts.

    • An increase of 0.2 or more in DEXA T-score at 12 or 15 months.

    • A decrease of 20% or more in Lyso-Gb1 levels.

  • Safety Assessments: Monitoring and recording of all adverse events.

Imiglucerase (Cerezyme®): Pivotal Phase 3 Trial[1][12][20][21]
  • Study Design: A randomized, double-blind, parallel-group study comparing imiglucerase to its predecessor, alglucerase (B1176519).

  • Patient Population: 30 patients with type 1 Gaucher disease, aged 12 to 69 years.

  • Intervention: Intravenous infusion of imiglucerase or alglucerase at a dose of 60 U/kg every two weeks for 6 months.

  • Primary Efficacy Endpoints:

    • Change in hemoglobin concentration.

    • Change in platelet count.

    • Change in spleen and liver volume, assessed by MRI or CT scans.

Velaglucerase alfa (VPRIV®): TKT032[9][13][16][22]
  • Study Design: A 12-month, randomized, double-blind, controlled trial.

  • Patient Population: 25 treatment-naïve patients with type 1 Gaucher disease, aged 4 years and older, with Gaucher disease-related anemia and either thrombocytopenia or organomegaly.

  • Intervention: Intravenous infusion of velaglucerase alfa at a dose of either 45 U/kg or 60 U/kg every other week.

  • Primary Efficacy Endpoint: Change from baseline in hemoglobin concentration in the 60 U/kg arm.

Taliglucerase alfa (Elelyso®): PB-06-001[7][23][24][25]
  • Study Design: A 9-month, multicenter, randomized, double-blind, parallel-group, dose-comparison pivotal study.

  • Patient Population: 31 treatment-naïve adult patients with Gaucher disease.

  • Intervention: Intravenous infusion of taliglucerase alfa at a dose of 30 U/kg or 60 U/kg every other week.

  • Primary Efficacy Endpoint: Reduction in spleen volume.

Eliglustat (Cerdelga®): ENCORE (NCT00943111)[10][11][17][26][27]
  • Study Design: A randomized (2:1), controlled, open-label, non-inferiority trial.

  • Patient Population: 159 patients with type 1 Gaucher disease who had reached pre-specified therapeutic goals on enzyme replacement therapy for ≥ 3 years.

  • Intervention: Oral eliglustat compared to imiglucerase.

  • Primary Efficacy Endpoint: Percentage of patients remaining stable after 52 weeks of treatment, based on a composite of spleen volume, liver volume, hemoglobin concentration, and platelet count.

Miglustat (Zavesca®): OGT 918-003[18][28][29][30]
  • Study Design: A multicenter, non-comparative study.

  • Patient Population: 18 patients with mild to moderate type 1 Gaucher disease who were unable or unwilling to receive ERT.

  • Intervention: Oral miglustat at a dose of 50 mg three times a day.

  • Primary Efficacy Endpoints:

    • Change in liver and spleen volume.

    • Change in hemoglobin concentration and platelet count.

Signaling Pathways and Experimental Workflows

Ambroxol's Mechanism of Action in Gaucher Disease

Ambroxol acts as a pharmacological chaperone for certain mutant forms of GCase. In Gaucher disease, GBA1 mutations can lead to misfolding of the GCase enzyme in the endoplasmic reticulum (ER). This misfolded protein is recognized by the ER quality control machinery and targeted for degradation via the ER-associated degradation (ERAD) pathway, leading to a deficiency of functional GCase in the lysosome. Ambroxol is thought to bind to the misfolded GCase in the ER, stabilizing its conformation and allowing it to pass the quality control checks. The correctly folded enzyme can then traffic to the lysosome, where it can catabolize glucosylceramide.[19][20] Additionally, Ambroxol has been shown to modulate the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER.[20][21]

Ambroxol_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome Mutant GBA1 Gene Mutant GBA1 Gene Misfolded GCase Misfolded GCase Mutant GBA1 Gene->Misfolded GCase Transcription & Translation ER Quality Control ER Quality Control Misfolded GCase->ER Quality Control Ambroxol Ambroxol Misfolded GCase->Ambroxol Binds to ERAD Pathway ERAD Pathway ER Quality Control->ERAD Pathway Targets for Degradation Proteasomal Degradation Proteasomal Degradation ERAD Pathway->Proteasomal Degradation Correctly Folded GCase Correctly Folded GCase Ambroxol->Correctly Folded GCase Stabilizes Folding Golgi Apparatus Golgi Apparatus Correctly Folded GCase->Golgi Apparatus Lysosome Lysosome Golgi Apparatus->Lysosome Trafficking Functional GCase Functional GCase Glucosylceramide Glucosylceramide Functional GCase->Glucosylceramide Catalyzes Breakdown Ceramide + Glucose Ceramide + Glucose Glucosylceramide->Ceramide + Glucose Clinical_Trial_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Baseline Assessments Baseline Assessments Inclusion/Exclusion Criteria->Baseline Assessments Randomization Randomization Baseline Assessments->Randomization Treatment Arm Treatment Arm Randomization->Treatment Arm Control Arm Control Arm Randomization->Control Arm Follow-up Visits Follow-up Visits Treatment Arm->Follow-up Visits Control Arm->Follow-up Visits Efficacy Assessments Efficacy Assessments Follow-up Visits->Efficacy Assessments Safety Monitoring Safety Monitoring Follow-up Visits->Safety Monitoring Data Analysis Data Analysis Efficacy Assessments->Data Analysis Safety Monitoring->Data Analysis Long-term Extension Long-term Extension Data Analysis->Long-term Extension

References

Ambroxol in Parkinson's Disease Dementia: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the clinical trial results for Ambroxol in the context of current and emerging therapies for Parkinson's Disease Dementia (PDD) reveals a potential, yet unproven, disease-modifying pathway. While the recent Phase 2 trial of Ambroxol did not meet its primary cognitive endpoints, it demonstrated target engagement and offered promising signals in specific patient subgroups, warranting further investigation. This guide provides a comprehensive comparison of Ambroxol with standard-of-care treatments and other emerging therapies, presenting quantitative data, experimental protocols, and key mechanistic insights for researchers, scientists, and drug development professionals.

Comparative Analysis of Therapeutic Interventions for PDD

The landscape of PDD treatment is evolving from symptomatic management to the pursuit of disease-modifying therapies. Ambroxol, a repurposed mucolytic agent, represents a novel approach targeting the genetic and pathological underpinnings of the disease. In contrast, the current standard of care primarily addresses the cholinergic deficits associated with cognitive decline.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from clinical trials of Ambroxol and the standard-of-care cholinesterase inhibitors.

Table 1: Ambroxol Phase 2 Clinical Trial (NCT02914366) - Key Outcomes [1][2][3]

Outcome MeasureHigh-Dose Ambroxol (1050 mg/day)Placebop-valueKey Findings
Primary Endpoints
ADAS-Cog-13 Change from BaselineNo significant differenceNo significant differenceNot MetAmbroxol did not show a statistically significant improvement in cognition compared to placebo.[1][2]
CGICNo significant differenceNo significant differenceNot MetNo significant difference in the clinician's global impression of change was observed.[1][2]
Secondary & Exploratory Endpoints
β-Glucocerebrosidase (GCase) Levels (nmol/h/mg) at Week 2612.45 (SD 1.97)8.50 (SD 1.96)0.05Ambroxol demonstrated target engagement by significantly increasing GCase levels.[2]
GCase Levels in White Blood Cells1.6-fold increase--A notable increase in GCase activity was observed in the treatment group.[3]
Neuropsychiatric Inventory (NPI) Change from Baseline-3.45 (improved)+4.9 (worsened)<0.05A preliminary analysis suggested a significant improvement in neuropsychiatric symptoms with Ambroxol.[3]
ADAS-Cog in GBA1 Mutation Carriers (Subgroup analysis)-7.3 (improved)+1.7 (worsened)<0.05Patients with GBA1 mutations showed a potential cognitive improvement with high-dose Ambroxol.[3]
Plasma Glial Fibrillary Acidic Protein (GFAP)Remained stableIncreased-Ambroxol may have a neuroprotective effect by stabilizing this marker of neurodegeneration.[4]
Safety and Tolerability
Gastrointestinal Adverse Events12%5%-Ambroxol was generally safe and well-tolerated, with mild to moderate stomach upset being the main side effect.[2]

Table 2: Cholinesterase Inhibitors (Rivastigmine) - Key Efficacy Data in PDD [5][6][7][8]

Outcome MeasureRivastigminePlacebop-valueKey Findings
ADAS-Cog Change from Baseline-2.80 (improvement)-<0.001Rivastigmine demonstrated a statistically significant improvement in cognitive function.[8]
ADCS-CGICClinically meaningful improvement in 19.8% of patientsClinically meaningful improvement in 14.5% of patients<0.007A significantly greater proportion of patients showed global improvement with rivastigmine.[5]
ADCS-ADL2.50 point improvement-0.02Rivastigmine led to significant improvements in activities of daily living.[8]

Experimental Protocols

Ambroxol Phase 2 Clinical Trial (NCT02914366) Methodology[2][9][10][11]
  • Study Design : A 52-week, single-center, randomized, double-blind, placebo-controlled, parallel-arm, phase 2 clinical trial. An optional 26-week open-label extension was offered.

  • Participants : 75 individuals with mild to moderate Parkinson's Disease Dementia (PDD). Inclusion criteria included age >50 years, established PD for at least one year before cognitive impairment, and mild to moderate dementia.

  • Interventions : Participants were randomized to one of three arms:

    • Ambroxol high dose: 1050 mg/day

    • Ambroxol low dose: 525 mg/day

    • Placebo

  • Primary Outcome Measures :

    • Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog)

    • ADCS Clinician's Global Impression of Change (CGIC)

  • Secondary Outcome Measures : A battery of cognitive, motor, and functional assessments, as well as plasma/CSF and neuroimaging biomarkers. Assessments were conducted at baseline, 6 months, and 12 months.

  • Pharmacokinetics and Pharmacodynamics : Ambroxol plasma levels were measured during a dose titration phase, and GCase activity was evaluated in lymphocytes.

Mechanism of Action and Signaling Pathways

Ambroxol's therapeutic rationale in PDD stems from its role as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase), which is encoded by the GBA1 gene. Mutations in GBA1 are a significant genetic risk factor for Parkinson's disease and are associated with a higher risk of developing dementia. Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is thought to contribute to the aggregation of α-synuclein, a pathological hallmark of Parkinson's disease. Ambroxol is believed to stabilize the GCase enzyme, facilitating its proper folding and trafficking to the lysosome, thereby enhancing its activity and promoting the clearance of α-synuclein.

Ambroxol_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome GBA1 GBA1 Gene mRNA GBA1 mRNA GBA1->mRNA Transcription Misfolded_GCase Misfolded GCase Protein mRNA->Misfolded_GCase Translation & Misfolding Ambroxol Ambroxol Misfolded_GCase->Ambroxol Correctly_Folded_GCase Correctly Folded GCase Ambroxol->Correctly_Folded_GCase Chaperone Activity (Stabilization) Lysosomal_GCase Functional Lysosomal GCase Correctly_Folded_GCase->Lysosomal_GCase Trafficking Glucosylceramide Glucosylceramide Lysosomal_GCase->Glucosylceramide Alpha_Synuclein α-synuclein aggregates Lysosomal_GCase->Alpha_Synuclein Ceramide Ceramide + Glucose Glucosylceramide->Ceramide Hydrolysis Cleared_Synuclein Cleared α-synuclein Alpha_Synuclein->Cleared_Synuclein Enhanced Clearance

Ambroxol's chaperone mechanism enhances GCase function.

Experimental and Logical Workflows

The clinical investigation of Ambroxol for PDD follows a structured pathway from preclinical rationale to clinical assessment. The logical comparison with other therapeutic strategies highlights the distinct approaches to treating this complex neurodegenerative condition.

Experimental_Workflow cluster_preclinical Preclinical Rationale cluster_clinical_trial Phase 2 Clinical Trial (NCT02914366) cluster_outcomes Trial Outcomes GBA1_link GBA1 mutations as a risk factor for PDD GCase_deficiency Reduced GCase activity in PDD GBA1_link->GCase_deficiency Alpha_synuclein α-synuclein aggregation GCase_deficiency->Alpha_synuclein Ambroxol_chaperone Ambroxol as a GCase chaperone Ambroxol_chaperone->GCase_deficiency Targets Patient_recruitment Recruitment of 75 PDD patients Randomization Randomization (1:1:1) - High-dose Ambroxol - Low-dose Ambroxol - Placebo Patient_recruitment->Randomization Treatment_period 52-week treatment Randomization->Treatment_period Assessments Assessments at baseline, 6 & 12 months (Cognitive, Motor, Biomarkers) Treatment_period->Assessments Data_analysis Analysis of primary and secondary endpoints Assessments->Data_analysis Safety Good safety and tolerability Data_analysis->Safety Target_engagement Increased GCase levels Data_analysis->Target_engagement Primary_endpoint Primary cognitive endpoints not met Data_analysis->Primary_endpoint Secondary_findings Promising signals in GBA1 carriers and GFAP levels Data_analysis->Secondary_findings

Workflow of the Ambroxol Phase 2 clinical trial for PDD.

Therapeutic_Comparison cluster_approaches Therapeutic Approaches cluster_targets Molecular Targets cluster_drugs Example Drugs PDD Parkinson's Disease Dementia Disease_Modifying Disease-Modifying PDD->Disease_Modifying Symptomatic Symptomatic PDD->Symptomatic GCase GCase/α-synuclein Pathway Disease_Modifying->GCase Other_Emerging Other Emerging Targets (e.g., α-synuclein antibodies) Disease_Modifying->Other_Emerging Cholinergic Cholinergic System Symptomatic->Cholinergic Ambroxol_drug Ambroxol GCase->Ambroxol_drug Cholinesterase_Inhibitors Rivastigmine, Donepezil Cholinergic->Cholinesterase_Inhibitors Prasinezumab_drug Prasinezumab Other_Emerging->Prasinezumab_drug

Comparison of therapeutic strategies for PDD.

Discussion and Future Directions

The Phase 2 trial of Ambroxol for PDD, while not demonstrating a clear cognitive benefit in the overall study population, has provided a crucial foundation for future research.[5] The confirmation of target engagement, evidenced by increased GCase levels, is a significant step in validating the therapeutic hypothesis.[2] The intriguing, albeit preliminary, findings in patients with GBA1 mutations suggest that a precision medicine approach may be necessary for future clinical trials.[9] Furthermore, the stabilization of the neurodegenerative biomarker GFAP in the Ambroxol group offers a potential surrogate endpoint for future studies and hints at a neuroprotective effect.[4]

In comparison to the established efficacy of cholinesterase inhibitors for symptomatic relief of cognitive and behavioral symptoms in PDD, Ambroxol's potential lies in its disease-modifying mechanism. While cholinesterase inhibitors address the downstream consequences of neurodegeneration, Ambroxol targets a more upstream pathological process.

The path forward for Ambroxol in PDD will likely involve larger, more targeted clinical trials, potentially focusing on patients with GBA1 mutations. Further research is also needed to elucidate the precise relationship between GCase activity, α-synuclein clearance, and cognitive outcomes in PDD. The development of more sensitive biomarkers to track disease progression and therapeutic response will be critical for the success of future trials of Ambroxol and other emerging disease-modifying therapies. Other novel approaches, such as targeting α-synuclein with antibodies like prasinezumab or allosteric modulation of GCase with molecules like GT-02287, are also in early stages of clinical development and represent promising future avenues for PDD treatment.[10][11]

References

Ambroxol's Therapeutic Potential in Lysosomal Storage Disorders: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Ambroxol (B1667023), a long-established mucolytic agent, is gaining significant traction within the scientific community for its potential as a repurposed therapeutic for a class of rare genetic conditions known as lysosomal storage disorders (LSDs). This guide provides a comparative analysis of the efficacy of ambroxol across different LSDs, with a focus on Gaucher disease and Parkinson's disease associated with GBA1 gene mutations. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Pharmacological Chaperone

Lysosomal storage disorders are characterized by the accumulation of undegraded molecules within lysosomes due to deficient enzyme activity. In many cases, this deficiency arises from missense mutations that cause the enzyme to misfold in the endoplasmic reticulum (ER), leading to its premature degradation. Ambroxol is proposed to function as a pharmacological chaperone. It binds to the misfolded enzyme in the ER, stabilizing its conformation and facilitating its proper trafficking to the lysosome, where it can exert its catalytic function.[1][2] This chaperone activity is pH-dependent, with ambroxol binding in the neutral pH of the ER and releasing the enzyme in the acidic environment of the lysosome.[3]

Proposed Mechanism of Ambroxol as a Pharmacological Chaperone cluster_ER cluster_Transport cluster_Lysosome ER Endoplasmic Reticulum (Neutral pH) Misfolded_Enzyme Misfolded Glucocerebrosidase (GCase) ERQC ER Quality Control (Degradation) Misfolded_Enzyme->ERQC Targeted for Degradation Complex Ambroxol-GCase Complex Ambroxol Ambroxol Ambroxol->Misfolded_Enzyme Binds & Stabilizes Golgi Golgi Apparatus Complex->Golgi Trafficking Lysosome Lysosome (Acidic pH) Golgi->Lysosome Functional_Enzyme Functional GCase Lysosome->Functional_Enzyme Release of Functional Enzyme Substrate Glucosylceramide (Substrate) Functional_Enzyme->Substrate Catalyzes Breakdown Product Glucose + Ceramide (Products) Substrate->Product

Mechanism of Ambroxol as a Pharmacological Chaperone.

Comparative Efficacy Data

The therapeutic potential of ambroxol has been most extensively studied in Gaucher disease, particularly neuronopathic forms, and in Parkinson's disease patients carrying GBA1 mutations. Limited preclinical data also exists for its use in other LSDs like Fabry disease.

Lysosomal Storage DisorderPatient Population / ModelAmbroxol DosageKey Efficacy OutcomesReference
Gaucher Disease (GD)
Neuronopathic GD (nGD)5 patients (open-label pilot study)25 mg/kg/day (max 1300 mg/day)- Increased lymphocyte glucocerebrosidase (GCase) activity.- Decreased glucosylsphingosine (B128621) in cerebrospinal fluid (CSF).- Marked improvement in myoclonus, seizures, and pupillary light reflex.[4][5][6]
GD Type 112 patients (off-label)150 mg/day for 6 months- One patient showed a 16.2% increase in hemoglobin and a 32.9% increase in platelets.- Spleen and liver volumes decreased by 2.9% and 14.4% respectively in one patient.[3]
GD (Types 1, 2, and 3)41 patients (observational study)75–1,485 mg/day- Clinical benefits in 25 patients, including stable or improved neurological status and reduced fatigue.[3]
GD (Systematic Review)182 patients (21 studies)Varied- Response rates of 36% and 55% in two studies on type 1 GD.- 22% response rate in one study on type 2 GD.- 29% of type 3 GD patients reported neurological improvements.
Parkinson's Disease (PD) with GBA1 mutations
PD with and without GBA1 mutations17 patients (Phase 2, open-label)Up to 1.26 g/day for 6 months- Ambroxol detected in CSF.- 35% mean increase in CSF GCase protein levels.- 13% mean increase in total CSF α-synuclein concentration.- Improvement of 6.8 points on the MDS-UPDRS motor score.[7]
PD with GBA1 mutations60 patients (Phase 2, randomized, double-blind, placebo-controlled trial protocol)1.2 g/day for 52 weeksPrimary outcomes: Changes in Montreal Cognitive Assessment score and frequency of mild cognitive impairment and dementia.[8][9]
PD Dementia (PDD) with GBA1 mutations5 patients (Phase 2 clinical trial)Not specified- 3 of 5 patients with GBA1 mutations had clinically meaningful cognitive improvements.[10][11]
Fabry Disease
In vitro (HEK-293H cells)Cells expressing mutant α-galactosidase A40 µmol/L- Significant increase in the activity of wild-type and two mutant forms (p.A156V and p.R301Q) of α-galactosidase A.[12]

Experimental Protocols

In Vitro Chaperone Activity Assay

A common workflow to assess the chaperone potential of ambroxol on a specific mutant enzyme involves the following steps:

  • Cell Culture: Patient-derived fibroblasts or engineered cell lines (e.g., HEK-293) expressing the mutant enzyme of interest are cultured under standard conditions.

  • Ambroxol Treatment: The cells are incubated with varying concentrations of ambroxol for a specified period (e.g., 4 days).[5]

  • Cell Lysis: After incubation, the cells are harvested and lysed to release the cellular proteins, including the lysosomal enzymes.

  • Enzyme Activity Assay: The activity of the target enzyme (e.g., GCase for Gaucher disease) is measured using a specific fluorogenic substrate. The fluorescence emitted is proportional to the enzyme activity.

  • Protein Quantification: The total protein concentration in the cell lysate is determined to normalize the enzyme activity.

  • Data Analysis: The enzyme activity in ambroxol-treated cells is compared to that in untreated control cells to determine the fold-increase in activity.

Experimental Workflow for In Vitro Chaperone Assay Start Start Cell_Culture Culture patient-derived fibroblasts or engineered cells Start->Cell_Culture Ambroxol_Treatment Incubate cells with varying concentrations of Ambroxol Cell_Culture->Ambroxol_Treatment Cell_Harvesting Harvest and lyse cells Ambroxol_Treatment->Cell_Harvesting Enzyme_Assay Measure target enzyme activity using a fluorogenic substrate Cell_Harvesting->Enzyme_Assay Protein_Quantification Determine total protein concentration for normalization Cell_Harvesting->Protein_Quantification Data_Analysis Compare enzyme activity between treated and untreated cells Enzyme_Assay->Data_Analysis Protein_Quantification->Data_Analysis End End Data_Analysis->End

Workflow for In Vitro Chaperone Assay.
Clinical Trial Protocol: AiM-PD (Ambroxol in Parkinson's Disease)

The AiM-PD study provides a representative example of a clinical trial protocol to evaluate ambroxol's efficacy in a neurodegenerative disease.

  • Study Design: A single-center, open-label, phase 2 trial.[7]

  • Participants: 24 participants with moderate Parkinson's disease, including individuals with and without GBA1 mutations.[7]

  • Intervention: Self-administration of ambroxol three times daily with intra-dose escalations over 6 months, reaching a final dose of 420 mg three times a day (1260 mg/day).[7]

  • Primary Outcome Measures:

    • Detection of ambroxol in cerebrospinal fluid (CSF) to confirm blood-brain barrier penetration.

    • Change in GCase activity in the CSF at 186 days.[7]

  • Secondary Outcome Measures:

    • Levels of α-synuclein in CSF and serum.

    • Changes in PD symptoms as measured by the Movement Disorder Society Unified Parkinson Disease Rating Scale (MDS-UPDRS).[7]

  • Safety and Tolerability: Assessed through monitoring of adverse events.

Discussion and Future Directions

The evidence to date strongly suggests that ambroxol holds promise as a pharmacological chaperone therapy, particularly for Gaucher disease and GBA1-associated Parkinson's disease. Its ability to cross the blood-brain barrier is a significant advantage for treating the neurological manifestations of these disorders, a major unmet need.[13][14][15]

However, the response to ambroxol can be variable, even among patients with the same genotype, highlighting the need for further research to identify predictive biomarkers of response.[3][16] While preliminary studies in other LSDs like Fabry disease are encouraging, more extensive preclinical and clinical investigations are required to establish its efficacy.[12]

Ongoing and future clinical trials, including larger, placebo-controlled studies, will be crucial to definitively determine the safety and efficacy of high-dose ambroxol for various lysosomal storage disorders and to pave the way for its potential regulatory approval for these new indications.[8][9]

References

A Comparative Guide to the Antibacterial Action of Ambroxol Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria, particularly Staphylococcus aureus, necessitates the exploration of novel therapeutic strategies. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising avenue. This guide provides a comprehensive comparison of the antibacterial and antibiofilm properties of Ambroxol (B1667023), a well-known mucolytic agent, against S. aureus, contextualized with the performance of standard-of-care antibiotics.

Executive Summary

Recent in vitro and in vivo studies have unveiled the potential of Ambroxol as an antibacterial agent against clinical MDR S. aureus isolates. Ambroxol demonstrates direct antimicrobial activity, inhibits biofilm formation, and disrupts established biofilms. Mechanistically, it appears to downregulate the expression of key genes involved in biofilm production and efflux pump systems in S. aureus. While it does not match the potency of traditional antibiotics like Vancomycin (B549263) in terms of raw inhibitory concentrations, its multifaceted action, including potential synergy with existing antibiotics, positions it as a subject of interest for further investigation in the fight against challenging bacterial infections.

Performance Comparison: Ambroxol vs. Standard Antibiotics

Direct comparative studies evaluating Ambroxol against standard antibiotics in the same experimental setup are limited. The following tables summarize the available data for Ambroxol and provide context with typical data for Vancomycin and Linezolid (B1675486), two key antibiotics used for S. aureus infections.

Table 1: In Vitro Antibacterial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundStaphylococcus aureus Strain(s)MIC Range (mg/L)Source(s)
Ambroxol Clinical MDR Isolates750 - 1500[1][2][3][4]
ATCC Strain1250[5]
Vancomycin Clinical MRSA Isolates0.5 - 2[6][7]
Linezolid Clinical S. aureus Isolates1 - 4

Note: Vancomycin MIC values ≥1.5-2 mg/L, while still considered susceptible by CLSI for some strains, have been associated with poorer clinical outcomes in some studies.[8][9]

Table 2: In Vitro Anti-Biofilm Activity

Biofilm inhibition and reduction are critical parameters for assessing efficacy against chronic or device-related infections.

CompoundAssay TypeS. aureus Strain(s)EffectSource(s)
Ambroxol Biofilm Inhibition (Crystal Violet)Clinical MDR IsolatesShowed antibiofilm action on 42.17% of isolates.[1][3][4]
Biofilm Inhibition (Crystal Violet)ATCC Strain96.9% reduction at 24h; 91.9% reduction at 48h.[5]
Biofilm Disruption (SEM)Clinical MDR IsolatesInterrupted cell association and devastated biofilm construction.[1][2][3][4]
Linezolid Biofilm InhibitionWild-type S. aureusEffectively suppressed biofilm formation.[10]
Vancomycin Biofilm PreventionMRSA, MSSAPrevented biofilm formation (activity varied by strain).[11]
Table 3: In Vivo Efficacy

Animal models provide crucial data on the potential clinical utility of an antibacterial agent.

CompoundAnimal ModelInfection TypeKey FindingsSource(s)
Ambroxol MouseS. aureus infected burnSignificantly diminished bacterial burden; Improved histological features; Increased wound healing percentage.[1][2][4]
Gentamicin / Minocycline PorcineS. aureus infected burnTopical application significantly reduced bacterial counts in tissue.[12]

Mechanism of Action: Ambroxol

Ambroxol's antibacterial action against S. aureus is multifaceted, involving the downregulation of virulence-related genes. In silico studies further suggest a potential interaction with a key enzyme in the bacterium's defense against oxidative stress.

  • Gene Expression Downregulation : Ambroxol has been shown to significantly suppress the expression of genes crucial for biofilm formation, such as ica (B1672459) (encodes polysaccharide intercellular adhesin), cna (collagen-binding adhesin), and fnbA (fibronectin-binding protein A).[1][2][3][4]

  • Efflux Pump Inhibition : The expression of efflux pump genes norA and norB, which contribute to antibiotic resistance, was also downregulated in the presence of Ambroxol.[1][2][3][4]

  • Potential Enzyme Target : Molecular docking studies predict that Ambroxol has a high affinity for dehydrosqualene synthase (CrtM).[1] This enzyme is essential for the synthesis of staphyloxanthin, the golden carotenoid pigment that protects S. aureus from oxidative stress imposed by the host's immune system.

Ambroxol_Mechanism cluster_genes S. aureus Gene Expression cluster_enzyme Enzyme Target cluster_phenotype Resulting Phenotype Ambroxol Ambroxol ica ica gene Ambroxol->ica Downregulates cna cna gene Ambroxol->cna Downregulates fnbA fnbA gene Ambroxol->fnbA Downregulates norA norA gene Ambroxol->norA Downregulates norB norB gene Ambroxol->norB Downregulates CrtM CrtM Enzyme (Dehydrosqualene Synthase) Ambroxol->CrtM Inhibits (Predicted) Biofilm Biofilm Formation ica->Biofilm Required for cna->Biofilm Required for fnbA->Biofilm Required for Efflux Efflux Pump Activity norA->Efflux Encodes norB->Efflux Encodes Staphyloxanthin Staphyloxanthin Production CrtM->Staphyloxanthin Synthesizes OxidativeStress Resistance to Oxidative Stress Staphyloxanthin->OxidativeStress Protects Against

Proposed mechanism of Ambroxol's action against S. aureus.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methods cited in the referenced studies.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare serial two-fold dilutions of Ambroxol in Mueller-Hinton Broth (MHB). D Dispense diluted Ambroxol into 96-well microtiter plate. A->D B Standardize S. aureus inoculum to 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). C Dilute standardized inoculum to final concentration of 5 x 10^5 CFU/mL in each well. B->C E Inoculate wells with diluted bacterial suspension. C->E D->E F Include positive (bacteria, no drug) and negative (broth only) controls. E->F G Incubate plate at 37°C for 18-24 hours. F->G H Visually inspect for turbidity. MIC is the lowest concentration with no visible growth. G->H

Workflow for MIC determination by broth microdilution.

Protocol Steps:

  • Preparation of Antimicrobial Agent: Ambroxol is serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[13][14][15]

  • Inoculum Preparation: A standardized inoculum of the S. aureus test organism is prepared to match a 0.5 McFarland turbidity standard. This is then diluted in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[16]

  • Inoculation and Incubation: The wells containing the diluted Ambroxol are inoculated with the bacterial suspension. A positive control well (bacteria without drug) and a negative control well (broth only) are included. The plate is incubated at 35-37°C for 16-20 hours.[13]

  • Result Interpretation: The MIC is determined as the lowest concentration of Ambroxol that completely inhibits visible bacterial growth (i.e., the first clear well).[13]

Biofilm Inhibition and Disruption Assay

The crystal violet assay is a common method to quantify the total biomass of a biofilm.

Protocol Steps:

  • Biofilm Formation: A diluted overnight culture of S. aureus (adjusted to ~1 x 10^7 CFU/mL) is added to the wells of a 96-well plate containing various concentrations of Ambroxol in a suitable growth medium like Tryptic Soy Broth (TSB).[3]

  • Incubation: The plate is incubated statically for 24-48 hours at 37°C to allow biofilm formation.[3]

  • Washing: After incubation, the planktonic (non-adherent) bacteria are removed by gently washing the wells with Phosphate-Buffered Saline (PBS).[1][2]

  • Fixation: The remaining biofilm is fixed, typically by air-drying or using methanol.[2]

  • Staining: The fixed biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.[1][2]

  • Washing: Excess stain is removed by washing with water.[2]

  • Solubilization and Quantification: The bound crystal violet is solubilized with a solvent (e.g., 30-33% acetic acid or 95% ethanol). The absorbance of the solubilized dye is then measured using a microplate reader at a wavelength of 570-595 nm. The absorbance value is proportional to the biofilm biomass.[1][2][3]

Gene Expression Analysis by qRT-PCR

Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the change in expression levels of specific genes.

qRTPCR_Workflow A Culture S. aureus with and without sub-MIC Ambroxol B Total RNA Extraction from bacterial cells A->B C DNase Treatment to remove gDNA contamination B->C D Reverse Transcription (RT): Synthesize cDNA from RNA template C->D E Real-Time PCR (qPCR): Amplify target genes (e.g., ica, norA) and a reference gene (e.g., 16S rRNA) D->E F Data Analysis: Calculate relative gene expression using ΔΔCt method E->F

General workflow for bacterial gene expression analysis.

Protocol Steps:

  • Bacterial Culture: S. aureus is cultured in broth to mid-logarithmic phase with and without a sub-inhibitory concentration of Ambroxol (e.g., 1/4 MIC).

  • RNA Isolation: Total RNA is extracted from the bacterial cells using a commercial kit or a standard protocol (e.g., Trizol-based extraction).[17]

  • DNA Removal: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.[5]

  • cDNA Synthesis: The purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.[5]

  • qPCR: The cDNA is used as a template for qPCR with primers specific to the target genes (ica, cna, norA, etc.) and a stable housekeeping gene for normalization (e.g., 16S rRNA). The reaction includes a fluorescent dye (like SYBR Green) that binds to double-stranded DNA, allowing for real-time monitoring of amplification.[17][18]

  • Data Analysis: The relative expression of the target genes in the Ambroxol-treated sample compared to the untreated control is calculated using the comparative Ct (ΔΔCt) method.[19]

Conclusion and Future Directions

The available evidence indicates that Ambroxol exhibits antibacterial and, notably, anti-biofilm activity against Staphylococcus aureus, including multidrug-resistant strains. Its mechanism, involving the suppression of key virulence and resistance genes, presents a departure from traditional bactericidal or bacteriostatic modes of action.

However, the high MIC values suggest that Ambroxol is unlikely to be effective as a standalone systemic antibiotic. Its true potential may lie in combination therapy, where it could potentiate the effects of conventional antibiotics by disrupting biofilms and inhibiting efflux pumps, thereby increasing antibiotic access to the bacterial cells. A study has already shown synergy between ambroxol and vancomycin against Staphylococcus epidermidis biofilms.[20] Further research should focus on:

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing Ambroxol-antibiotic combinations with antibiotic monotherapy against S. aureus.

  • Synergy Testing: Comprehensive checkerboard assays to quantify the synergistic effects with a broad range of antibiotics.

  • Topical Formulations: Given its success in a topical burn model, exploring Ambroxol in advanced topical or localized delivery systems for treating skin, soft tissue, and device-related infections is warranted.

References

Safety Operating Guide

Safe Disposal of Ambroxol Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Ambroxol hydrochloride is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. Due to its classification as a skin, eye, and respiratory irritant and its toxicity to aquatic life, this compound is considered hazardous waste and must be managed accordingly.[1][2][3] Standard laboratory procedures prohibit the disposal of this compound down the drain or in regular solid waste streams.[2][4] The recommended and required method of disposal is through a licensed hazardous waste management facility, typically involving high-temperature incineration.[2][5]

Hazard Profile and Safety Considerations

This compound presents both human health and environmental hazards. It is crucial to handle the compound and its waste with appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses.[1][2] The primary hazards are:

  • Human Health: Causes skin and serious eye irritation, and may cause respiratory irritation.[1][3]

  • Environmental: Toxic to aquatic life with long-lasting effects.[2][6]

Quantitative Environmental Toxicity Data

To underscore the importance of preventing environmental release, the following table summarizes the aquatic toxicity data for this compound.[2]

OrganismTest TypeEndpointValueExposure Time
Zebrafish (Danio rerio)AcuteLC50 (Lethal Concentration, 50%)22.8 mg/L96 hours
Water Flea (Daphnia magna)AcuteEC50 (Effective Concentration, 50%)25.6 mg/L48 hours

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe handling and disposal of this compound waste generated in a laboratory.

Step 1: Waste Segregation and Container Selection
  • Isolate Waste: Immediately segregate all materials contaminated with this compound, including unused product, contaminated labware (e.g., pipettes, vials), and contaminated PPE.

  • Select Appropriate Container: Use a designated, leak-proof, and sealable hazardous waste container.[2][7] The container must be in good condition, free of cracks or leaks, and chemically compatible with the waste.[2] For solid waste, a wide-mouth plastic pail or a similar UN-approved container is recommended.[2]

Step 2: Waste Container Labeling

Proper labeling is essential for safety and regulatory compliance.

  • Affix "Hazardous Waste" Label: Place a hazardous waste label on the container as soon as the first piece of waste is added.[2]

  • Identify Contents: Clearly write the full chemical name, "this compound," on the label. Do not use abbreviations.[2]

  • List Hazards: Indicate the primary hazards, such as "Toxic" and "Environmental Hazard."[2]

  • Date the Container: Record the date when waste is first placed into the container.[2][8]

Step 3: Waste Accumulation and Storage
  • Keep Container Sealed: The waste container must remain sealed at all times, except when actively adding waste.[2]

  • Designated Storage Area: Store the container in a designated satellite accumulation area within the laboratory, close to the point of generation.[2][9]

  • Ensure Safe Storage Conditions: The storage area should be secure and located away from drains, heat sources, and incompatible chemicals.[2] Do not mix this compound waste with other waste streams unless explicitly approved by your institution's environmental health and safety (EHS) office.[2]

Step 4: Final Disposal Procedure
  • Arrange for Pickup: Once the container is full or the accumulation time limit set by your institution is reached, arrange for its collection by a licensed hazardous waste disposal service.[8]

  • Professional Disposal: The final disposal must be conducted by a certified facility, with high-temperature incineration being the preferred method to ensure the complete destruction of the active pharmaceutical ingredient.[2][5]

Experimental Protocols: Spill Management

In the event of a spill, prompt and correct action is necessary to prevent exposure and environmental contamination.

  • Ensure Personnel Safety: Evacuate non-essential personnel. The responder must wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[2]

  • Contain the Spill:

    • For a Dry Spill (Powder): Carefully sweep or vacuum the material.[2] Avoid any actions that could generate dust.[1][2]

    • For a Wet Spill (Solution): Absorb the liquid with an inert, non-combustible material such as vermiculite (B1170534) or sand.[2]

  • Collect Spill Debris: Place all spilled material and absorbent into your labeled hazardous waste container for this compound.[2]

  • Decontaminate the Area: Thoroughly clean the spill area with soap and water.[2]

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., wipes, absorbent pads, contaminated PPE) must be disposed of as hazardous waste in the same container.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of this compound waste in a laboratory setting.

G cluster_0 This compound Waste Management Workflow start Waste Generated (Ambroxol HCl or Contaminated Material) prep_waste Step 1: Segregate Waste & Select a Labeled, Leak-Proof Hazardous Waste Container start->prep_waste is_spill Is there a spill? prep_waste->is_spill spill_protocol Follow Spill Protocol: 1. Wear appropriate PPE 2. Contain & collect spill material 3. Decontaminate area 4. Dispose of cleanup materials   as hazardous waste is_spill->spill_protocol Yes store_waste Step 2: Store Sealed Container in Designated Satellite Accumulation Area is_spill->store_waste No spill_protocol->store_waste check_full Container Full or Time Limit Reached? store_waste->check_full check_full->store_waste No contact_ehs Step 3: Arrange Pickup by Licensed Waste Contractor (via EHS Office) check_full->contact_ehs Yes disposal Final Disposal: High-Temperature Incineration by Approved Facility contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Ambroxol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for Ambroxol hydrochloride, fostering a secure and compliant research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is crucial to prevent exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or Face ShieldMust be equipped with side-shields.[1][2]Protects against splashes, dust, and aerosols entering the eyes.[1][3]
Hand Protection Protective GlovesChemical-resistant gloves (e.g., nitrile).[1][2]Prevents direct skin contact with the chemical.[3][4]
Body Protection Laboratory Coat or Impervious ClothingLong-sleeved and fully buttoned.Shields the skin from potential spills and contamination.[1][4]
Respiratory Protection Suitable RespiratorRequired when dusts are generated.[1]Prevents inhalation of airborne particles.[3][5]

Operational Plan: Safe Handling Procedures

Adherence to standardized operational protocols is critical to minimize risks during the handling of this compound.

  • Engineering Controls :

    • Work in a well-ventilated area to ensure adequate air exchange.[3][6][7]

    • For procedures that may generate dust or aerosols, use a fume hood, biological safety cabinet, or another approved vented enclosure.[7]

  • General Hygiene :

    • Wash hands thoroughly with soap and water after handling the compound.[3][8]

    • Avoid eating, drinking, or smoking in laboratory areas where chemicals are handled.[1][8]

    • Remove contaminated clothing and PPE before leaving the work area.[8]

  • Handling Practices :

    • Avoid direct contact with the skin, eyes, and clothing.[4]

    • Minimize the formation of dust and aerosols during weighing and transfer.[1][4]

    • Keep containers tightly closed when not in use.[3][6]

Disposal Plan: Waste Management and Spill Control

Proper disposal of this compound and management of spills are essential to protect personnel and the environment.

Waste Disposal:

  • Waste Classification : this compound waste is considered hazardous.[9]

  • Container : Use a designated, leak-proof, and clearly labeled hazardous waste container.[9] The label should include the full chemical name, "this compound," and list the primary hazards as "Toxic" and "Environmental Hazard."[9]

  • Segregation : Do not mix this compound waste with non-hazardous trash or incompatible chemicals.[9]

  • Final Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[9] The recommended method is high-temperature incineration by a licensed hazardous waste disposal facility.[9]

Spill Management:

  • Immediate Actions : Evacuate the immediate area if necessary and alert colleagues.

  • Personal Protection : Before cleaning, don the appropriate PPE as outlined above.

  • Containment and Cleanup :

    • Dry Spills : Carefully sweep or vacuum the powder, avoiding dust generation.[7][9] Place the collected material into the designated hazardous waste container.[7][9]

    • Wet Spills : Absorb the liquid with an inert material like vermiculite (B1170534) or sand and place it in the hazardous waste container.[9]

  • Decontamination : Thoroughly clean the spill area with soap and water.[9] All cleanup materials must be disposed of as hazardous waste.[9]

Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for handling this compound, from initial preparation to final disposal, ensuring safety and compliance at each step.

Ambroxol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE: - Safety Goggles - Gloves - Lab Coat - Respirator (if needed) A->B C Work in a Well-Ventilated Area (Fume Hood for Dust Generation) B->C Proceed to Handling D Weighing and Transfer (Minimize Dust Formation) C->D E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete I Collect Waste in Labeled Hazardous Waste Container E->I Generate Waste G Doff and Dispose of Contaminated PPE F->G H Wash Hands Thoroughly G->H J Store Waste in Designated Area I->J K Arrange for EHS Pickup J->K

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.